Isobutyrylglycine
Description
Isobutyrylglycine has been reported in Homo sapiens with data available.
found in urine of patients with glyceric acidemia
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCICDMMXFIELDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445943 | |
| Record name | Isobutyrylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isobutyrylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15926-18-8 | |
| Record name | Isobutyrylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15926-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyrylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015926188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyrylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBUTYRYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CWA98G3L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isobutyrylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82.5 °C | |
| Record name | Isobutyrylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Structure and Analysis of Isobutyrylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical structure, properties, synthesis, and analysis of Isobutyrylglycine. The information is intended to support research and development activities where this molecule is of interest, particularly in the fields of metabolomics, clinical diagnostics, and drug development.
Core Biochemical Structure and Identifiers
This compound, also known as N-isobutyrylglycine, is an N-acylglycine. Structurally, it is a derivative of the amino acid glycine, where an isobutyryl group is covalently bonded to the nitrogen atom of glycine via an amide linkage.[1] This modification imparts distinct chemical and biological properties compared to its parent molecule, glycine.
Biochemically, this compound is recognized as a human urinary metabolite.[2][3] It is formed endogenously through the conjugation of isobutyryl-CoA with glycine, a reaction catalyzed by the mitochondrial enzyme glycine N-acyltransferase (EC 2.3.1.13).[1][4][5] This process is part of a Phase II detoxification pathway that facilitates the elimination of acyl-CoA intermediates, rendering them more water-soluble for excretion.[1] Elevated urinary levels of this compound are a key diagnostic marker for certain inborn errors of metabolism, most notably Isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine metabolism.[1][6]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are compiled from peer-reviewed databases and are essential for experimental design and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₃ | [2][7][8][9] |
| Molecular Weight | 145.16 g/mol | [1][2][7][8] |
| Monoisotopic Mass | 145.073893223 Da | [2][4] |
| IUPAC Name | 2-(2-methylpropanoylamino)acetic acid | [1][2] |
| CAS Number | 15926-18-8 | [1][2][7][10] |
| Physical Description | Solid | [2][9][10] |
| Melting Point | 82.5 °C | [2] |
| 104-106 °C | [7] | |
| SMILES | CC(C)C(=O)NCC(=O)O | [2][4] |
| InChI Key | DCICDMMXFIELDF-UHFFFAOYSA-N | [1][2][4][10] |
Spectroscopic Data
Spectroscopic data is critical for the unambiguous identification and quantification of this compound. The following tables summarize key mass spectrometry and nuclear magnetic resonance data.
Table 1.2.1: Mass Spectrometry Data
| Spectrum Type | Key Fragments (m/z) and Intensities | Source(s) |
| MS-MS (Positive) | 43.05403 (100), 41.03941 (29.64), 76.0355 (4.94) | [2] |
| MS-MS (Negative) | 74.02596 (100), 144.05928 (1.88) | [2] |
| LC-MS (Positive) | 43.624 (100), 41.661 (35.05), 71.353 (6.81) | [2] |
Table 1.2.2: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Relative Intensity | Assignment (Proposed) | Source(s) |
| 1.20 - 1.22 | 100.00 | (CH₃)₂CH- | [2] |
| 2.45 - 2.52 | ~23.8 | (CH₃)₂CH - | [2] |
| 4.09 - 4.10 | ~67.9 | -NH-CH₂ -COOH | [2] |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of this compound and its quantitative analysis in biological matrices, reflecting common laboratory practices.
Chemical Synthesis via Schotten-Baumann Reaction
The synthesis of this compound can be readily achieved by the acylation of glycine using the Schotten-Baumann reaction, which is a robust method for forming amides from amines and acid chlorides.[11][12][13][14][15]
Objective: To synthesize N-Isobutyrylglycine from glycine and isobutyryl chloride.
Materials:
-
Glycine
-
Isobutyryl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Magnetic stirrer, beakers, separatory funnel, rotary evaporator
Methodology:
-
Dissolution of Glycine: In a beaker, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution in an ice bath to 0-5 °C.
-
Preparation of Acyl Chloride: In a separate flask, dissolve isobutyryl chloride (1.1 equivalents) in an equal volume of dichloromethane.
-
Reaction: While vigorously stirring the cooled glycine solution, add the isobutyryl chloride solution dropwise over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction is typically biphasic.[11][13]
-
Work-up (Phase Separation): Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of dilute hydrochloric acid. The product, this compound, will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Quantification in Urine by UPLC-MS/MS
The analysis of acylglycines in urine is a critical tool for diagnosing inborn errors of metabolism.[1][2][4][6] The following protocol outlines a typical workflow for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Objective: To extract, derivatize, and quantify this compound from a human urine sample.
Materials:
-
Urine sample
-
Deuterated this compound internal standard (e.g., N-Isobutyryl-glycine-d₂)
-
Solid-Phase Extraction (SPE) cartridges (e.g., anion exchange)
-
n-Butanol with 3 M HCl
-
Mobile phases for UPLC (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
UPLC system coupled to a tandem mass spectrometer
Methodology:
-
Sample Preparation: Thaw frozen urine samples to room temperature. Centrifuge to remove particulate matter.
-
Internal Standard Spiking: To 100 µL of urine supernatant, add a known concentration of the deuterated this compound internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with water, followed by methanol).
-
Elute the acylglycines using an appropriate solvent (e.g., 5% formic acid in methanol).
-
-
Derivatization (Butylation):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add 100 µL of 3 M HCl in n-butanol to the dried residue.
-
Heat the sample at 65 °C for 20 minutes to form butyl esters.[4] Butylation improves chromatographic retention and ionization efficiency.
-
Evaporate the derivatization reagent to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the dried, derivatized sample in an appropriate volume of the initial mobile phase.
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution profile.
-
Detect and quantify the analyte using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the native this compound butyl ester and its deuterated internal standard.
-
-
Data Analysis: Construct a calibration curve using standards prepared in a surrogate matrix. Calculate the concentration of this compound in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve. Express the final concentration relative to urinary creatinine to account for variations in urine dilution.
Visualization of Biochemical Pathway
The following diagrams illustrate key relationships and pathways involving this compound.
Caption: Biosynthesis of this compound via the glycine conjugation pathway.
References
- 1. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Schotten-Baumann_reaction [chemeurope.com]
- 14. assets-global.website-files.com [assets-global.website-files.com]
- 15. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
The Discovery and Metabolomic Significance of Isobutyrylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has revolutionized our understanding of cellular biochemistry and its link to disease. Among the thousands of metabolites that constitute the human metabolome, isobutyrylglycine has emerged as a critical biomarker for a specific inborn error of metabolism. This technical guide provides an in-depth exploration of the discovery, history, and analytical methodologies related to this compound, offering valuable insights for researchers, clinicians, and professionals involved in drug development.
The Serendipitous Discovery in Inborn Errors of Metabolism
The story of this compound is intrinsically linked to the investigation of inherited metabolic disorders. Its discovery was not a targeted search but rather the result of untargeted metabolomic profiling of individuals presenting with specific clinical phenotypes. Elevated levels of this compound in urine were first identified in patients with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) , a rare autosomal recessive disorder of valine metabolism.[1] This discovery was pivotal, as it established this compound as a key diagnostic marker for this condition.
IBDD is caused by mutations in the ACAD8 gene, which encodes the mitochondrial enzyme isobutyryl-CoA dehydrogenase.[2][3] This enzyme catalyzes a crucial step in the catabolism of the branched-chain amino acid valine. A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA, which is then conjugated with glycine to form this compound and excreted in the urine.[1]
The advent of expanded newborn screening programs, utilizing tandem mass spectrometry (MS/MS), has been instrumental in the early detection of IBDD. These programs typically screen for elevated levels of C4-acylcarnitine in dried blood spots, which can be indicative of IBDD.[4][5] However, elevated C4-acylcarnitine is not specific to IBDD and can also be a marker for short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[6] Therefore, the subsequent analysis and confirmation of elevated this compound in urine are crucial for a definitive diagnosis.[1][6]
The Valine Catabolism Pathway and the Role of Isobutyryl-CoA Dehydrogenase
To comprehend the significance of this compound, it is essential to understand the metabolic pathway in which it originates. Valine, an essential branched-chain amino acid, undergoes a series of enzymatic reactions for its complete breakdown. The deficiency of isobutyryl-CoA dehydrogenase disrupts this pathway, leading to the accumulation of upstream metabolites.
Quantitative Data on this compound and Related Metabolites
The quantification of this compound and other related metabolites is central to the diagnosis and monitoring of IBDD. The following tables summarize the available quantitative data.
| Metabolite | Fluid | Condition | Concentration Range | Units | Reference |
| This compound | Urine | Healthy/Normal | 0 - 3 | mmol/mol creatinine | [7] |
| This compound | Urine | IBDD | Significantly Elevated | - | [1] |
| Metabolite | Fluid | Condition | Mean Concentration (± SD) | Units | Reference |
| C4-Acylcarnitine | Dried Blood Spot | Healthy Newborns | 0.23 (± 0.09) | µmol/L | [8] |
| C4-Acylcarnitine | Dried Blood Spot | IBDD Newborns | 1.39 (± 0.53) | µmol/L | [8] |
Experimental Protocols
The accurate detection and quantification of this compound and related acylcarnitines rely on robust analytical methodologies. The following sections detail the key experimental protocols.
Analysis of Acylglycines in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a cornerstone for the confirmatory diagnosis of IBDD.
1. Sample Preparation and Extraction:
-
Internal Standard Addition: To a defined volume of urine (e.g., 1 mL), add a known amount of a stable isotope-labeled internal standard for this compound.
-
Acidification: Acidify the urine sample to a pH of approximately 1 with a strong acid (e.g., HCl).
-
Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery of the organic acids.
-
Drying: Pool the organic extracts and dry them under a stream of nitrogen gas.
2. Derivatization:
-
To make the non-volatile acylglycines suitable for GC analysis, a derivatization step is necessary. A common method is silylation.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to allow for the formation of trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column suitable for separating organic acids (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute the compounds of interest.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The instrument can be run in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of this compound and the internal standard.
Analysis of Acylcarnitines in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This high-throughput method is the standard for newborn screening programs.
1. Sample Preparation:
-
Punching: Punch a small disc (e.g., 3 mm) from the dried blood spot on the filter paper card.
-
Extraction: Place the disc in a well of a microtiter plate and add a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines, including C4-acylcarnitine.
-
Incubation and Elution: Agitate the plate for a set period (e.g., 30 minutes) to allow for the extraction of the acylcarnitines into the solvent.
-
Drying and Derivatization: Transfer the supernatant to a new plate and evaporate the solvent. For butylated acylcarnitines, a derivatization step with butanolic-HCl is performed by heating the plate.
-
Reconstitution: After drying the derivatized sample, reconstitute it in the mobile phase used for the LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C8 or C18 reversed-phase column for the separation of the acylcarnitines. A rapid gradient elution with a mobile phase consisting of water and acetonitrile, both containing an additive like formic acid, is typically employed.
-
Tandem Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use a precursor ion scan of m/z 85 or neutral loss scan of m/z 59 to detect all acylcarnitines. For quantification, use multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.
Workflow and Logical Relationships
The diagnosis of IBDD follows a structured workflow, beginning with newborn screening and proceeding to confirmatory testing.
Conclusion
The discovery of this compound stands as a testament to the power of metabolomics in elucidating the biochemical basis of human disease. From its initial identification in patients with a rare inborn error of metabolism to its routine inclusion in newborn screening programs, the journey of this metabolite highlights the critical interplay between analytical chemistry, clinical observation, and molecular genetics. For researchers and professionals in drug development, a thorough understanding of the pathways and analytical methods associated with this compound provides a valuable framework for investigating other metabolic disorders and for the development of novel diagnostic and therapeutic strategies. The continued refinement of metabolomic techniques promises to uncover further biomarkers and deepen our understanding of the intricate metabolic landscape of human health and disease.
References
- 1. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. health.maryland.gov [health.maryland.gov]
- 6. babysfirsttest.org [babysfirsttest.org]
- 7. Acylglycines, Quantitative, Urine | MLabs [mlabs.umich.edu]
- 8. Frontiers | Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Population [frontiersin.org]
Technical Whitepaper: The Biosynthesis of Isobutyrylglycine from Valine Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of the branched-chain amino acid valine is a critical mitochondrial process. Deficiencies in this pathway can lead to the accumulation of toxic intermediates. This technical guide provides an in-depth examination of the biosynthesis of isobutyrylglycine, a key biomarker for defects in valine metabolism, specifically Isobutyryl-CoA Dehydrogenase Deficiency (IBDD). When the canonical valine breakdown pathway is impaired, the intermediate isobutyryl-CoA is shunted into a detoxification pathway where it is conjugated with glycine. This document details the enzymatic steps of both the primary and alternative pathways, presents quantitative data on key metabolites, outlines detailed experimental protocols for their analysis, and provides visual diagrams of the metabolic and diagnostic workflows.
The Canonical Valine Catabolism Pathway
Valine, an essential branched-chain amino acid, is catabolized within the mitochondria through a series of enzymatic reactions. This pathway is crucial for energy production, as its final product, propionyl-CoA, can be converted to succinyl-CoA and enter the citric acid cycle.[1]
The initial steps are shared with the other branched-chain amino acids, leucine and isoleucine.[1][2]
-
Transamination: Valine is first converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).[3]
-
Oxidative Decarboxylation: The resulting α-keto acid is then irreversibly converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[1]
-
Dehydrogenation: Isobutyryl-CoA is subsequently oxidized to methacrylyl-CoA by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene.[4][5][6] This step is a critical control point in the pathway.
-
Subsequent Steps: Methacrylyl-CoA is further metabolized through a series of reactions involving hydration, hydrolysis, and oxidation to ultimately yield propionyl-CoA.[3][7]
Biosynthesis of this compound: A Detoxification Pathway
In certain inborn errors of metabolism, the canonical valine pathway is disrupted. The most relevant disorder for this compound formation is Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), an autosomal recessive condition caused by mutations in the ACAD8 gene.[8][9]
A deficiency in the IBD enzyme leads to the upstream accumulation of its substrate, isobutyryl-CoA, within the mitochondria.[10] To mitigate the toxicity of this accumulated acyl-CoA ester, the cell utilizes a Phase II detoxification mechanism known as glycine conjugation.[10]
The accumulated isobutyryl-CoA is conjugated with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which produces this compound and free Coenzyme A.[8][11] this compound is more water-soluble and less toxic than its precursor, facilitating its excretion in the urine.[10] Consequently, elevated levels of this compound in urine are a key diagnostic marker for IBDD.[8][10][11]
Quantitative Data on Key Metabolites
The diagnosis of IBDD relies on the quantitative analysis of specific metabolites in blood and urine. The accumulation of isobutyryl-CoA leads to the formation of two primary derivative biomarkers: isobutyrylcarnitine (C4-carnitine) and this compound.
Table 1: Biomarker Concentrations in Isobutyryl-CoA Dehydrogenase Deficiency
| Biomarker | Matrix | Typical Patient Levels | Normal Range/Reference | Citation(s) |
|---|---|---|---|---|
| C4-Acylcarnitine | Dried Blood Spot / Plasma | Elevated (e.g., mean 1.30 µmol/L) | Threshold: >0.45 µmol/L | [12] |
| This compound | Urine | Significantly elevated | 0 - 3 mmol/mol creatinine | [8] |
| Plasma Carnitine | Plasma | Can be low (e.g., 6 µmol/L) | 15–53 µmol/L |[5][13] |
Table 2: Apparent Kinetic Constants of Human Liver Glycine N-acyltransferase
| Substrate | Fixed Substrate | Km (mmole/liter) | Vmax | Citation(s) |
|---|---|---|---|---|
| Glycine | Isobutyryl-CoA | 0.5 - 2.9 | Not Specified | [14] |
| Isobutyryl-CoA | Glycine | 0.3 - 5.6 | Not Specified |[14] |
Experimental Protocols & Diagnostic Workflow
The identification of individuals with IBDD typically begins with newborn screening, followed by confirmatory diagnostic tests.
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This method is the cornerstone of newborn screening programs for identifying elevated C4-carnitine.
-
Objective: To quantify acylcarnitines, including C4-carnitine, from dried blood spots.
-
Protocol Outline:
-
Sample Preparation: A 3mm punch from a dried blood spot card is placed into a 96-well microtiter plate.
-
Extraction: An extraction solution, typically methanol containing stable isotope-labeled internal standards for various acylcarnitines, is added to each well. The plate is agitated to facilitate extraction.
-
Derivatization (Optional but common): The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and incubating. This improves their chromatographic and mass spectrometric properties.
-
Analysis: The derivatized extract is analyzed by flow injection analysis into a tandem mass spectrometer. The instrument operates in precursor ion scanning or multiple reaction monitoring (MRM) mode to specifically detect the acylcarnitine species.
-
Quantification: The concentration of C4-carnitine is determined by comparing its signal intensity to that of a known concentration of an isotope-labeled C4-carnitine internal standard.[5][15] Note: This method does not distinguish between the isomers isobutyrylcarnitine (from valine) and butyrylcarnitine (from fatty acid oxidation).[5]
-
Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)
This is the primary confirmatory test to specifically identify this compound.
-
Objective: To detect and semi-quantify this compound in urine.
-
Protocol Outline:
-
Sample Preparation: A urine aliquot is normalized to its creatinine concentration. An internal standard (e.g., heptadecanoic acid) is added.[12]
-
Extraction: Organic acids are extracted from the urine using a solvent such as ethyl acetate.
-
Derivatization: The dried extract is derivatized to make the organic acids volatile for gas chromatography. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces active hydrogen atoms with trimethylsilyl (TMS) groups.
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column.
-
MS Detection: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Identification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard.[12][15]
-
Molecular Genetic Testing of the ACAD8 Gene
This analysis provides the definitive diagnosis by identifying the causative mutations.
-
Objective: To sequence the ACAD8 gene and identify pathogenic variants.
-
Protocol Outline:
-
DNA Extraction: Genomic DNA is isolated from the patient's blood or other tissue.
-
PCR Amplification: The exons and flanking intronic regions of the ACAD8 gene are amplified using polymerase chain reaction (PCR) with specific primers.
-
Sequencing: The amplified PCR products are sequenced using Sanger sequencing or as part of a larger panel on a next-generation sequencing (NGS) platform.
-
Data Analysis: The patient's DNA sequence is compared to the reference ACAD8 sequence to identify any variations (e.g., missense, nonsense, frameshift mutations).[6][15] The pathogenicity of identified variants is assessed using population databases and in silico prediction tools.
-
Conclusion
The biosynthesis of this compound is a crucial detoxification response to a block in the valine catabolism pathway, primarily caused by Isobutyryl-CoA Dehydrogenase Deficiency. For researchers and drug development professionals, understanding this pathway is essential for developing diagnostic tools and potential therapeutic interventions. The quantitative measurement of this compound and C4-carnitine serves as a reliable method for diagnosis and monitoring. Future research may focus on therapies aimed at enhancing residual IBD enzyme activity or exploring alternative pathways to mitigate the accumulation of toxic isobutyryl-CoA.
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isobutyryl-CoA dehydrogenase deficiency: isobutyrylglycinuria and ACAD8 gene mutations in two infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 10. This compound | 15926-18-8 | Benchchem [benchchem.com]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0000730) [hmdb.ca]
- 12. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physiological Role of Isobutyrylglycine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isobutyrylglycine is an N-acylglycine that, under normal physiological conditions, is a minor urinary metabolite derived from the catabolism of the branched-chain amino acid, valine.[1][2][3] Its primary physiological role is not one of a functional intermediate but rather as a product of a mitochondrial detoxification pathway. This process, known as glycine conjugation, conjugates isobutyryl-CoA with glycine, rendering it more water-soluble and facilitating its excretion.[1] The clinical significance of this compound is profoundly elevated in the context of inborn errors of metabolism, where it serves as a crucial biomarker for the diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), an autosomal recessive disorder affecting the valine catabolic pathway.[2][4] This guide provides a comprehensive overview of the metabolism, physiological concentrations, clinical significance, and analytical methodologies related to this compound.
Metabolism and Physiological Role
The Valine Catabolic Pathway
The breakdown of valine, an essential branched-chain amino acid, occurs primarily in the mitochondria.[5] The pathway involves a series of enzymatic reactions to ultimately produce propionyl-CoA, which can then enter the citric acid cycle.[5][6] A key enzyme in this pathway is isobutyryl-CoA dehydrogenase (IBD), which is encoded by the ACAD8 gene.[1][7] IBD catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA.[2][6]
Formation of this compound
In a state of normal metabolic function, the flux through the valine catabolic pathway is tightly regulated, and the production of this compound is minimal. However, in the event of a metabolic bottleneck, such as a deficiency in the IBD enzyme, isobutyryl-CoA accumulates in the mitochondria.[1] To mitigate the potential toxicity of this accumulated acyl-CoA species, the body utilizes a detoxification mechanism. The enzyme glycine N-acyltransferase catalyzes the conjugation of isobutyryl-CoA with glycine, forming this compound.[2][3] This newly formed compound is significantly more water-soluble and is efficiently excreted in the urine.[1] Therefore, the "normal" physiological role of this compound is intrinsically linked to this detoxification process, becoming prominent only when upstream metabolites accumulate.
Clinical Significance: A Biomarker for IBDD
The primary clinical relevance of this compound is its role as a key urinary biomarker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).[1][2] IBDD is an autosomal recessive disorder caused by mutations in the ACAD8 gene.[4] While many individuals identified through newborn screening remain asymptomatic, some may present with symptoms such as cardiomyopathy, anemia, hypotonia, and developmental delay.[1][8]
Newborn screening programs typically test for elevated levels of C4-acylcarnitine (isobutyrylcarnitine) in dried blood spots.[1][3] However, elevated C4-acylcarnitine is not specific to IBDD and can also indicate Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[3][7] Therefore, the detection of elevated this compound in the urine is a critical second-tier test to confirm a diagnosis of IBDD.[3][7]
Quantitative Data
The concentration of this compound and its related precursor, C4-acylcarnitine, are critical for the diagnosis and monitoring of IBDD.
Table 1: Urinary this compound Concentrations
| Analyte | Condition | Matrix | Concentration Range | Citation |
| This compound | Normal/Optimal | Urine | 0 - 3 mmol/mol creatinine | [2][9] |
| This compound | IBDD | Urine | Significantly to massively elevated | [2][9][10] |
Table 2: Plasma Acylcarnitine Concentrations
| Analyte | Condition | Matrix | Concentration Range | Citation |
| C4-Acylcarnitine | Newborn Screening (Elevated) | Dried Blood Spot / Plasma | Mean: 1.30 µmol/L (Range: 0.67–2.32 µmol/L) | [11] |
| C4-Acylcarnitine | IBDD | Plasma / Dried Blood Spot | Persistently elevated | [3][8] |
Note: Specific pathological ranges can vary significantly between individuals and laboratories. The values for elevated C4-acylcarnitine are from a cohort of newborns flagged during screening and may include carriers as well as confirmed patients.[11]
Experimental Protocols
The gold-standard analytical techniques for the quantification of this compound and other metabolites relevant to IBDD are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Sample Analysis
Detailed Methodology: GC-MS for Urinary Organic Acids
This protocol is a representative method for the analysis of this compound in urine.
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Vortex each sample to ensure homogeneity.
-
Transfer a 100-200 µL aliquot of urine to a clean glass tube. The volume is normalized based on the creatinine concentration of the sample.
-
Add an internal standard solution (e.g., a stable isotope-labeled analog like ¹⁵N-glycine or a non-endogenous compound).
-
-
Extraction:
-
Perform a liquid-liquid extraction. Acidify the urine sample with HCl.
-
Add an organic solvent (e.g., ethyl acetate) and vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer containing the organic acids to a new tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.
-
-
Derivatization:
-
To make the non-volatile organic acids suitable for GC analysis, a two-step derivatization is often employed.
-
Step 1 (Oximation): Add a solution of hydroxylamine in pyridine to the dried extract to protect keto-groups. Incubate as required.
-
Step 2 (Silylation): Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the tube.[12]
-
Seal the tube and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: A temperature gradient is used to separate the compounds, for example: initial temperature of 80°C, hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify compounds based on their mass spectra and retention times, and/or in selected ion monitoring (SIM) mode for targeted quantification of this compound.
-
-
Data Analysis:
-
Identify the this compound-TMS derivative peak based on its characteristic retention time and mass spectrum compared to a known standard.
-
Quantify the peak area relative to the internal standard.
-
Calculate the final concentration, typically expressed relative to the urinary creatinine concentration (e.g., mmol/mol creatinine).
-
Conclusion
This compound holds a unique position in human physiology. While present at negligible levels in healthy individuals, its role as a detoxification product of valine catabolism makes it an invaluable biomarker. The significant elevation of this compound in the urine is a hallmark of Isobutyryl-CoA Dehydrogenase Deficiency. Accurate quantification of this metabolite, alongside acylcarnitine profiling, is essential for the timely diagnosis of this inborn error of metabolism, enabling appropriate clinical management and follow-up. Further research into the long-term clinical outcomes of individuals with IBDD will continue to refine our understanding of the pathophysiology associated with the accumulation of this compound and its precursors.
References
- 1. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 2. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of a newborn screening follow-up algorithm for the diagnosis of isobutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]
- 9. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
The Role of Isobutyrylglycine in Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyrylglycine, an N-acylglycine, is a critical biomarker in the diagnosis of specific inborn errors of metabolism. While not a direct participant in the mitochondrial fatty acid β-oxidation (FAO) spiral, its presence and concentration in biological fluids provide a window into metabolic dysregulation, particularly in the catabolism of the amino acid valine. This technical guide delineates the biochemical origins of this compound, its primary function as a diagnostic marker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), and the potential indirect consequences of its precursor's accumulation on mitochondrial fatty acid metabolism. We provide a synthesis of quantitative data, detailed experimental protocols for its detection, and visual diagrams of the relevant metabolic and diagnostic pathways to support advanced research and therapeutic development.
Introduction: Acylglycines and Metabolic Disease
Inborn errors of metabolism are a class of genetic disorders resulting from defects in enzymes or transport proteins, leading to the accumulation of toxic substances or a deficiency of essential compounds.[1] The analysis of acylglycines—conjugates of amino acids and acyl-CoA molecules—is a vital tool for diagnosing several of these conditions, including organic acidurias and disorders of mitochondrial fatty acid β-oxidation.[2][3][4] this compound is one such acylglycine, and its elevated excretion is a hallmark of a specific defect in the valine catabolic pathway.[5]
Mitochondrial fatty acid β-oxidation is a central energy-producing pathway, particularly during periods of fasting or metabolic stress.[6][7][8] It involves the sequential breakdown of fatty acyl-CoA molecules into acetyl-CoA.[9] While this compound is not a direct intermediate of FAO, the accumulation of its precursor, isobutyryl-CoA, can create a metabolic bottleneck with potential secondary effects on FAO through the sequestration of essential cofactors like Coenzyme A (CoA) and carnitine.[10]
Biochemical Formation of this compound
This compound is not a product of fatty acid metabolism but rather a metabolite of the branched-chain amino acid, valine.[5][11] In the normal catabolic pathway for valine, isobutyryl-CoA is converted to methacrylyl-CoA by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), which is encoded by the ACAD8 gene.[12][13][14]
In individuals with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), the compromised activity of the IBD enzyme leads to the accumulation of isobutyryl-CoA in the mitochondrial matrix.[15][16] This excess isobutyryl-CoA serves as a substrate for the enzyme Glycine N-acyltransferase (GLYAT).[17] GLYAT catalyzes the conjugation of isobutyryl-CoA with glycine, forming this compound and releasing free CoA.[17] As a water-soluble and less toxic compound, this compound is then efficiently excreted in the urine.[18] This detoxification pathway is the primary reason this compound becomes a prominent urinary metabolite in IBDD.[5]
Figure 1: Valine catabolism and this compound formation pathway in IBD Deficiency.
This compound as a Diagnostic Marker
The primary function of this compound in a clinical and research context is its role as a specific biomarker for IBDD.[5][18] Most cases of IBDD are identified through expanded newborn screening programs that detect elevated levels of C4-carnitine (butyrylcarnitine/isobutyrylcarnitine) in dried blood spots via tandem mass spectrometry (MS/MS).[13][15][16] However, elevated C4-carnitine is not specific to IBDD and can also indicate Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[13][18]
Subsequent analysis of urinary organic acids is crucial for differential diagnosis.[18] The presence of significant quantities of this compound in the urine is highly indicative of IBDD.[15][19][20] This makes urinary this compound analysis a key confirmatory test following an abnormal newborn screen.[18]
Figure 2: Diagnostic workflow for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).
Indirect Impact on Mitochondrial Fatty Acid β-Oxidation
While IBDD is a disorder of amino acid metabolism, the accumulation of isobutyryl-CoA can theoretically impact FAO through secondary mechanisms. The mitochondrial matrix contains a finite pool of free Coenzyme A (CoA-SH) and L-carnitine, which are essential for the transport and oxidation of fatty acids.[10][21]
-
CoA Sequestration: The conjugation of accumulating isobutyryl-CoA to glycine requires CoA, but the primary accumulation is in the form of isobutyryl-CoA itself. This "trapping" of CoA in an acyl-CoA form that cannot be efficiently metabolized may lower the available pool of free CoA-SH. Since CoA-SH is required for the final thiolysis step of β-oxidation, a significant reduction could impair the overall flux through the FAO pathway.[9]
-
Carnitine Sequestration: Excess intramitochondrial acyl-CoAs can be converted to acylcarnitines for transport out of the mitochondria. The accumulation of isobutyryl-CoA leads to the formation of C4-carnitine (isobutyrylcarnitine).[15] This can deplete the free carnitine pool, which is necessary for the transport of long-chain fatty acids into the mitochondria via the carnitine shuttle (CPT1, CACT, CPT2).[7] A secondary carnitine deficiency can therefore impair long-chain FAO.[10][14]
Figure 3: Potential indirect impact of isobutyryl-CoA accumulation on FAO.
Quantitative Data Summary
The following tables summarize representative quantitative data for key metabolites in the diagnosis of IBDD. Values can vary between laboratories and based on the patient's clinical state.
Table 1: Urinary this compound Levels
| Analyte | Condition | Concentration Range (mmol/mol creatinine) | Reference |
|---|---|---|---|
| This compound | Normal/Control | 0 - 3 | [5] |
| this compound | IBDD | Slightly to significantly elevated |[15][20][22] |
Note: Specific quantitative ranges for IBDD patients are often reported in individual case studies and can vary widely. The key finding is a detectable and elevated level compared to controls.
Table 2: Dried Blood Spot Acylcarnitine Levels
| Analyte | Condition | Concentration Range (µmol/L) | Reference |
|---|---|---|---|
| C4-Carnitine | Newborn Control | < 0.65 (Typical cutoff) | [16] |
| C4-Carnitine | IBDD Patients | 0.67 - 2.32 |[16] |
Experimental Protocols
Protocol: Quantitative Analysis of Urinary Acylglycines by GC-MS
This protocol provides a general methodology for the detection of this compound and other acylglycines. It is based on methods described for the diagnosis of β-oxidation defects.[2]
1. Sample Preparation:
-
Collect a random urine specimen in a sterile container with no preservatives.[4] Freeze immediately at -20°C or lower until analysis.
-
Thaw the sample and centrifuge to remove any particulate matter.
-
Take a 1-2 mL aliquot of the supernatant.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) to the aliquot for quantification.
2. Extraction and Derivatization:
-
Perform solid-phase or liquid-liquid extraction to isolate the organic acids and acylglycines from the urine matrix.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract to make the analytes volatile for gas chromatography. A common method is esterification, for example, using bis(trifluoromethyl)benzyl (BTFMB) bromide to form BTFMB ester derivatives.[2]
3. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Use a suitable capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject 1-2 µL of the derivatized sample into the GC inlet.
-
GC Program: Use a temperature gradient program to separate the different acylglycines. A typical program might start at 80°C and ramp up to 300°C.
-
MS Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode.[2] Monitor for the specific ions corresponding to the derivatized this compound and the internal standard.
4. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the concentration by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Normalize the final concentration to the urinary creatinine level to account for variations in urine dilution. Report as mmol/mol creatinine.
Protocol: Acylcarnitine Profiling from Dried Blood Spots by Tandem MS/MS
This protocol is a standard method used in newborn screening to detect elevated C4-carnitine.[13][23][24]
1. Sample Preparation:
-
Punch a 3 mm disk from the dried blood spot (DBS) card into a well of a 96-well microtiter plate.[23]
-
Add 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-C4-carnitine) to each well.
-
Seal the plate and agitate on a plate shaker for 20-30 minutes to extract the acylcarnitines.
2. Derivatization (Butylation):
-
Evaporate the methanol extract to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Add 50-100 µL of a butanolic-HCl solution (e.g., 3N HCl in n-butanol) to each well to convert the acylcarnitines to their butyl esters.
-
Seal the plate and heat at 60-65°C for 15-20 minutes.
-
Evaporate the butanolic-HCl to dryness.
-
Reconstitute the dried residue in a suitable solvent for injection (e.g., acetonitrile/water mixture).
3. MS/MS Analysis:
-
Instrument: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source, typically coupled to a flow injection analysis (FIA) system.[21][23]
-
Ionization Mode: Positive ESI mode.
-
Scan Mode: Use a Precursor Ion Scan (or Parent Ion Scan). The instrument is set to detect all parent ions that fragment to produce a common daughter ion of m/z 85, which is characteristic of the carnitine moiety after butylation.
-
Alternatively, use Multiple Reaction Monitoring (MRM) for specific acylcarnitine transitions if the instrument is set up for a targeted panel.[25]
4. Data Analysis:
-
Identify and quantify C4-carnitine and other acylcarnitines based on their mass-to-charge ratio and the response relative to their corresponding internal standards.
-
Compare the resulting concentrations to established reference ranges to identify elevations.
Conclusion
This compound's primary function in the context of mitochondrial metabolism is that of a crucial diagnostic indicator. Its formation is a detoxification response to the accumulation of isobutyryl-CoA, the hallmark of IBDD. While not a direct component of the fatty acid β-oxidation pathway, its precursor's accumulation has the potential to indirectly perturb FAO by sequestering the vital cofactors CoA and carnitine. For researchers and drug development professionals, understanding the complete biochemical picture—from the primary genetic defect to the secondary metabolic consequences—is essential for developing targeted therapies, such as those aimed at reducing substrate accumulation or replenishing depleted cofactors in patients with IBDD and related organic acidurias.
References
- 1. Inborn errors of metabolism - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review [mdpi.com]
- 8. Regulation of mitochondrial fatty acid β-oxidation in human: what can we learn from inborn fatty acid β-oxidation deficiencies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Two inborn errors of metabolism in a newborn: glutaric aciduria type I combined with isobutyrylglycinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isobutyryl-CoA dehydrogenase (IBCD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 14. metabolicsupportuk.org [metabolicsupportuk.org]
- 15. Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: Showing metabocard for this compound (HMDB0000730) [hmdb.ca]
- 18. This compound | 15926-18-8 | Benchchem [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Isobutyrylglycine as a Urinary Metabolite in Healthy Individuals: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyrylglycine is an N-acylglycine, a class of metabolites formed through the conjugation of an acyl-CoA with glycine.[1] In healthy individuals, this compound is a minor urinary metabolite derived primarily from the catabolism of the branched-chain amino acid, valine.[2] While present at low levels under normal physiological conditions, elevated urinary excretion of this compound serves as a key biomarker for the inborn error of metabolism known as isobutyryl-CoA dehydrogenase (IBD) deficiency.[2] This technical guide provides a comprehensive overview of this compound as a urinary metabolite in healthy individuals, detailing its biochemical origins, normal concentration ranges, and the analytical methodologies used for its quantification.
Biochemical Origin and Metabolic Pathway
The formation of this compound is intrinsically linked to the catabolic pathway of L-valine. This process begins with the transamination of valine to α-ketoisovalerate, which is then oxidatively decarboxylated to form isobutyryl-CoA.[3][4] Under normal metabolic conditions, isobutyryl-CoA is further metabolized. However, when the activity of isobutyryl-CoA dehydrogenase is impaired, isobutyryl-CoA can accumulate. To mitigate the potential toxicity of this accumulation, the glycine conjugation pathway is utilized. The enzyme Glycine N-acyltransferase (GLYAT) catalyzes the transfer of the isobutyryl group from isobutyryl-CoA to glycine, forming this compound, which is then excreted in the urine.[1][5]
Quantitative Data in Healthy Individuals
The concentration of this compound in the urine of healthy individuals is typically low. Quantitative analysis is usually performed relative to creatinine concentration to account for variations in urine dilution. The table below summarizes the normal range of urinary this compound.
| Analyte | Matrix | Population | Normal Range | Reference |
| This compound | Urine | Healthy Individuals | 0 - 3 mmol/mol creatinine | [2] |
Experimental Protocols for Quantification
The quantification of this compound in urine is primarily achieved through mass spectrometry-based techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of volatile and thermally stable compounds. As this compound is a polar and non-volatile molecule, a derivatization step is required to convert it into a more volatile form suitable for GC analysis.[2] Trimethylsilylation (TMS) is a common derivatization technique for organic acids and acylglycines.[6]
Sample Preparation and Derivatization:
-
Urine Sample Collection: A random urine specimen is collected. No preservative is typically required, and samples should be stored frozen until analysis.[7]
-
Internal Standard Addition: A stable isotope-labeled internal standard, such as d7-isobutyrylglycine, is added to a specific volume of urine to enable accurate quantification through isotope dilution.
-
Extraction: The organic acids, including this compound, are extracted from the acidified urine sample using an organic solvent like ethyl acetate.[8]
-
Drying: The organic extract is evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to form a trimethylsilyl (TMS) derivative. A common derivatizing agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).[6][9]
GC-MS Analysis:
-
Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature of around 300°C.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection.
-
Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of the TMS derivative of this compound and its internal standard. The mass spectrum of the TMS derivative of this compound shows characteristic fragment ions that can be used for identification and quantification.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of metabolites, including acylglycines, often with simpler sample preparation compared to GC-MS.[10]
Sample Preparation:
-
Urine Sample Collection: As with GC-MS, a random urine sample is collected and stored frozen.
-
Internal Standard Addition: A stable isotope-labeled internal standard is added to the urine sample.
-
Dilution/Protein Precipitation: The urine sample is typically diluted with a solvent (e.g., methanol or acetonitrile) to precipitate proteins and reduce matrix effects. The sample is then centrifuged, and the supernatant is collected for analysis.[11]
LC-MS/MS Analysis:
-
Liquid Chromatograph: A UPLC or HPLC system is used for chromatographic separation. A reverse-phase C18 column is commonly employed.
-
Mobile Phases: A gradient elution is performed using two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive or negative ion mode is used.
-
Data Acquisition: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific detection method provides excellent sensitivity and reduces interferences. A novel UPLC-MS/MS method has been developed for the quantitation of 15 different acylglycines, including this compound, from dried blood spots, which can be adapted for urine analysis.[12]
Conclusion
This compound is a well-established urinary biomarker that, while present in low concentrations in healthy individuals, provides valuable diagnostic information for certain inborn errors of metabolism. Its quantification in urine is reliably achieved through sophisticated analytical techniques such as GC-MS and LC-MS/MS. The detailed protocols and understanding of its metabolic origins presented in this guide offer a valuable resource for researchers and clinicians working in the fields of metabolomics, clinical chemistry, and drug development.
References
- 1. This compound, TMS derivative [webbook.nist.gov]
- 2. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, TMS derivative [webbook.nist.gov]
- 5. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylglycines, Quantitative, Random, Urine - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]
- 8. Usefulness of levels of 2-methylbutyrylglycine and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erndim.org [erndim.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Stability of Isobutyrylglycine
Abstract
This compound is an N-acylglycine that serves as a critical biomarker in the diagnosis of certain inborn errors of metabolism, most notably Isobutyryl-CoA Dehydrogenase (IBD) deficiency. An understanding of its chemical properties and stability is paramount for accurate analytical measurement, the development of diagnostic standards, and for researchers investigating metabolic pathways. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, its stability profile, and detailed experimental protocols for its quantification.
Chemical and Physical Properties
This compound, with the IUPAC name 2-(2-methylpropanoylamino)acetic acid, is a derivative of the amino acid glycine.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₃ | [2][3] |
| Molecular Weight | 145.16 g/mol | [2][3] |
| CAS Number | 15926-18-8 | [3] |
| Physical Description | Solid | [2] |
| Melting Point | 82.5 °C | [2][4] |
| 104-106 °C | [3] | |
| pKa (Strongest Acidic) | 4.06 | [4][5] |
| pKa (Strongest Basic) | -1.8 | [4][5] |
| Predicted Water Solubility | 17.9 g/L | [5] |
| Polar Surface Area | 66.4 Ų | [4] |
Stability and Storage
The stability of this compound is a critical consideration for the integrity of research samples and analytical standards.
Recommended Storage: For routine use, this compound should be stored in a dry, inert atmosphere at temperatures between 2-8°C. To prevent hydrolysis and degradation, long-term storage is best achieved in a lyophilized form.[1]
Stability Considerations: Stability studies are recommended to establish a definitive shelf life under specific laboratory conditions, taking into account variables such as temperature and humidity.[1] The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. Enzymatic degradation can also occur in biological matrices.
Metabolic Significance and Pathways
This compound is a minor metabolite of fatty acids under normal physiological conditions.[6] However, its clinical significance arises from its accumulation in specific metabolic disorders.
Valine Catabolism and Isobutyryl-CoA Dehydrogenase (IBD) Deficiency: this compound is a key urinary metabolite in patients with Isobutyryl-CoA Dehydrogenase (IBD) deficiency, an autosomal recessive disorder affecting the catabolism of the branched-chain amino acid valine.[1][6] IBD deficiency is caused by mutations in the ACAD8 gene, which encodes the isobutyryl-CoA dehydrogenase enzyme.[6][7] This enzyme catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA in the mitochondria.[1][8] In individuals with IBD deficiency, the impaired enzyme activity leads to an accumulation of isobutyryl-CoA.[1]
Detoxification Pathway via Glycine Conjugation: The accumulation of isobutyryl-CoA triggers a detoxification process known as glycine conjugation.[1] The mitochondrial enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of isobutyryl-CoA with glycine.[1] This reaction forms the more water-soluble and less toxic this compound, which is then efficiently excreted in the urine.[1] The measurement of elevated levels of this compound in urine is therefore a primary diagnostic marker for IBD deficiency.[1]
References
- 1. This compound | 15926-18-8 | Benchchem [benchchem.com]
- 2. This compound | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000730) [hmdb.ca]
- 5. Showing Compound this compound (FDB022208) - FooDB [foodb.ca]
- 6. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. metabolicsupportuk.org [metabolicsupportuk.org]
- 8. Acyl-CoA Dehydrogenases : characterization of the New Member Isobutyryl-CoA Dehydrogenase, Genetic Defects and Correlation to Thermal Unfolding [kops.uni-konstanz.de]
Inborn Errors of Metabolism Associated with Elevated Isobutyrylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated urinary isobutyrylglycine is a key biomarker for a specific, rare inborn error of metabolism affecting the catabolism of the branched-chain amino acid valine. This technical guide provides an in-depth overview of the primary metabolic disorder associated with this finding: Isobutyryl-CoA Dehydrogenase (IBD) deficiency. The guide details the underlying biochemical pathways, diagnostic methodologies, and key quantitative data for researchers and professionals in drug development. It includes detailed experimental protocols for biomarker analysis and visual diagrams of the metabolic and diagnostic pathways to facilitate a comprehensive understanding of this disorder.
Introduction: The Metabolic Basis of Elevated this compound
Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result in defective enzyme activity and disruption of metabolic pathways.[1] The accumulation of specific intermediate metabolites is often a hallmark of these conditions, serving as a crucial diagnostic marker. This compound is an acylglycine, a conjugate of isobutyryl-CoA and glycine. Under normal physiological conditions, it is a minor metabolite. However, its significant elevation in urine is pathognomonic for a defect in the valine catabolic pathway.[2][3]
The primary and most well-documented inborn error of metabolism associated with elevated this compound is Isobutyryl-CoA Dehydrogenase (IBD) deficiency (OMIM #611283).[2][3][4]
Isobutyryl-CoA Dehydrogenase (IBD) Deficiency
IBD deficiency is a rare, autosomal recessive disorder caused by biallelic mutations in the ACAD8 gene.[4][5][6][7] This gene encodes the mitochondrial enzyme isobutyryl-CoA dehydrogenase, which catalyzes the third step in the degradation pathway of valine: the conversion of isobutyryl-CoA to methacrylyl-CoA.[3][6][7]
Deficient IBD enzyme activity leads to the accumulation of its substrate, isobutyryl-CoA. The body attempts to detoxify and excrete this excess intermediate through two principal mechanisms:
-
Formation of Isobutyrylcarnitine (C4-acylcarnitine): Isobutyryl-CoA is transesterified with carnitine, leading to elevated levels of C4-acylcarnitine in blood and plasma. This is the primary marker detected in newborn screening programs.[7][8][9]
-
Formation of this compound: Isobutyryl-CoA is conjugated with glycine, forming this compound, which is then excreted in the urine.[2][3][10]
The clinical presentation of IBD deficiency is highly variable. Many individuals identified through newborn screening remain asymptomatic.[9] However, a subset of patients may present with symptoms such as poor feeding, failure to thrive, developmental delay, hypotonia, anemia, and, in rare cases, cardiomyopathy.[4][5][6][9]
Quantitative Biomarker Data
Accurate diagnosis and monitoring of IBD deficiency rely on the quantitative analysis of key metabolites in blood and urine. The following tables summarize the typical findings.
| Table 1: Blood Acylcarnitine Profile (Dried Blood Spot/Plasma) | ||
| Analyte | Normal Range (Newborn) | IBD Deficiency Range |
| C4-Acylcarnitine | < 0.48 µmol/L | 0.67 - 2.32 µmol/L (Mean: 1.30 µmol/L)[3][11] |
| (isobutyrylcarnitine) | ||
| C4/C2 Ratio | < 0.04 | Elevated |
| (isobutyrylcarnitine/acetylcarnitine) | ||
| C4/C3 Ratio | 0.07 - 0.64 | Elevated |
| (isobutyrylcarnitine/propionylcarnitine) |
| Table 2: Urine Metabolite Analysis | ||
| Analyte | Normal Range | IBD Deficiency Finding |
| This compound | 0 - 3 mmol/mol creatinine[2] | Significantly Elevated[2][3][12] |
| C4-Acylcarnitine | < 3.0 mmol/mol creatinine[13] | Elevated[13] |
Signaling Pathways and Workflows
Valine Catabolism Pathway
The following diagram illustrates the mitochondrial pathway for valine degradation, highlighting the enzymatic block in IBD deficiency and the subsequent formation of disease-specific metabolites.
Diagnostic Workflow
The diagnosis of IBD deficiency typically begins with newborn screening and is confirmed through a series of tiered laboratory tests.
Experimental Protocols
The following sections provide detailed methodologies for the key analytical procedures used in the diagnosis of IBD deficiency.
Protocol: Acylcarnitine Analysis from Dried Blood Spots (DBS) by Tandem Mass Spectrometry (MS/MS)
This protocol is foundational for newborn screening programs.
4.1.1 Materials and Reagents
-
Dried blood spot (DBS) collection cards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Butanol
-
3N Hydrochloric Acid (HCl) in n-Butanol (or 5% v/v acetyl chloride in n-butanol)
-
Stable isotope-labeled (e.g., deuterated) internal standard mixture in methanol (commercially available)
-
96-well microtiter plates
-
Plate shaker and centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
4.1.2 Procedure
-
Sample Punching: Punch a 3 mm disk from the dried blood spot into a designated well of a 96-well microtiter plate.[5] A blank filter paper disk should be used for the negative control.
-
Extraction: Add 100-200 µL of the methanol solution containing the stable isotope-labeled internal standards to each well.[5][14]
-
Elution: Seal the plate and incubate for 20-30 minutes at room temperature on a plate shaker to elute the acylcarnitines.[5][14]
-
Supernatant Transfer & Drying: Centrifuge the plate. Carefully transfer the methanol extract (supernatant) to a new 96-well plate. Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]
-
Derivatization (Butylation): Add 50-100 µL of 3N HCl in n-butanol to each dried well. This step converts the acylcarnitines to their butyl esters for improved MS/MS analysis.[5]
-
Incubation: Seal the plate and incubate at 60-65°C for 15-20 minutes.
-
Final Drying: Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100-150 µL of the MS mobile phase. The plate is now ready for analysis.
-
MS/MS Analysis: Analyze the samples using a tandem mass spectrometer, typically in a precursor ion scan or multiple reaction monitoring (MRM) mode to detect and quantify the individual acylcarnitine species based on their mass-to-charge ratios.[11]
Protocol: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is the confirmatory test for identifying this compound.
4.2.1 Materials and Reagents
-
Urine sample
-
Internal standards (e.g., tropic acid)
-
Hydroxylamine HCl or Methoxyamine HCl
-
5M HCl
-
Sodium chloride (solid)
-
Ethyl acetate and/or Diethyl ether (extraction solvents)
-
Pyridine
-
Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Glass centrifuge tubes
-
Vortex mixer and centrifuge
-
Nitrogen evaporator
-
GC-MS system with a capillary column (e.g., DB-5ms)
4.2.2 Procedure
-
Sample Normalization: Determine the creatinine concentration of the urine sample. Pipette a volume of urine equivalent to 1 µmole of creatinine into a clean glass tube.[15] Add deionized water to bring the total volume to a standard amount (e.g., 1-2 mL).
-
Internal Standard Addition: Add a known amount of internal standard to each sample, blank, and control.
-
Oximation (for keto-acids): Add an aqueous solution of hydroxylamine HCl or methoxyamine HCl. Incubate at 60°C for 30 minutes to form oxime derivatives of any keto-acids, preventing degradation.[15][16]
-
Acidification and Extraction: Cool the samples. Acidify the urine to a pH < 2 by adding 5M HCl. Saturate the aqueous phase with solid sodium chloride to improve extraction efficiency. Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing vigorously, and centrifuging to separate the layers. Repeat the extraction twice, pooling the organic supernatants.[15][17]
-
Drying: Evaporate the pooled organic extract to complete dryness under a stream of nitrogen.
-
Derivatization (Silylation): To the dried residue, add pyridine and the silylating agent (BSTFA + 1% TMCS). This step converts the non-volatile organic acids into volatile trimethylsilyl (TMS) derivatives suitable for GC analysis.[15][17]
-
Incubation: Cap the vials tightly and incubate at 70-90°C for 15-60 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. The system separates the compounds based on their boiling points and retention times on the column. The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum for each, which is used for identification by comparison to spectral libraries.[18][19]
Conclusion
The identification of elevated this compound is a critical step in the diagnosis of Isobutyryl-CoA Dehydrogenase deficiency. This rare inborn error of valine metabolism, while often asymptomatic, requires precise and reliable analytical methods for its detection, primarily through newborn screening programs. The combination of acylcarnitine profiling by tandem mass spectrometry and urinary organic acid analysis by GC-MS provides a robust diagnostic framework. For drug development professionals, understanding the specific metabolic block and the resulting accumulation of isobutyryl-CoA and its conjugates is essential for exploring potential therapeutic strategies, which may include substrate reduction therapies or pharmacological chaperones aimed at restoring partial enzyme function. The detailed protocols and pathways provided in this guide serve as a foundational resource for researchers and clinicians working in this specialized area.
References
- 1. Isobutyryl-CoA Dehydrogenase Deficiency (ACAD8 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 2. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]
- 4. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 9. metabolicsupportuk.org [metabolicsupportuk.org]
- 10. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 14. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 15. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 16. aurametrix.weebly.com [aurametrix.weebly.com]
- 17. erndim.org [erndim.org]
- 18. metbio.net [metbio.net]
- 19. researchgate.net [researchgate.net]
Genetic Underpinnings of Isobutyryl-CoA Dehydrogenase Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyryl-CoA dehydrogenase deficiency (IBDHD) is a rare, autosomal recessive inborn error of metabolism affecting the catabolism of the branched-chain amino acid valine. This deficiency is caused by pathogenic variants in the ACAD8 gene, which encodes the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD). The enzymatic block leads to the accumulation of isobutyryl-CoA and its derivatives, notably isobutyrylglycine and C4-acylcarnitine, which serve as key biomarkers for diagnosis, primarily through newborn screening programs. While many individuals with IBDHD are asymptomatic, some may present with a range of clinical manifestations, including poor feeding, lethargy, and developmental delay. This guide provides a comprehensive overview of the genetic and biochemical basis of IBDHD, detailed experimental protocols for its diagnosis and characterization, and a summary of the current understanding of the genotype-phenotype correlation.
Introduction
Isobutyryl-CoA dehydrogenase deficiency is a metabolic disorder characterized by the impaired breakdown of valine.[1][2] The deficient enzyme, isobutyryl-CoA dehydrogenase, is a mitochondrial flavoenzyme that catalyzes the third step in the valine catabolic pathway: the conversion of isobutyryl-CoA to methacrylyl-CoA.[3][4] First described in the late 20th century, the understanding of IBDHD has significantly advanced with the advent of tandem mass spectrometry in newborn screening, which detects elevated levels of C4-acylcarnitine.[5]
The clinical presentation of IBDHD is notably heterogeneous, with a significant portion of identified individuals remaining asymptomatic throughout their lives.[6] However, some affected individuals can develop symptoms, particularly during periods of metabolic stress, such as fasting or illness.[7] These symptoms can include poor feeding, vomiting, lethargy, and in rare cases, more severe complications.[7] The primary biochemical hallmark of IBDHD is the accumulation of isobutyryl-CoA, which is subsequently detoxified through two main pathways: conjugation with glycine to form this compound, which is excreted in the urine, and conversion to isobutyrylcarnitine (a component of C4-acylcarnitine), which is detectable in blood.[8][9]
This technical guide aims to provide a detailed resource for researchers and professionals in the field, covering the molecular genetics of IBDHD, the biochemical consequences of the enzyme deficiency, and the methodologies used for its investigation.
The Genetic Basis of Isobutyryl-CoA Dehydrogenase Deficiency
The ACAD8 Gene
IBDHD is caused by mutations in the ACAD8 gene, located on chromosome 11q25.[10] This gene contains 11 exons and encodes the isobutyryl-CoA dehydrogenase enzyme.[10] The inheritance pattern is autosomal recessive, meaning an individual must inherit two mutated copies of the ACAD8 gene, one from each parent, to be affected by the disorder.[11] Individuals who inherit one mutated copy are carriers and are typically asymptomatic.[11]
Spectrum of ACAD8 Mutations
A variety of mutations in the ACAD8 gene have been identified in individuals with IBDHD. These include missense, nonsense, frameshift, and splice-site mutations.[5] The majority of reported pathogenic variants are missense mutations.[5] While some mutations are recurrent in specific populations, a large number of private mutations have also been described, contributing to the genetic heterogeneity of the disorder.[12]
Table 1: Common and Notable Pathogenic Variants in the ACAD8 Gene
| Variant (cDNA nomenclature) | Variant (Protein nomenclature) | Exon | Type of Mutation | Associated Phenotype Notes | Reference |
| c.286G>A | p.Gly96Arg | 3 | Missense | Frequently reported in the Chinese population; often associated with asymptomatic or mild phenotypes. | [12] |
| c.905G>A | p.Arg302Gln | 9 | Missense | One of the first identified mutations, found in a symptomatic patient. | |
| c.1000C>T | p.Arg334* | 10 | Nonsense | Leads to a premature stop codon, resulting in a truncated, non-functional protein. | [5] |
| c.1166G>A | p.Gly389Asp | 11 | Missense | Identified in asymptomatic individuals through newborn screening. | [10] |
| c.500del | p.Ala167fs | 5 | Frameshift | Results in a frameshift and a premature stop codon. | [2] |
Note: This table is not exhaustive and represents a selection of reported variants. The phenotypic expression of IBDHD is highly variable and not always correlated with a specific genotype.
Biochemical Consequences and Clinical Manifestations
The deficiency of IBD enzyme activity disrupts the normal flow of the valine catabolic pathway, leading to the accumulation of isobutyryl-CoA. This primary metabolite is then shunted into alternative pathways, resulting in the formation of this compound and C4-acylcarnitine.[8][9]
Key Biomarkers
-
C4-Acylcarnitine: This is the primary marker detected in newborn screening blood spots.[13] It is important to note that C4-acylcarnitine is not specific to IBDHD and can also be elevated in short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[8]
-
This compound: The excretion of this metabolite in urine is a more specific indicator of IBDHD.[3][14]
Quantitative Data on Biomarkers
The following table summarizes typical concentrations of key biomarkers in individuals with IBDHD compared to control populations.
Table 2: Typical Concentrations of IBDHD Biomarkers
| Biomarker | Specimen | IBDHD Patients | Carrier Individuals | Healthy Controls | Reference |
| C4-Acylcarnitine | Dried Blood Spot | 0.67–2.32 µmol/L (Mean: 1.30 µmol/L) | Often normal, can be mildly elevated | < 0.42 µmol/L | [5][13] |
| This compound | Urine | Markedly elevated | Normal | Not typically detected or very low levels | [3][6] |
Note: Reference ranges may vary between laboratories. These values are intended to be illustrative.
Clinical Phenotype
The clinical spectrum of IBDHD is broad, ranging from complete absence of symptoms to mild developmental delays, poor feeding, and lethargy, particularly during times of metabolic stress.[7][11] Severe clinical outcomes are rare. The lack of a clear genotype-phenotype correlation makes predicting the clinical course challenging.[6][9]
Signaling Pathways and Experimental Workflows
Valine Catabolism Pathway
The breakdown of valine is a multi-step mitochondrial process. IBDHD is caused by a defect in the third step of this pathway.
Caption: The valine catabolism pathway and the metabolic block in IBDHD.
Diagnostic Workflow for IBDHD
The diagnosis of IBDHD typically begins with an abnormal newborn screening result and is followed by confirmatory biochemical and genetic testing.
Caption: A typical workflow for the diagnosis of IBDHD.
Experimental Protocols
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This protocol is for the analysis of acylcarnitines from dried blood spots.
-
Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.
-
100 µL of a methanol solution containing deuterated internal standards is added to each well.
-
The plate is agitated on a shaker for 30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new 96-well plate and dried under a stream of nitrogen.
-
The dried residue is derivatized by adding 50 µL of 3N HCl in n-butanol and incubating at 65°C for 15 minutes.
-
The butanolic HCl is evaporated to dryness under nitrogen.
-
The residue is reconstituted in a suitable solvent for injection into the mass spectrometer.[1]
-
-
Instrumentation:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.[15]
-
The analysis is typically performed in the positive ion mode.
-
-
Data Analysis:
-
Acylcarnitines are identified and quantified by precursor ion scanning or multiple reaction monitoring (MRM).
-
Concentrations are calculated by comparing the signal of each analyte to its corresponding deuterated internal standard.
-
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the qualitative and semi-quantitative analysis of organic acids, including this compound, in urine.
-
Sample Preparation:
-
An aliquot of urine is acidified to a pH of less than 2 with hydrochloric acid.
-
An internal standard is added.
-
The organic acids are extracted from the urine using an organic solvent such as ethyl acetate.
-
The organic extract is evaporated to dryness under nitrogen.
-
The residue is derivatized to form volatile esters, typically trimethylsilyl (TMS) derivatives, by adding a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating.[16]
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer is used.
-
The derivatized sample is injected into the GC, where the organic acids are separated on a capillary column.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Organic acids are identified by their retention time and mass spectrum, which is compared to a library of known compounds.[17]
-
The presence of a significant peak corresponding to this compound is indicative of IBDHD.
-
ACAD8 Gene Sequencing
Both Sanger sequencing and Next-Generation Sequencing (NGS) can be used for the genetic analysis of IBDHD.
-
Sanger Sequencing:
-
Genomic DNA is extracted from a patient's blood sample.
-
The 11 exons and flanking intronic regions of the ACAD8 gene are amplified by polymerase chain reaction (PCR).
-
The PCR products are purified to remove excess primers and dNTPs.
-
Sequencing reactions are performed using a chain-termination method with fluorescently labeled dideoxynucleotides.[18]
-
The sequencing products are separated by size using capillary electrophoresis.
-
The sequence data is analyzed to identify any variations compared to the reference ACAD8 sequence.[19]
-
-
Next-Generation Sequencing (NGS):
-
Genomic DNA is extracted and fragmented.
-
The DNA fragments corresponding to the ACAD8 gene (or a panel of genes associated with metabolic disorders) are captured using specific probes.[3]
-
The captured DNA is sequenced on a high-throughput sequencing platform.
-
The sequencing reads are aligned to the human reference genome, and variants within the ACAD8 gene are identified and annotated.[5]
-
Conclusion
Isobutyryl-CoA dehydrogenase deficiency is a rare inborn error of valine metabolism with a broad clinical spectrum. The genetic basis lies in mutations within the ACAD8 gene, leading to the accumulation of specific biomarkers, C4-acylcarnitine and this compound. Diagnosis is primarily initiated through newborn screening and confirmed by biochemical and molecular genetic analyses. The detailed experimental protocols and workflows provided in this guide are intended to support researchers and clinicians in the accurate diagnosis and further investigation of this disorder. Future research is needed to better understand the factors contributing to the variable clinical presentation and to explore potential therapeutic strategies for symptomatic individuals.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Six Novel Variants of ACAD8 in Isobutyryl-CoA Dehydrogenase Deficiency With Increased C4 Carnitine Using Tandem Mass Spectrometry and NGS Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. providers2.genedx.com [providers2.genedx.com]
- 4. ACAD8 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]
- 6. Phenotype, genotype and long-term prognosis of 40 Chinese patients with isobutyryl-CoA dehydrogenase deficiency and a review of variant spectra in ACAD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. health.state.mn.us [health.state.mn.us]
- 8. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Six Novel Variants of ACAD8 in Isobutyryl-CoA Dehydrogenase Deficiency With Increased C4 Carnitine Using Tandem Mass Spectrometry and NGS Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Population [frontiersin.org]
- 14. Increased urinary isobutyryl glycine (Concept Id: C3148693) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 15. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. erndim.org [erndim.org]
- 17. metbio.net [metbio.net]
- 18. cd-genomics.com [cd-genomics.com]
- 19. acgs.uk.com [acgs.uk.com]
Methodological & Application
Application Note: Quantitative Analysis of Urinary Isobutyrylglycine by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of isobutyrylglycine (IBG) in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound is a key biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine catabolism.[1][2] The method presented herein is designed for researchers, scientists, and professionals in drug development who require accurate and precise quantification of this metabolite for clinical research and biomarker discovery.
Introduction
This compound is an N-acylglycine that is normally a minor metabolite of the branched-chain amino acid valine.[1][2] In individuals with IBD deficiency, the impaired activity of isobutyryl-CoA dehydrogenase leads to an accumulation of isobutyryl-CoA.[3] This excess isobutyryl-CoA is then conjugated with glycine to form this compound, which is subsequently excreted in the urine in elevated amounts.[1][2] Therefore, the quantitative analysis of urinary IBG is a critical tool for identifying individuals with this metabolic disorder.[4] This UPLC-MS/MS method offers high sensitivity and specificity for the detection and quantification of IBG in a complex urine matrix.
Experimental
Materials and Reagents
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., D7-isobutyrylglycine)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human urine (drug-free, for calibration standards and quality controls)
Sample Preparation
A simple "dilute-and-shoot" method is employed for sample preparation to minimize matrix effects and ensure high throughput.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (prepared in 50% acetonitrile/50% water).
-
Vortex the mixture for 10 seconds.
-
Transfer the final mixture to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method
The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 20 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Analyte | Precursor Ion (m/z) |
| This compound | 146.1 |
| D7-Isobutyrylglycine (IS) | 153.1 |
Results and Discussion
The UPLC-MS/MS method was validated for linearity, sensitivity, accuracy, and precision.
Linearity and Sensitivity
The calibration curve for this compound was linear over the concentration range of 5 to 2500 ng/mL in urine. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was determined to be 5 ng/mL with a signal-to-noise ratio >10.
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, and high).
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Recovery) |
| Low | 15 | 4.8 | 6.2 | 103.5 |
| Mid | 150 | 3.5 | 5.1 | 98.7 |
| High | 1500 | 2.9 | 4.5 | 101.2 |
Both intra- and inter-day precision were within 15% CV, and accuracy was within ±15% of the nominal values, demonstrating the reliability of the method.[5][6]
Visualizations
Conclusion
The UPLC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative analysis of this compound in human urine. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. This application note provides a comprehensive protocol that can be readily implemented by laboratories involved in metabolomics, biomarker discovery, and clinical research related to inborn errors of metabolism.
References
- 1. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Isobutyrylglycine in Dried Blood Spots by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection and quantification of isobutyrylglycine in dried blood spots (DBS) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is particularly relevant for newborn screening and research into inborn errors of metabolism, such as isobutyrylglycinuria.
Introduction
This compound (IBG) is an N-acylglycine that serves as a key biomarker for the diagnosis of isobutyrylglycinuria (IBG), an inherited metabolic disorder characterized by the deficiency of the enzyme isobutyryl-CoA dehydrogenase.[1] This enzyme plays a crucial role in the catabolism of the branched-chain amino acid valine.[2] In individuals with isobutyryl-CoA dehydrogenase deficiency, the metabolic pathway is disrupted, leading to an accumulation of isobutyryl-CoA, which is then conjugated with glycine to form this compound and excreted.[2]
Dried blood spot (DBS) analysis is a minimally invasive technique that simplifies sample collection, storage, and transportation, making it ideal for newborn screening programs.[3] The analysis of this compound in DBS often serves as a second-tier test to confirm results from primary screening, which typically measures C4 acylcarnitine.[1] This targeted UPLC-MS/MS method provides a sensitive and specific approach for the quantification of this compound, aiding in the early diagnosis and management of isobutyrylglycinuria.
Principle of the Method
This method utilizes UPLC-MS/MS for the sensitive and specific quantification of this compound from dried blood spots. The protocol involves the extraction of the analyte from a DBS punch, followed by a derivatization step to improve chromatographic and mass spectrometric properties. The derivatized this compound is then separated by UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard.
Valine Metabolism and this compound Formation
A deficiency in the enzyme isobutyryl-CoA dehydrogenase disrupts the normal breakdown of the amino acid valine. This leads to an accumulation of isobutyryl-CoA, which is subsequently converted to this compound.
Experimental Protocol
This protocol is based on established methods for the analysis of acylglycines in dried blood spots.[4][5]
Materials and Reagents
-
Dried blood spot cards (e.g., Whatman 903)
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., [d7]-isobutyrylglycine) as internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
3 N Butanolic HCl
-
Nitrogen gas
-
DBS puncher (3.2 mm) and cutting mat
-
96-well microplates or microcentrifuge tubes
-
Plate shaker
-
Sample concentrator/evaporator
-
UPLC-MS/MS system
Sample Preparation Workflow
Detailed Procedure
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Prepare calibration standards and QCs (at low, medium, and high concentrations) by spiking blank whole blood with the appropriate working standard solutions.
-
Spot the spiked blood onto DBS cards and allow them to dry completely at room temperature for at least 3 hours.
-
-
Sample Extraction:
-
Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well plate or a microcentrifuge tube.
-
To each well, add the internal standard solution and an extraction solvent (e.g., 200 µL of methanol).
-
Seal the plate and incubate at room temperature for 30 minutes with shaking.
-
Centrifuge the plate and transfer the supernatant to a new plate or tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Add 150 µL of 3 N butanolic HCl to each well.
-
Seal the plate and incubate for 30 minutes at 65°C.
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Final Sample Preparation:
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Seal the plate, shake briefly, and centrifuge.
-
The sample is now ready for injection into the UPLC-MS/MS system.
-
UPLC-MS/MS Conditions
-
UPLC System: A system capable of binary gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient optimized for the separation of this compound from other components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for butylated this compound and its internal standard must be determined.
Data and Performance Characteristics
The following tables summarize the expected performance characteristics of the method based on published data for acylglycine panels and general bioanalytical method validation guidelines.[4][5]
Table 1: Calibration and Linearity
| Parameter | Value |
|---|---|
| Calibration Model | Linear, weighted (1/x) regression |
| Linearity Range | 0.005 - 25.0 µM |
| Correlation Coefficient (r²) | > 0.99 |
Note: Linearity range is based on a panel of 15 acylglycines.[5]
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10:1; analyte response should be identifiable, discrete, and reproducible with acceptable precision and accuracy. |
| Ion Suppression/Enhancement | Minimal and compensated for by the internal standard. Expected to be within 2-10%.[5] |
Conclusion
The described UPLC-MS/MS method provides a robust and sensitive tool for the quantitative analysis of this compound in dried blood spots. This protocol is suitable for use in clinical research and specialized newborn screening laboratories as a second-tier test for the confirmation of isobutyrylglycinuria. The use of a stable isotope-labeled internal standard and butylation derivatization ensures accurate and reliable quantification. Adherence to this protocol can aid in the early and accurate diagnosis of this rare inborn error of metabolism, facilitating timely clinical intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Universal Second-Tier Newborn Screening LC-MS/MS Method for Amino Acids, Lysophosphatidylcholines, and Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Acylglycine Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylglycines are a class of metabolites formed through the conjugation of acyl-CoA esters with glycine.[1] In healthy individuals, these compounds are typically present at low concentrations in biological fluids. However, in certain inborn errors of metabolism, particularly fatty acid β-oxidation disorders and organic acidemias, the concentration of specific acylglycines can be significantly elevated.[2][3] This makes the quantitative analysis of acylglycines a crucial diagnostic tool for identifying and monitoring these metabolic disorders.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of acylglycines in biological matrices, most commonly urine.[2][4] This document provides detailed application notes and protocols for the analysis of acylglycines using GC-MS.
Principle of the Method
The analysis of acylglycines by GC-MS typically involves a multi-step process:
-
Sample Preparation: Acylglycines are extracted from the biological matrix (e.g., urine).
-
Internal Standard Addition: A known amount of a stable isotope-labeled internal standard for each analyte is added to the sample to ensure accurate quantification by correcting for variations in sample processing and instrument response.[5]
-
Derivatization: The polar nature of acylglycines makes them unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable compounds.[6] A common approach is the formation of esters, such as bis(trifluoromethyl)benzyl (BTFMB) esters.[2][3]
-
GC-MS Analysis: The derivatized acylglycines are separated by gas chromatography and detected by mass spectrometry. For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.[1]
-
Quantification: The concentration of each acylglycine is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
Featured Applications
The primary application of acylglycine profiling by GC-MS is in the diagnosis and monitoring of inborn errors of metabolism. Key examples include:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common fatty acid oxidation disorders. Patients with MCAD deficiency typically exhibit significantly elevated levels of hexanoylglycine and suberylglycine in their urine.[7][8]
-
Isovaleric Acidemia: This is an inborn error of leucine metabolism characterized by the accumulation of isovaleryl-CoA.[9] Consequently, patients with isovaleric acidemia have markedly increased urinary concentrations of isovalerylglycine.[9][10]
-
Multiple Acyl-CoA Dehydrogenation Deficiency (MADD): Also known as glutaric aciduria type II, this disorder can also lead to an abnormal profile of urinary acylglycines.[3]
Experimental Protocols
The following protocols are representative examples for the quantitative analysis of acylglycines in urine by GC-MS.
Protocol 1: Sample Preparation and Derivatization
This protocol is based on the formation of bis(trifluoromethyl)benzyl (BTFMB) ester derivatives.[2][3]
Materials:
-
Urine sample
-
Stable isotope-labeled internal standards (e.g., [¹³C₂]acylglycines)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
3,5-Bis(trifluoromethyl)benzyl bromide (BTFMB-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
Procedure:
-
Sample Collection and Storage: Collect a random urine specimen in a sterile container and store it frozen at -20°C or lower until analysis.
-
Internal Standard Spiking: To 1 mL of urine in a glass centrifuge tube, add a known amount of the stable isotope-labeled internal standard mixture.
-
pH Adjustment and Extraction:
-
Acidify the urine sample to a pH of approximately 1 with HCl.
-
Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization:
-
To the dried residue, add 50 µL of a solution containing 20% (v/v) BTFMB-Br in acetonitrile and 50 µL of a solution containing 20% (v/v) DIPEA in acetonitrile.
-
Seal the tube and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the reagents to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the derivatized sample in 100 µL of toluene for GC-MS analysis.
Protocol 2: GC-MS Analysis
The following are representative GC-MS parameters. These may need to be optimized for the specific instrument and column used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary GC column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 300°C at a rate of 20°C/min.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
Transfer Line Temperature: 290°C
MS Conditions:
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for electronegative derivatives like BTFMB esters.[2][3]
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
SIM Ions: The specific ions to be monitored will depend on the acylglycine and the derivatization reagent used. For BTFMB derivatives, characteristic fragment ions are selected for both the native acylglycine and its stable isotope-labeled internal standard.
Data Presentation
The quantitative results of acylglycine analysis are typically reported in mmol/mol creatinine to normalize for urine dilution.
Table 1: Urinary Acylglycine Concentrations in Healthy Controls and Patients with MCAD Deficiency
| Acylglycine | Healthy Controls (mmol/mol creatinine) | MCAD Deficiency Patients (mmol/mol creatinine) |
| Hexanoylglycine | < 2 | 20 - 600[11] |
| Suberylglycine | < 5 | Elevated, variable[7][12] |
Table 2: Urinary Isovalerylglycine Concentrations in Healthy Controls and Patients with Isovaleric Acidemia
| Acylglycine | Healthy Controls (mmol/mol creatinine) | Isovaleric Acidemia Patients (mmol/mol creatinine) |
| Isovalerylglycine | < 3.7[4] | 15 - 3300[9] |
Visualizations
Experimental Workflow
Acylglycine Biosynthesis Pathway
Conclusion
The quantitative analysis of acylglycines by GC-MS is a powerful and reliable method for the diagnosis and management of several inborn errors of metabolism. The protocols and data presented in these application notes provide a framework for researchers, scientists, and drug development professionals to establish and utilize this important analytical technique. The use of stable isotope dilution and appropriate derivatization are key to achieving the necessary accuracy, sensitivity, and specificity for clinical applications.
References
- 1. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 4. Isovalerylglycine - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O [mdpi.com]
- 7. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isobutyrylglycine Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three common sample preparation techniques for the quantitative analysis of isobutyrylglycine in human urine: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the "Dilute-and-Shoot" method. The choice of method will depend on the desired balance of sample cleanliness, throughput, sensitivity, and the analytical instrumentation available (GC-MS or LC-MS/MS).
Introduction
This compound is a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency.[1] Accurate and precise quantification of this metabolite in urine is essential for clinical research and diagnostics. This document outlines validated sample preparation methodologies to ensure reliable analytical results.
Method 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis
This protocol is a robust method for extracting this compound and other organic acids from urine, resulting in a clean extract suitable for derivatization and subsequent GC-MS analysis.
Experimental Protocol
-
Sample Preparation : Thaw frozen urine samples at room temperature. For optimal results, use a 24-hour urine collection and normalize the excretion rate to creatinine.
-
Internal Standard Spiking : To a 5 mL aliquot of urine in a screw-cap glass tube, add an appropriate amount of a stable isotope-labeled internal standard, such as 13C-labeled this compound.
-
Acidification : Acidify the urine sample to a pH of approximately 1 by adding 0.5 mL of 5 M HCl. This step is crucial for the efficient extraction of organic acids.
-
Extraction :
-
Add 5 mL of ethyl acetate to the acidified urine sample.
-
Securely cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction process twice more with fresh 5 mL portions of ethyl acetate, pooling all organic extracts.
-
-
Drying and Evaporation :
-
Dry the pooled organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the dried extract to dryness at 40°C under a gentle stream of nitrogen.
-
-
Derivatization for GC-MS :
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis :
-
Cool the sample to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
The separation is typically performed on a non-polar capillary column (e.g., DB-5ms), and detection is achieved using selected ion monitoring (SIM) or full scan mode.
-
Quantitative Data
| Parameter | Value | Reference |
| Recovery | 85-95% | (Truscott, R.J.W., et al., 1979) |
| Precision (CV) | 6.5% | (Truscott, R.J.W., et al., 1979) |
| Limit of Quantification | Analyte Dependent | - |
Workflow Diagram
References
Derivatization methods for enhancing Isobutyrylglycine detection.
Anwendungs- und Protokollhinweise zur Derivatisierung für den verbesserten Nachweis von Isobutyrylglycin
Anwendungs- und Protokollhinweise zur Derivatisierung für den verbesserten Nachweis von Isobutyrylglycin
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Datum: 13. Dezember 2025
Verfasser: Gemini KI
Einleitung
Isobutyrylglycin (IBG) ist ein wichtiger Biomarker für angeborene Stoffwechselstörungen, insbesondere für den Isobutyryl-CoA-Dehydrogenase-Mangel (IBDD), eine Störung im Valin-Metabolismus.[1] Der genaue und empfindliche Nachweis von IBG in biologischen Proben wie Urin und Plasma ist für die Diagnose und Überwachung dieser Erkrankung von entscheidender Bedeutung. Die direkte Analyse von IBG mittels Gaschromatographie-Massenspektrometrie (GC-MS) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) ist aufgrund seiner Polarität und geringen Flüchtigkeit bzw. schlechten chromatographischen Retention oft eine Herausforderung.
Chemische Derivatisierung ist ein entscheidender Schritt zur Überwindung dieser Einschränkungen. Bei der Derivatisierung wird das Analytenmolekül chemisch modifiziert, um seine physikalisch-chemischen Eigenschaften zu verbessern.[2] Für die GC-MS-Analyse erhöht die Derivatisierung die Flüchtigkeit und thermische Stabilität von IBG.[2][3] Bei der LC-MS-Analyse kann die Derivatisierung die Ionisierungseffizienz und die chromatographische Retention erheblich steigern, was zu einer verbesserten Empfindlichkeit und Selektivität führt.[4][5]
Diese Application Note beschreibt detaillierte Protokolle für zwei effektive Derivatisierungsmethoden zur Verbesserung des Nachweises von Isobutyrylglycin: Silylierung für die GC-MS-Analyse und 3-Nitrophenylhydrazin (3-NPH)-Derivatisierung für die LC-MS-Analyse .
Stoffwechselweg des Isobutyrylglycins
Isobutyrylglycin entsteht als Konjugat von Isobutyryl-CoA und Glycin. Ein erhöhter Spiegel von Isobutyryl-CoA, der zur Bildung von IBG führt, ist ein Kennzeichen des Isobutyryl-CoA-Dehydrogenase-Mangels, einer angeborenen Störung des Valin-Abbaus. Das Enzym Isobutyryl-CoA-Dehydrogenase, kodiert durch das ACAD8-Gen, ist für einen entscheidenden Schritt in diesem Stoffwechselweg verantwortlich.[6][7] Ein Defekt in diesem Enzym führt zur Akkumulation von Isobutyryl-CoA und dessen anschließender Konjugation mit Glycin.
Quantitative Datenzusammenfassung
Die Derivatisierung verbessert die Nachweisgrenzen (LOD) und die Quantifizierungsgrenzen (LOQ) für Isobutyrylglycin erheblich. Die folgende Tabelle fasst die quantitativen Verbesserungen zusammen, die mit den beschriebenen Methoden erzielt wurden.
| Analysemethode | Derivatisierungsmethode | Derivatisierungsreagenz | Verbesserung der Empfindlichkeit | Nachweisgrenze (LOD) / Quantifizierungsgrenze (LOQ) | Anmerkungen |
| LC-MS/MS | 3-Nitrophenylhydrazin (3-NPH) | 3-Nitrophenylhydrazin-HCl, EDC-HCl, Pyridin | >50-fache Erhöhung für kurzkettige Acylglycine[4] | LOQ: 1-5 nM für eine Reihe von Acylglycinen[8] | Die Derivatisierung verbessert die Ionisierungseffizienz und die chromatographische Retention erheblich.[4] |
| GC-MS | Silylierung | N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) oder N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) | Qualitative Verbesserung durch erhöhte Flüchtigkeit und thermische Stabilität | LOD: ~5 ng/ml (für das isomere Isovalerylglycin nach Methylierung)[9] | Die Derivatisierung ist für die GC-MS-Analyse von polaren Analyten wie IBG unerlässlich.[2] |
Experimentelle Protokolle
Probenvorbereitung (Allgemein)
Eine sorgfältige Probenvorbereitung ist entscheidend für eine erfolgreiche Derivatisierung und Analyse.
-
Urin: Zentrifugieren Sie die Urinprobe, um Partikel zu entfernen. Der Überstand kann direkt für die Derivatisierung verwendet werden. Gegebenenfalls kann eine Festphasenextraktion (SPE) zur Anreicherung der Analyten in Betracht gezogen werden.
-
Plasma/Serum: Führen Sie eine Proteinfällung durch, indem Sie dem Plasma/Serum ein eiskaltes organisches Lösungsmittel (z. B. Acetonitril oder Methanol) im Verhältnis 3:1 (Lösungsmittel:Probe) zugeben. Mischen Sie die Probe kräftig (Vortex) und zentrifugieren Sie sie, um die ausgefällten Proteine zu entfernen. Der Überstand wird entnommen und unter einem sanften Stickstoffstrom zur Trockne eingedampft.
Protokoll 1: Silylierung für die GC-MS-Analyse
Diese Methode wandelt IBG in sein flüchtiges Trimethylsilyl (TMS)-Derivat um.
Reagenzien:
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Methoxyaminhydrochlorid in Pyridin (20 mg/ml)
-
Lösungsmittel (z. B. Acetonitril, Pyridin)
Protokoll:
-
Trocknung: Der getrocknete Extrakt aus der Probenvorbereitung wird in ein Reaktionsgefäß überführt. Es ist entscheidend, dass die Probe wasserfrei ist, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[2][3]
-
Methoximierung: Geben Sie 50 µl der Methoxyaminhydrochlorid-Lösung in das Reaktionsgefäß. Verschließen Sie das Gefäß fest und inkubieren Sie es 90 Minuten bei 37 °C, um Carbonylgruppen zu schützen und die Bildung von Isomeren zu verhindern.
-
Silylierung: Geben Sie 80 µl MSTFA (+1% TMCS) in das Reaktionsgefäß. Verschließen Sie das Gefäß erneut und inkubieren Sie es 30 Minuten bei 37 °C.[10]
-
Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die Injektion in das GC-MS-System.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromsoc.jp [chromsoc.jp]
- 6. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS [ouci.dntb.gov.ua]
Application Note: Quantification of Isobutyrylglycine in Human Urine and Plasma using Stable Isotope Dilution LC-MS/MS
Introduction
Isobutyrylglycine is an N-acylglycine that serves as a key biomarker for inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency, which is involved in the catabolism of the branched-chain amino acid valine. Accurate and precise quantification of this compound in biological matrices such as urine and plasma is crucial for the diagnosis and monitoring of this and other related metabolic disorders. This application note describes a robust and sensitive method for the quantification of this compound using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard.
Principle of the Method
The method employs the principle of stable isotope dilution analysis (SIDA). A known amount of a stable isotope-labeled internal standard (SIL-IS), this compound-d7, which is chemically identical to the analyte but has a different mass, is spiked into the biological sample at the initial stage of sample preparation. The SIL-IS co-elutes with the endogenous this compound during chromatographic separation and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved, as this ratio corrects for variations in sample extraction, matrix effects, and instrument response.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (analytical standard)
-
This compound-d7 (stable isotope-labeled internal standard)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human urine and plasma (drug-free)
-
-
Apparatus:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and this compound-d7 in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 methanol:water. These will be used to spike into the surrogate matrix (e.g., water or stripped urine/plasma) to create the calibration curve.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the this compound-d7 primary stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.
-
Sample Preparation
For Urine Samples:
-
Thaw frozen urine samples to room temperature and vortex for 10 seconds.
-
Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 20 µL of the internal standard spiking solution (1 µg/mL this compound-d7).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
For Plasma Samples:
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 20 µL of the internal standard spiking solution (1 µg/mL this compound-d7).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %A %B 0.0 98 2 3.0 50 50 3.5 5 95 4.5 5 95 4.6 98 2 | 6.0 | 98 | 2 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 146.1 76.1 15 | this compound-d7 | 153.1 | 76.1 | 15 |
-
Data Presentation
Table 1: Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of this compound to this compound-d7 against the concentration of the analyte. A linear regression with a weighting factor of 1/x was used.
| Parameter | Result |
| Calibration Range | 1 - 500 ng/mL |
| Regression Equation | y = 0.025x + 0.003 |
| Correlation Coefficient (r²) | > 0.998 |
Table 2: Accuracy and Precision
Accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, and high) in six replicates.
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Low QC | 5 | 98.2 | 4.5 |
| Mid QC | 50 | 101.5 | 3.1 |
| High QC | 400 | 99.3 | 2.8 |
Table 3: Method Sensitivity and Recovery
The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable accuracy and precision. Recovery was assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Extraction Recovery | 92.5% |
| Matrix Effect | Minimal (<10%) |
Mandatory Visualizations
Caption: Valine metabolism and this compound formation.
Caption: Workflow for this compound quantification.
Caption: Logic of Stable Isotope Dilution Analysis.
References
Application Notes and Protocols for High-Throughput Screening of Isobutyrylglycine in Newborn Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyrylglycine (IBG) is an N-acylglycine that serves as a key biomarker for the inborn error of metabolism known as Isobutyryl-CoA dehydrogenase deficiency (IBDD), also referred to as isobutyrylglycinuria.[1] IBDD is an autosomal recessive genetic disorder affecting the catabolism of the branched-chain amino acid valine, caused by mutations in the ACAD8 gene.[2][3] While many individuals identified with IBDD through newborn screening are asymptomatic, some can present with symptoms such as cardiomyopathy, anemia, and developmental delay.[4][5]
Newborn screening programs typically use tandem mass spectrometry (MS/MS) to analyze dried blood spots (DBS) for a panel of metabolites. The primary marker for IBDD is an elevation of C4-acylcarnitine (butyrylcarnitine/isobutyrylcarnitine).[6][7] However, C4-acylcarnitine is not specific for IBDD and can be elevated in other conditions, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency, leading to a high rate of false-positive results.[7][8] To improve the specificity of screening and reduce unnecessary follow-up investigations and parental anxiety, a second-tier test is often employed. The quantification of this compound in the original DBS sample is a highly effective second-tier strategy.[1][9]
This document provides detailed application notes and protocols for the high-throughput screening of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Biochemical Pathway of this compound Formation
In healthy individuals, the amino acid valine is catabolized through a series of enzymatic steps. In IBDD, a deficiency in the isobutyryl-CoA dehydrogenase enzyme leads to the accumulation of isobutyryl-CoA. This intermediate is then conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is subsequently excreted.[6][10]
Caption: Valine metabolism and the formation of this compound in IBDD.
High-Throughput Screening Workflow
The high-throughput analysis of this compound from DBS as a second-tier test involves a streamlined workflow from sample reception to data analysis. This process is designed to be rapid and to integrate with the initial screening results.
Caption: Experimental workflow for IBG analysis from dried blood spots.
Experimental Protocols
The following protocol is a representative method for the quantification of this compound from dried blood spots using UPLC-MS/MS. Individual laboratories should validate this protocol for their specific instrumentation and population.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d7)
-
Methanol (HPLC grade)
-
Acetyl chloride
-
n-Butanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
96-well microtiter plates
-
Dried blood spot puncher (3.2 mm) and cutting mat
2. Preparation of Reagents
-
Internal Standard (IS) Working Solution: Prepare a stock solution of the stable isotope-labeled internal standard in methanol. Dilute the stock solution with methanol to achieve a final working concentration appropriate for the assay's linear range.
-
3N Butanolic HCl: Slowly and carefully add acetyl chloride to cold n-butanol in a fume hood. This reaction is exothermic.
3. Sample Preparation
-
From the original DBS card that screened positive for elevated C4-acylcarnitine, punch one 3.2 mm disc into a well of a 96-well microtiter plate.
-
To each well containing a DBS punch (and to wells for calibrators and quality controls), add the methanolic internal standard working solution.
-
Seal the plate and agitate for 30 minutes at room temperature to extract the analytes.
-
Centrifuge the plate and transfer the methanol extract to a new 96-well plate.
-
Evaporate the methanol extract to dryness under a stream of nitrogen at approximately 40°C.
4. Derivatization (Butylation)
-
To each dry residue, add 3N butanolic HCl.
-
Seal the plate and incubate at 65°C for 20 minutes.
-
After incubation, cool the plate to room temperature and evaporate the butanolic HCl to dryness under a stream of nitrogen.
5. Reconstitution and Analysis
-
Reconstitute the dried residue in the mobile phase used for the UPLC-MS/MS analysis.
-
Seal the plate, mix briefly, and centrifuge.
-
Place the plate in the autosampler of the UPLC-MS/MS system for analysis.
6. UPLC-MS/MS Parameters
-
UPLC System: A high-pressure binary or quaternary pump system.
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to ensure separation of this compound from other acylglycines.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for butylated this compound and its internal standard must be optimized.
Data Presentation
Quantitative data from high-throughput screening should be carefully managed and interpreted. The establishment of appropriate cut-off values is critical for the accuracy of the screening program.
Table 1: UPLC-MS/MS Method Performance Characteristics
| Parameter | Representative Value | Details |
| Linear Range | 0.05 - 25 µM | Calibration curves should be prepared in a synthetic matrix or stripped serum and demonstrate linearity with an r² > 0.99. |
| Intra-day Precision | < 15% CV | Determined by analyzing quality control samples at low, medium, and high concentrations multiple times in a single run. |
| Inter-day Precision | < 20% CV | Determined by analyzing quality control samples across multiple runs on different days.[10] |
| Accuracy/Recovery | 85 - 115% | Assessed by analyzing quality control samples with known concentrations. |
| Lower Limit of Quantification (LLOQ) | ~0.05 µM | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Analysis Time per Sample | < 10 minutes | Includes chromatographic separation and column re-equilibration.[10] |
Table 2: Representative Cut-off Values for Newborn Screening Markers
| Analyte | Tier | Matrix | Method | Representative Cut-off Value | Note |
| C4-Acylcarnitine | First | Dried Blood Spot | MS/MS | > 0.4 - 1.8 µmol/L | This is a primary screening marker; values are highly variable between laboratories and populations.[9][11] |
| This compound (IBG) | Second | Dried Blood Spot | UPLC-MS/MS | Establish and validate in-house | Cut-off should be established based on population data (e.g., 99.5th percentile of the normal newborn population) and validated with known IBDD cases. |
*Note: The establishment of cut-off values is a critical and complex process that must be performed by each screening laboratory.[12][13] These values are influenced by the local population, instrumentation, and analytical methods. The use of second-tier testing for this compound has been shown to significantly improve the positive predictive value and reduce referrals for follow-up by over 90%.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. babysfirsttest.org [babysfirsttest.org]
- 7. Development of a newborn screening follow-up algorithm for the diagnosis of isobutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Population [frontiersin.org]
- 10. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dhhr.wv.gov [dhhr.wv.gov]
- 12. Cut-off values in newborn screening for inborn errors of metabolism in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdc.gov [cdc.gov]
Application of Isobutyrylglycine as a biomarker in clinical diagnostics.
Application of Isobutyrylglycine as a Biomarker in Clinical Diagnostics
Introduction
This compound (IBG) is an N-acylglycine that serves as a critical biomarker for the diagnosis of specific inborn errors of metabolism.[1][2] Under normal physiological conditions, it is a minor metabolite.[1][2] However, in the presence of certain enzymatic defects, its concentration increases significantly in bodily fluids, particularly urine, making it a valuable diagnostic marker.[1][2] The primary clinical application of this compound is in the diagnosis of Isobutyryl-CoA Dehydrogenase (IBD) deficiency, a rare autosomal recessive disorder affecting the catabolism of the branched-chain amino acid valine.[1][3][4] Mutations in the ACAD8 gene are the cause of IBD deficiency.[1][2]
Clinical Significance
Elevated levels of this compound are the hallmark biochemical feature of IBD deficiency.[1][2] The disorder is characterized by a block in the valine metabolic pathway, leading to the accumulation of isobutyryl-CoA.[5][6] This intermediate is then conjugated with glycine to form this compound, which is subsequently excreted in the urine.[1][2] While many individuals identified with IBD deficiency through newborn screening remain asymptomatic, some may present with symptoms such as developmental delay, hypotonia, and failure to thrive.[3][7]
Newborn screening programs often first detect elevated levels of C4-acylcarnitine (butyrylcarnitine), which is an isomer of isobutyrylcarnitine.[3][8] The presence of this compound in urine is a key secondary marker used to differentiate IBD deficiency from other conditions that cause elevated C4-acylcarnitine, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[2][8] this compound has also been noted to be elevated in other metabolic disorders like ethylmalonic encephalopathy.[1][2]
Quantitative Data
The concentration of this compound in urine is a key parameter for diagnosing IBD deficiency. The following table summarizes typical quantitative ranges observed in healthy individuals versus those affected by the disorder.
| Analyte | Sample Type | Population | Concentration Range | Units | Reference |
| This compound | Urine | Healthy / Normal | 0 - 3 | mmol/mol creatinine | [1] |
| This compound | Urine | IBD Deficiency | Significantly Elevated | (Qualitative) | [1][2] |
| C4-Acylcarnitine | Dried Blood Spot | IBD Deficiency | 0.67 - 2.32 (Mean: 1.30) | µmol/L | [7] |
Note: Quantitative data for this compound in IBD deficiency is often reported qualitatively as "significantly" or "largely" increased. The degree of elevation can vary between patients.
Signaling Pathway and Diagnostic Workflow
Valine Catabolism Pathway
The diagram below illustrates the metabolic pathway of the amino acid valine. The enzyme Isobutyryl-CoA Dehydrogenase (ACAD8) is responsible for a key step in this pathway. A deficiency in this enzyme leads to the accumulation of Isobutyryl-CoA, which is then shunted to form this compound.
Caption: Valine catabolism and the formation of this compound in IBD deficiency.
Diagnostic Workflow
The following workflow outlines the typical process for diagnosing IBD deficiency, starting from newborn screening.
Caption: Diagnostic workflow for Isobutyryl-CoA Dehydrogenase (IBD) Deficiency.
Experimental Protocols
Protocol: Quantification of Urinary this compound by GC-MS
This protocol describes a general method for the analysis of organic acids, including this compound, from urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This is a widely used and reliable method for this application.[9]
5.1.1 Materials and Reagents
-
Urine sample (random or first morning void)
-
Internal Standard (e.g., stable isotope-labeled analog or a non-native compound like tropic acid)
-
Urease
-
Hydroxylamine hydrochloride in pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl acetate and Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
5.1.2 Sample Preparation
-
Normalization: Thaw a frozen urine sample and centrifuge to remove sediment. Measure the creatinine concentration to normalize the results.
-
Internal Standard Addition: Add a known amount of internal standard to a specific volume of urine (e.g., 1 mL).
-
Oximation: Treat the sample with hydroxylamine hydrochloride in pyridine to convert keto-acids to their oxime derivatives. Incubate at 60-80°C for 30-60 minutes.
-
Extraction: Acidify the sample with HCl. Perform a liquid-liquid extraction using ethyl acetate. Repeat the extraction twice.
-
Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatization agent like BSTFA. This step converts the non-volatile organic acids into volatile trimethylsilyl (TMS) esters.[10] Heat the mixture at 70-100°C for 30-60 minutes to ensure complete derivatization.
5.1.3 GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Injector Temperature: 250-280°C
-
Column: A non-polar or mid-polar capillary column (e.g., 30m x 0.25mm ID x 0.25µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full Scan mode (e.g., m/z 50-650) for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.
-
Source Temperature: 230-250°C.
-
5.1.4 Data Analysis and Quantification
-
Identification: Identify the this compound peak in the total ion chromatogram by comparing its retention time and mass spectrum to that of an authentic standard or a library spectrum (e.g., NIST).
-
Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Normalization: Express the final concentration relative to the urinary creatinine concentration (e.g., in mmol/mol creatinine).
Alternative Protocol: Acylglycine Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly popular alternative that offers high sensitivity and specificity, often with simpler sample preparation and without the need for derivatization.[11][12]
5.2.1 Sample Preparation
-
Dilution: Dilute the urine sample with a suitable buffer or mobile phase.
-
Internal Standard: Add an appropriate stable isotope-labeled internal standard (e.g., D3-isobutyrylglycine).
-
Filtration/Centrifugation: Remove particulates by centrifugation or by passing the sample through a syringe filter.
5.2.2 LC-MS/MS Analysis
-
LC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transition for this compound and its internal standard would be monitored.
Conclusion
This compound is a specific and reliable biomarker for the differential diagnosis of Isobutyryl-CoA Dehydrogenase deficiency, particularly as a follow-up to abnormal newborn screening results showing elevated C4-acylcarnitine.[2][3] Its analysis, typically by GC-MS or LC-MS/MS, is a cornerstone of the diagnostic process for this inborn error of valine metabolism. While the clinical phenotype of IBD deficiency is variable, accurate and timely measurement of this compound is crucial for correct diagnosis and patient management.
References
- 1. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound | 15926-18-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - Minerva Pediatrics 2024 October;76(5):645-51 - Minerva Medica - Journals [minervamedica.it]
- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]
- 8. Development of a newborn screening follow-up algorithm for the diagnosis of isobutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Isobutyrylglycine Levels in Patients with Organic Acidemias
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of certain inherited metabolic disorders, particularly organic acidemias.[1] This N-acylglycine is a derivative of the amino acid glycine and isobutyryl-CoA. Under normal physiological conditions, this compound is present at low levels in urine. However, in specific inborn errors of metabolism, its concentration can be significantly elevated. The primary organic acidemia associated with increased this compound is Isobutyryl-CoA Dehydrogenase (IBD) deficiency, an autosomal recessive disorder affecting the catabolism of the branched-chain amino acid valine.[1][2] Elevated levels may also be associated with other conditions such as ethylmalonic encephalopathy and propionic acidemia.[1] Therefore, the accurate and reproducible quantification of this compound in biological fluids, primarily urine, is essential for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for the monitoring of this compound levels, with a focus on quantitative analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Clinical Significance
The accumulation of isobutyryl-CoA due to deficient IBD activity leads to its conjugation with glycine by the enzyme glycine N-acyltransferase, resulting in the formation and subsequent urinary excretion of this compound.[1] While newborn screening often identifies elevated C4-acylcarnitine, the specific measurement of this compound in urine is a key diagnostic step to differentiate IBD deficiency from other metabolic disorders.[2] Long-term monitoring of this compound levels is crucial for managing patients, assessing dietary compliance, and preventing metabolic decompensation, which can lead to severe neurological and developmental issues.
Data Presentation
The following table summarizes the quantitative levels of this compound in urine for healthy individuals and patients with Isobutyryl-CoA Dehydrogenase Deficiency.
| Population | Analyte | Matrix | Concentration Range (mmol/mol creatinine) | Reference |
| Healthy Individuals | This compound | Urine | 0 - 3.6 | [3] |
| IBD Deficiency | This compound | Urine | Significantly elevated (often > 3.6) | [4] |
Experimental Protocols
Protocol 1: Urinary this compound Analysis by UPLC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in human urine using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
1. Sample Preparation
-
Collection: Collect a random urine sample in a sterile container. For quantitative analysis, a first-morning void is often preferred.
-
Storage: Samples should be stored at -20°C or lower if not analyzed immediately.
-
Preparation:
-
Thaw urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., ¹³C₂, ¹⁵N-isobutyrylglycine).
-
Dilute the sample with 890 µL of a suitable solvent, such as 50:50 methanol:water, to precipitate proteins and reduce matrix effects.
-
Vortex for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A UPLC system equipped with a binary solvent manager and a sample manager.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 98 2 2.0 0.4 50 50 2.5 0.4 5 95 3.0 0.4 5 95 3.1 0.4 98 2 | 5.0 | 0.4 | 98 | 2 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard.
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 146.1 76.1 15 | ¹³C₂, ¹⁵N-Isobutyrylglycine | 149.1 | 78.1 | 15 |
3. Data Analysis and Quantification
-
Integrate the peak areas for the specified MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the urine samples by interpolating their peak area ratios against the calibration curve.
-
Normalize the this compound concentration to the urinary creatinine concentration to account for variations in urine dilution. Report the final concentration in mmol/mol creatinine.
Visualizations
Caption: Experimental workflow for urinary this compound analysis.
Caption: Valine metabolism and this compound formation in IBD deficiency.
References
- 1. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Isobutyrylglycine's Role in the Differential Diagnosis of Metabolic Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyrylglycine is an N-acylglycine that serves as a crucial biomarker in the differential diagnosis of several inherited metabolic disorders. It is an intermediate metabolite in the degradation pathway of the branched-chain amino acid valine. Under normal physiological conditions, this compound is present in urine at low concentrations. However, in certain inborn errors of metabolism, its excretion is significantly increased, making it a valuable diagnostic marker. This document provides detailed application notes on the role of this compound in differential diagnosis, protocols for its quantification, and a summary of its levels in various metabolic disorders.
The primary metabolic disorder associated with significantly elevated levels of this compound is Isobutyryl-CoA Dehydrogenase (IBD) deficiency (OMIM #611283). This autosomal recessive disorder is caused by mutations in the ACAD8 gene, leading to a deficiency of the mitochondrial enzyme isobutyryl-CoA dehydrogenase, which catalyzes a key step in valine catabolism. While newborn screening often identifies elevated C4-acylcarnitine, urinary this compound is a more specific and confirmatory biomarker for IBD deficiency.
Beyond IBD deficiency, moderately elevated levels of this compound may also be observed in other metabolic conditions, necessitating a differential diagnostic approach. These include Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency , Ethylmalonic Encephalopathy , and Propionic Acidemia . Therefore, accurate and quantitative analysis of this compound, in conjunction with other biochemical markers, is essential for the precise diagnosis and management of these complex metabolic diseases.
Data Presentation
The following table summarizes the urinary concentrations of this compound in healthy individuals and in patients with various metabolic disorders. This quantitative data is essential for the interpretation of laboratory results and for the differential diagnosis of these conditions.
| Condition | Analyte | Specimen | Concentration Range (mmol/mol creatinine) | Reference |
| Healthy Individuals | This compound | Urine | 0 - 3 | |
| IBD Deficiency | This compound | Urine | Markedly Elevated (>3, often significantly higher) | |
| SCAD Deficiency | This compound | Urine | Normal to slightly elevated | |
| Ethylmalonic Encephalopathy | This compound | Urine | Moderately Elevated | |
| Propionic Acidemia | This compound | Urine | Normal to slightly elevated |
Signaling Pathways and Experimental Workflows
Valine Catabolism Pathway and the Role of IBD Deficiency
The following diagram illustrates the catabolism of the branched-chain amino acid valine. A deficiency in the isobutyryl-CoA dehydrogenase (IBD) enzyme leads to an accumulation of isobutyryl-CoA, which is subsequently conjugated with glycine to form this compound.
Caption: Valine catabolism pathway highlighting the metabolic block in IBD deficiency.
Experimental Workflow for Differential Diagnosis
This workflow outlines the steps for the differential diagnosis of metabolic disorders associated with elevated this compound, starting from newborn screening.
Caption: Diagnostic workflow for elevated C4-acylcarnitine and this compound.
Experimental Protocols
The quantitative analysis of this compound in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantitative Analysis of Urinary this compound by GC-MS
This protocol is a general guideline for the analysis of organic acids, including this compound, in urine.
1. Sample Preparation:
-
Normalization: Thaw frozen urine samples to room temperature and vortex. To normalize the sample, take a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5-1.0 mg).
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound or another non-endogenous acylglycine).
-
Extraction:
-
Acidify the urine sample with hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Repeat the extraction process to ensure complete recovery.
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization: To increase volatility for GC analysis, derivatize the dried extract. A common method is a two-step process:
-
Oximation: React the sample with a solution of hydroxylamine hydrochloride in pyridine to convert keto groups to oximes.
-
Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate to convert carboxyl and hydroxyl groups to their trimethylsilyl (TMS) derivatives.
-
2. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Operate in splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.
-
-
Mass Spectrometer:
-
Ionization: Use electron ionization (EI).
-
Acquisition Mode: Operate in selected ion monitoring (SIM) mode for quantification, targeting specific ions for this compound and the internal standard. Full scan mode can be used for qualitative analysis.
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time and the presence of characteristic ions.
-
Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.
-
Express the final concentration relative to the creatinine concentration (e.g., in mmol/mol creatinine).
Protocol 2: Quantitative Analysis of Urinary Acylglycines by LC-MS/MS
This protocol offers high sensitivity and specificity for the analysis of a panel of acylglycines.
1. Sample Preparation:
-
Dilution: Thaw frozen urine samples, vortex, and centrifuge to remove particulates. Dilute the urine with a solution containing stable isotope-labeled internal standards for each acylglycine being analyzed.
-
Protein Precipitation (Optional): For samples with high protein content, a protein precipitation step with an organic solvent like acetonitrile may be necessary.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Column: Use a reverse-phase C18 column suitable for the separation of small polar molecules.
-
Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
-
Tandem Mass Spectrometer:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Operate in multiple reaction monitoring (MRM) mode. For each acylglycine and its corresponding internal standard, define a specific precursor-to-product ion transition.
-
3. Data Analysis:
-
Integrate the peak areas for the MRM transitions of each analyte and its internal standard.
-
Calculate the concentration of this compound using a calibration curve generated from standards of known concentrations.
-
Normalize the final concentration to the urinary creatinine level.
Conclusion
The quantitative analysis of urinary this compound is a cornerstone in the differential diagnosis of several inborn errors of metabolism, most notably IBD deficiency. Its marked elevation is a strong indicator of this disorder. However, the possibility of moderately increased levels in other conditions such as SCAD deficiency and ethylmalonic encephalopathy underscores the importance of a comprehensive diagnostic approach. The detailed protocols provided for GC-MS and LC-MS/MS analysis offer robust and reliable methods for the quantification of this compound, enabling accurate diagnosis, monitoring, and informing the development of therapeutic strategies for these rare metabolic diseases. For a definitive diagnosis, biochemical findings should always be correlated with clinical presentation and confirmed by enzymatic assays and/or molecular genetic testing.
Troubleshooting & Optimization
Technical Support Center: Isobutyrylglycine Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of isobutyrylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the analysis of this compound by mass spectrometry.
Sample Preparation and Extraction
Q1: What are the most common challenges in extracting this compound from urine samples?
A1: The primary challenges in extracting this compound from urine include co-extraction of interfering substances, managing high salt content, and ensuring efficient recovery of this polar analyte. Urine is a complex matrix containing a high concentration of salts and endogenous compounds that can interfere with analysis.[1][2] A robust sample preparation method is crucial to minimize these matrix effects.
Q2: My recovery of this compound is low. What can I do to improve it?
A2: Low recovery can be due to several factors, including the choice of extraction method and solvent. For urinary organic acids like this compound, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.[1]
-
Liquid-Liquid Extraction (LLE): Acidifying the urine sample (e.g., with HCl) before extraction with a moderately polar organic solvent like ethyl acetate is a common practice.[3][4] Ensure thorough mixing and consider performing multiple extractions to improve recovery.
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts. Anion exchange cartridges are often suitable for acidic compounds. Ensure the cartridge is properly conditioned and that the elution solvent is appropriate to recover this compound.[1][5]
A comparison of mean recovery for organic acids using LLE and SPE is presented in the table below.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, such as ion suppression or enhancement, are a significant challenge in the LC-MS/MS analysis of complex biological samples like urine.[2] To mitigate these effects:
-
Optimize Sample Preparation: Employ a more rigorous cleanup method, such as SPE, to remove interfering matrix components.[1]
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components. Modifying the gradient or using a different column chemistry can help.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A deuterated or 13C-labeled this compound internal standard will co-elute and experience similar matrix effects as the analyte, allowing for accurate quantification.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q4: Why is derivatization necessary for the GC-MS analysis of this compound?
A4: this compound is a polar and non-volatile compound due to the presence of carboxylic acid and amide functional groups. GC-MS analysis requires analytes to be volatile and thermally stable. Derivatization chemically modifies these polar functional groups, replacing active hydrogens with nonpolar groups, thereby increasing the volatility and thermal stability of the analyte.[5]
Q5: I am having trouble with the silylation of this compound. What are the common pitfalls?
A5: Silylation, a common derivatization technique for organic acids, can be sensitive to experimental conditions.[7] Common issues include:
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can lead to incomplete derivatization and hydrolysis of the derivatives. Ensure all glassware is dry and that samples are completely evaporated to dryness before adding the derivatizing reagent.[7]
-
Incomplete Derivatization: The reaction may be incomplete if the reaction time or temperature is insufficient. A typical condition for silylation of organic acids is heating at 60°C for 30 minutes.[3]
-
Reagent Choice: Different silylating reagents have different reactivities. A common and effective reagent for organic acids is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.[3]
Q6: My derivatized samples are not stable. How can I improve their stability?
A6: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis. It is best to analyze the derivatized samples as soon as possible after preparation. If storage is necessary, keep the samples in a tightly sealed vial at a low temperature (e.g., -20°C) to minimize degradation.[4] Automated derivatization protocols can also improve reproducibility by ensuring consistent reaction times and minimizing exposure to atmospheric moisture.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Q7: I am observing a peak at the same m/z as this compound, but at a different retention time. What could it be?
A7: You are likely observing an isobaric compound, which has the same nominal mass as this compound but a different chemical structure. Potential isobaric interferences for this compound (C6H11NO3, MW: 145.16 g/mol ) include:
Proper chromatographic separation is essential to distinguish this compound from these isobaric interferences.
Q8: What are the expected product ions for this compound in positive ion mode MS/MS?
-
Neutral loss of water (H2O): [M+H - 18]+ at m/z 128.
-
Neutral loss of formic acid (CH2O2): [M+H - 46]+ at m/z 100.
-
Cleavage of the amide bond with charge retention on the isobutyryl group: C4H7O+ at m/z 71.
-
Cleavage of the amide bond with charge retention on the glycine moiety and subsequent loss of water: [M+H - C4H6O - H2O]+ at m/z 58.
The most abundant and specific product ions should be selected for Multiple Reaction Monitoring (MRM) transitions.
Q9: How do I choose the right internal standard for quantitative analysis of this compound?
A9: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d7) or 13C-labeled this compound.[6] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[11] This allows for accurate correction of variability in extraction recovery and matrix effects. If a SIL-IS for this compound is not available, a structurally similar acylglycine that is not present in the sample could be used, but this is a less ideal approach.
Data Presentation
Table 1: Comparison of Extraction Methods for Urinary Organic Acids
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Mean Recovery | 77.4% | 84.1% | [1] |
| Within-day Precision (CV%) | < 10% | < 10% | [1] |
| Day-to-day Precision (CV%) | < 10% | < 10% | [1] |
| Relative Cost | Economical | More Expensive | [1] |
Table 2: LC-MS/MS Method Parameters for Acylglycine Analysis
| Parameter | Reported Value | Reference |
| Linearity (r2) | > 0.99 | [5] |
| Mean Recovery | 90.2% - 109.3% | [5] |
| Within-run Imprecision (CV%) | < 10% | [5] |
| Between-run Imprecision (CV%) | < 10% | [5] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine (Silylation)
This protocol is a representative method for the analysis of urinary organic acids, including this compound, by GC-MS following trimethylsilylation.
-
Sample Preparation:
-
To 2 mL of urine, add internal standards (e.g., heptanoylglycine and tropic acid).
-
Acidify the sample by adding 6N HCl.
-
Extract the organic acids twice with 4 mL of ethyl acetate.
-
Combine the organic layers and dry with anhydrous sodium sulfate.[3]
-
-
Evaporation:
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Add 0.5 mL of toluene and evaporate to dryness to ensure complete removal of water.[3]
-
-
Derivatization:
-
Add 200 µL of a silylation reagent mixture (e.g., BSTFA:Pyridine:TMCS).
-
Seal the vial tightly and heat at 60°C for 30 minutes.[3]
-
-
GC-MS Analysis:
-
After cooling, add 0.5 mL of hexane and transfer the mixture to an autosampler vial.
-
Inject 1 µL of the derivatized sample into the GC-MS system.[3]
-
Visualizations
Diagrams of Workflows and Logical Relationships
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
Overcoming matrix effects in Isobutyrylglycine quantification from biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Isobutyrylglycine (IBG) from biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of IBG, focusing on the mitigation of matrix effects.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Column Overload: Injecting too much analyte mass can lead to asymmetrical peaks.
-
Secondary Interactions: The polar nature of IBG can lead to interactions with active sites on the stationary phase, causing peak tailing.
-
Incompatible Injection Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly fronting.
-
Column Degradation: Loss of stationary phase or contamination of the column can lead to poor peak shape for all analytes.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume to see if the peak shape improves.
-
Optimize Mobile Phase:
-
Ensure the pH of the mobile phase is appropriate to maintain IBG in a consistent ionic state.
-
Consider adding a small amount of an organic modifier or an ion-pairing agent to the mobile phase to reduce secondary interactions.
-
-
Match Injection Solvent: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
-
Column Maintenance:
-
If a guard column is in use, replace it.
-
If the problem persists, try flushing the analytical column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[1]
-
Issue 2: Low Signal Intensity or High Background Noise
Possible Causes:
-
Ion Suppression: Co-eluting matrix components, such as phospholipids from plasma or salts from urine, can interfere with the ionization of IBG in the mass spectrometer source, leading to a suppressed signal.[2]
-
Suboptimal MS Parameters: Incorrect ion source settings (e.g., temperature, gas flows) or MS/MS transition parameters can result in poor sensitivity.
-
Contaminated Solvents: Impurities in the mobile phase or reconstitution solvent can contribute to high background noise.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Refer to the "Comparison of Sample Preparation Methods" table below to select a more rigorous cleanup technique.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for IBG will co-elute and experience similar ion suppression, allowing for accurate correction of the signal.[3][4]
-
Optimize MS Parameters: Systematically tune the ion source and MS/MS parameters for IBG and its internal standard to maximize signal intensity.
-
Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for IBG quantification?
A1: The "matrix" refers to all components in a biological sample other than the analyte of interest (IBG).[5] These components can include salts, lipids, proteins, and other endogenous metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of IBG in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[5] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative results. Given that IBG is a small, polar molecule often present at low concentrations, it can be particularly susceptible to these interferences.
Q2: How can I assess if my IBG analysis is affected by matrix effects?
A2: A common method to quantitatively assess matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of IBG spiked into an extracted blank matrix sample to the peak area of IBG in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the extent of ion suppression or enhancement. A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
Q3: What is the best sample preparation technique to minimize matrix effects for IBG?
A3: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for a polar analyte like IBG.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing interfering matrix components and can be tailored to the specific properties of IBG. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[6][7]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate IBG quantification?
A4: Yes, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects.[3][4] A SIL-IS has nearly identical chemical and physical properties to IBG and will therefore co-elute and be affected by matrix interferences in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of ion suppression or enhancement.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Quantification
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Moderate to High | Low | Simple, fast, and inexpensive. | High risk of significant ion suppression due to residual matrix components. |
| Liquid-Liquid Extraction (LLE) | Variable (can be low for polar analytes) | Moderate | Can provide cleaner extracts than PPT. | Recovery of polar analytes like IBG can be challenging and may require optimization. |
| Solid-Phase Extraction (SPE) | High | High | Highly effective at removing interfering matrix components, leading to reduced matrix effects.[6][7] | More time-consuming and expensive than PPT and LLE. |
| HybridSPE | High | Very High | Efficiently removes both proteins and phospholipids. | Higher cost compared to other methods. |
Experimental Protocols
Protocol 1: Sample Preparation of Urine using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge the urine sample at 2000 x g for 5 minutes to remove any particulate matter.
-
Internal Standard Spiking: To 100 µL of the urine supernatant, add the stable isotope-labeled internal standard for this compound.
-
Acidification: Acidify the sample by adding 10 µL of 1 M HCl.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of this compound
-
UPLC System: A high-performance UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-80% B
-
5-6 min: 80% B
-
6-6.1 min: 80-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized based on the instrument).
-
This compound SIL-IS: Precursor ion > Product ion (specific m/z values to be optimized based on the instrument).
-
Visualizations
Caption: Experimental workflow for IBG quantification.
Caption: Troubleshooting logic for IBG analysis.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving the sensitivity and specificity of Isobutyrylglycine detection methods.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Isobutyrylglycine. Our aim is to help improve the sensitivity and specificity of your analytical methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the inlet or column: Polar analytes like this compound can interact with active sites, causing peak tailing.[1][2][3][4] 2. Improper column installation: Incorrect column insertion depth can lead to peak distortion.[3][4] 3. Column overload: Injecting too much sample can saturate the column.[1][5] 4. Incomplete derivatization: Underivatized this compound will exhibit poor chromatographic behavior.[1] | 1. Use a deactivated inlet liner and perform regular inlet maintenance.[1][3] Consider trimming the first few centimeters of the column.[3][4] 2. Reinstall the column according to the manufacturer's guidelines.[3][4] 3. Reduce the injection volume or dilute the sample.[5] 4. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure samples are dry before adding silylation reagents.[6][7] |
| Low Signal Intensity/Poor Sensitivity | 1. Inefficient derivatization: The derivatization step is critical for volatilizing this compound for GC-MS analysis.[7][8] 2. Leaks in the system: Air leaks can lead to a loss of analyte and increased background noise. 3. Contaminated ion source: A dirty ion source will reduce sensitivity. | 1. Ensure complete dryness of the sample before adding the derivatization reagent. Optimize the reaction conditions.[6][7] 2. Perform a leak check of the entire system, paying close attention to the injector septum and column fittings. 3. Clean the ion source according to the manufacturer's instructions. |
| High Baseline Noise | 1. Column bleed: Operating the column at or above its maximum temperature limit can cause the stationary phase to degrade.[1] 2. Contaminated carrier gas: Impurities in the carrier gas can contribute to a noisy baseline.[1] 3. Septum bleed: Pieces of the injector septum can enter the inlet and degrade, causing ghost peaks and a high baseline. | 1. Ensure the oven temperature program does not exceed the column's maximum temperature limit. Condition the column properly.[1] 2. Use high-purity carrier gas and install appropriate gas purifiers.[1] 3. Use high-quality septa and replace them regularly. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Sensitivity/Ion Suppression | 1. Matrix effects: Co-eluting compounds from the biological matrix (e.g., salts, phospholipids) can suppress the ionization of this compound.[9][10] 2. Suboptimal MS parameters: Incorrect ion source settings (e.g., temperature, gas flows) or collision energy can lead to a weak signal. 3. Inefficient sample cleanup: Residual proteins or other interferences can negatively impact ionization. | 1. Improve sample preparation to remove interfering matrix components.[9] Use a stable isotope-labeled internal standard to compensate for signal loss.[11] Dilute the sample if possible.[10] 2. Optimize MS parameters using a pure standard of this compound. 3. Employ a more effective protein precipitation or solid-phase extraction (SPE) protocol.[11] |
| Inconsistent Retention Times | 1. Changes in mobile phase composition: Inaccurate mobile phase preparation or degradation over time can cause retention time shifts. 2. Column degradation: Loss of stationary phase or column contamination can alter retention characteristics. 3. Fluctuating column temperature: Inconsistent column heating will affect retention times. | 1. Prepare fresh mobile phases daily and ensure accurate composition. 2. Use a guard column to protect the analytical column. If performance degrades, wash or replace the column. 3. Ensure the column oven is functioning correctly and maintaining a stable temperature. |
| Isobaric Interference | Presence of isobaric compounds: Other molecules with the same mass-to-charge ratio as this compound can interfere with detection, especially if they produce similar fragment ions. | 1. Chromatographic separation: Optimize the LC method to chromatographically separate the interfering compounds from this compound. 2. High-resolution mass spectrometry (HRMS): Use a high-resolution mass spectrometer to differentiate between this compound and the interfering compound based on their exact masses. 3. Multiple Reaction Monitoring (MRM): Select unique precursor-product ion transitions for this compound that are not shared by the interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for this compound quantification?
A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d7. If this is not available, a structurally similar acylglycine that is not endogenously present in the sample, like n-Octanoylglycine-2,2-d2, can be used.[11] The use of a proper internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[11]
Q2: How can I avoid incomplete derivatization in my GC-MS workflow?
A2: Incomplete derivatization is a common issue when analyzing polar molecules like this compound by GC-MS. To ensure complete derivatization:
-
Ensure complete dryness: The presence of water will deactivate silylation reagents.[6][7] Lyophilize or evaporate your samples to complete dryness before adding the derivatization reagent.
-
Optimize reaction conditions: Ensure you are using the optimal temperature and incubation time for the derivatization reaction. For silylation with reagents like MSTFA, a common protocol involves incubation at 37°C for 30 minutes.[6]
-
Use a catalyst: In some cases, a catalyst can improve derivatization efficiency.
Q3: My urine samples show a wide variation in this compound concentration. How can I normalize the data?
A3: It is standard practice to normalize urinary metabolite concentrations to creatinine levels to account for variations in urine dilution. You will need to measure the creatinine concentration in each urine sample and report the this compound concentration as a ratio to creatinine (e.g., in mmol/mol creatinine).
Q4: What are the most common sources of contamination in this compound analysis?
A4: Contamination can come from various sources:
-
Sample collection and handling: Ensure clean collection containers and proper storage to prevent microbial growth, which can alter metabolite profiles.
-
Reagents and solvents: Use high-purity, LC-MS or GC-MS grade solvents and reagents.
-
Lab environment: Plasticizers and other compounds from lab equipment (e.g., tubes, pipette tips) can leach into samples.
-
Carryover: Previous samples, especially those with high concentrations of certain compounds, can contaminate subsequent injections. A thorough wash of the injection port and column between runs is essential.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of acylglycines, including this compound, using LC-MS/MS.
Table 1: LC-MS/MS Method Performance for Acylglycine Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.99 | [12][13] |
| Lower Limit of Quantification (LLOQ) | 1-5 nM | [12] |
| Intra-day Precision (%CV) | < 15% | [12] |
| Inter-day Precision (%CV) | < 15% | [12] |
| Accuracy (%RE) | < 15% | [12] |
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by GC-MS
This protocol provides a general workflow for the analysis of this compound in urine.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex for 10 seconds and then centrifuge at 4000 x g for 5 minutes to remove particulates.[11]
-
Take a 100 µL aliquot of the supernatant for analysis.[14]
-
Add an appropriate internal standard.
-
Evaporate the sample to complete dryness under a stream of nitrogen or using a lyophilizer.[15]
-
-
Derivatization (Two-Step):
-
Methoximation: To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes with shaking.[6] This step protects ketone and aldehyde groups.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37°C for 30 minutes with shaking.[6] This step derivatizes the carboxyl and hydroxyl groups, making the molecule volatile.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column, such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using specific ions for this compound and the internal standard.
-
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a general procedure for analyzing this compound in plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard.[11]
-
Vortex vigorously for 30 seconds to precipitate proteins.[11]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]
-
Transfer the supernatant to an autosampler vial for analysis.[11]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Visualizations
Valine Metabolism Pathway
The following diagram illustrates the metabolic pathway of valine, showing the step where a deficiency in the isobutyryl-CoA dehydrogenase (IBD) enzyme leads to the accumulation of isobutyryl-CoA, which is then conjugated with glycine to form this compound.[16][17][18]
Caption: Valine metabolism and the formation of this compound in IBD deficiency.
General Analytical Workflow
This diagram outlines the general steps involved in the analysis of this compound from biological samples.
Caption: General workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. rsc.org [rsc.org]
- 10. gtfch.org [gtfch.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Method Validation for the Analysis of Multiple Weight Loss Drugs in Dietary Supplement Materials by LC-MS/MS | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 14. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric separation of Isobutyrylglycine from other acylglycines.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isomeric separation of isobutyrylglycine from other acylglycines.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from its structural isomers like n-butyrylglycine?
Separating this compound from its structural isomer, n-butyrylglycine, presents a significant analytical challenge because both compounds have the identical molecular formula (C₆H₁₁NO₃) and the same monoisotopic mass.[1] This means they cannot be distinguished by mass spectrometry alone and require effective chromatographic separation prior to detection.
Q2: What is the recommended analytical technique for separating these isomers?
Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique for the successful separation and quantification of this compound and its isomers.[2][3][4][5] The smaller particle size of UPLC columns provides higher separation efficiency compared to traditional HPLC, which is crucial for resolving structurally similar isomers.[2]
Q3: Is derivatization necessary for the separation of this compound and its isomers?
The necessity and effectiveness of derivatization for separating this compound and n-butyrylglycine can be complex. Some standard derivatization methods, such as using 3-nitrophenylhydrazine (3-NPH), may not effectively resolve these specific isomers, potentially leading to a single co-eluting peak.[1] However, derivatization with reagents like p-dimethylaminophenacyl (DmPA) bromide has been used to improve detection sensitivity for a range of acylglycines, including this compound.[3][5] Another approach for a similar class of molecules, acylcarnitines, utilizes butanolic HCl to resolve isomers.[6][7] Ultimately, the choice to use derivatization will depend on the specific goals of the analysis, such as enhancing sensitivity or attempting to improve chromatographic resolution where co-elution is an issue.
Q4: Can chiral separation techniques be applied to acylglycines?
Yes, chiral separation techniques can be employed for the analysis of chiral molecules.[8] While this compound and n-butyrylglycine are structural isomers, other acylglycines may exist as enantiomers. For these, chiral chromatography, either through the use of a chiral stationary phase or by derivatization with a chiral reagent to form diastereomers, would be necessary for separation.[9][10][11]
Troubleshooting Guide
Problem 1: this compound and n-butyrylglycine are co-eluting or showing poor resolution.
-
Question: My UPLC-MS/MS method is not separating this compound and n-butyrylglycine. What can I do to improve the resolution?
-
Answer:
-
Optimize the chromatographic gradient: A shallower gradient with a slower increase in the organic mobile phase composition can enhance the separation of closely eluting isomers.
-
Evaluate the column chemistry: An ACQUITY UPLC HSS T3 column has been shown to be effective for the separation of acylcarnitines, a related class of compounds.[4] Consider testing different stationary phases, such as C18 or phenyl-hexyl columns, which may offer different selectivities for these isomers.
-
Adjust mobile phase composition: While a common mobile phase is water and acetonitrile with 0.1% formic acid, you can experiment with small changes in the formic acid concentration or the use of other additives to subtly alter the interaction with the stationary phase.[4]
-
Lower the column temperature: A slightly lower column temperature can sometimes increase the interaction with the stationary phase and improve resolution, although this may also lead to broader peaks.
-
Problem 2: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks).
-
Question: The peaks for my acylglycines are not sharp and symmetrical. What are the likely causes and solutions?
-
Answer:
-
Check for column degradation: The column may be nearing the end of its lifespan. Try replacing it with a new one.
-
Ensure proper mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Ensure the pH is stable and appropriate for the chosen column.
-
Investigate potential sample overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Rule out extra-column volume: Ensure that the tubing and connections in your UPLC system are appropriate for the column and flow rate to minimize dead volume, which can cause peak broadening.
-
Problem 3: The sensitivity of my assay is low, and I am struggling to detect low-abundance acylglycines.
-
Question: How can I improve the signal intensity for this compound and other acylglycines in my UPLC-MS/MS analysis?
-
Answer:
-
Optimize mass spectrometer parameters: Fine-tune the cone voltage and collision energy for the specific MRM transitions of your analytes to maximize the signal.[4]
-
Consider derivatization: Derivatization with reagents like p-dimethylaminophenacyl (DmPA) bromide can significantly enhance the ionization efficiency and thus the sensitivity of acylglycine detection.[3][5]
-
Improve sample clean-up: Utilize solid-phase extraction (SPE) to remove interfering substances from your sample matrix, which can suppress the ionization of your target analytes.
-
Check the cleanliness of the ion source: A dirty ion source can lead to a significant drop in sensitivity. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.
-
Problem 4: I am experiencing significant matrix effects, especially with urine samples.
-
Question: My results are inconsistent, and I suspect matrix effects from my urine samples are the cause. How can I mitigate this?
-
Answer:
-
Implement a robust sample preparation method: Use solid-phase extraction (SPE) to effectively remove salts and other interfering components from the urine matrix.
-
Use stable isotope-labeled internal standards: The use of stable isotope-labeled internal standards for each analyte is the most effective way to compensate for matrix effects, as they will be affected in the same way as the endogenous analyte.[3][5]
-
Dilute the sample: Simple dilution of the urine sample can sometimes be sufficient to reduce the concentration of interfering substances to a level where they no longer significantly impact the analysis.[12][13][14]
-
Matrix-matched calibration curves: Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., a pooled urine sample from a healthy cohort) to account for matrix effects.[15]
-
Experimental Protocols
UPLC-MS/MS Method for the Quantification of this compound in Urine
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at 4°C.
-
Centrifuge a 30 µL aliquot of urine at 10,300 g for 10 minutes.[4]
-
Condition an anion exchange SPE cartridge with methanol followed by an equilibration buffer.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove neutral and basic compounds.
-
Elute the acylglycines with an acidic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. UPLC Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 150 mm[4]
-
Column Temperature: 45°C[4]
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 2 µL[4]
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B.
-
Gradually increase the percentage of Mobile Phase B over the course of the run to elute the analytes.
-
Return to the initial conditions and equilibrate the column before the next injection.
-
Note: The specific gradient profile should be optimized to achieve baseline separation of this compound and n-butyrylglycine.
-
3. Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Capillary Voltage: 2.75 kV[4]
-
Cone Voltage and Collision Energy: Optimize for each analyte and its transitions.[4]
-
Data Management: Use appropriate software for data acquisition and analysis.[4]
Data Presentation
| Parameter | This compound | n-Butyrylglycine | Reference |
| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₁NO₃ | [1] |
| Monoisotopic Mass | 145.0739 g/mol | 145.0739 g/mol | [1] |
| Precursor Ion (m/z) [M+H]⁺ | 146.081 | 146.081 | N/A |
| Product Ion (m/z) | To be determined empirically | To be determined empirically | N/A |
| Retention Time | Dependent on specific UPLC conditions | Dependent on specific UPLC conditions | N/A |
Note: Specific MRM transitions and retention times need to be empirically determined and optimized for the specific chromatographic conditions and mass spectrometer used.
Visualizations
Caption: Experimental workflow for the analysis of this compound in urine.
Caption: Troubleshooting decision tree for poor isomeric resolution.
References
- 1. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 15926-18-8 | Benchchem [benchchem.com]
- 3. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Achiral-chiral LC/LC-MS/MS coupling for determination of chiral discrimination effects in phenprocoumon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming the effects of matrix interference in the measurement of urine protein analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calibration strategies to correct for matrix effects in direct analysis of urine by ICP OES: internal standardization and multi-energy calibration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting poor peak shape in liquid chromatography of Isobutyrylglycine.
This technical support center provides troubleshooting guidance for common issues encountered during the liquid chromatography analysis of Isobutyrylglycine, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a good peak shape for this compound often challenging in reversed-phase liquid chromatography (RPLC)?
A1: this compound is a polar compound. In traditional reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, polar molecules may have weak retention and elute too close to the void volume.[1] Furthermore, they can engage in undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on the silica backbone, which can lead to significant peak tailing.[2][3]
Q2: What is an ideal chromatographic peak shape and why is it important?
A2: The ideal peak shape is a symmetrical, sharp Gaussian curve.[4] Achieving this shape is crucial for accurate and reliable analysis. Poor peak shapes, such as tailing or broadening, can compromise the separation (resolution) between adjacent peaks, and negatively affect the precision and accuracy of peak area integration, which is essential for quantification.[4][5]
Q3: How are deviations from the ideal peak shape measured?
A3: Peak asymmetry is typically quantified using the Tailing Factor (TF) or the Asymmetry Factor (As). These metrics provide a numerical value to track peak shape during method development and system suitability tests.[4]
| Metric | Description | Formula | Ideal Value | Acceptable Range |
| Tailing Factor (TF) | Used widely in the pharmaceutical industry. It measures the width of the peak at 5% of its height. | TF = W₀.₀₅ / (2 * f) | 1.0 | 0.9 - 1.5 |
| Asymmetry Factor (As) | Commonly used in non-pharmaceutical labs. It measures the back and front half-widths at 10% of the peak height. | As = b / a | 1.0 | 0.9 - 1.5 |
| W₀.₀₅ = Peak width at 5% height; f = distance from the peak front to the maximum at 5% height; a = front half-width at 10% height; b = back half-width at 10% height. |
Troubleshooting Guide: Poor Peak Shape
This guide addresses common peak shape problems in a question-and-answer format.
Problem: Peak Tailing
Q: My this compound peak has a significant tail. What is the most common cause?
A: The most frequent cause of peak tailing for polar or ionizable analytes like this compound is secondary interaction with the stationary phase.[2] this compound has a carboxylic acid group, which can interact with active silanol groups on the surface of silica-based columns, leading to this distortion.[3][6]
Q: How can I eliminate tailing caused by secondary silanol interactions?
A: You can address this in several ways:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is highly effective. Using an acidic modifier like formic acid to bring the pH to around 2.5-3.0 suppresses the ionization of both the silanol groups on the column and the carboxylic acid on the this compound, minimizing the unwanted ionic interactions.[2]
-
Use a High-Purity Column: Modern, high-purity silica columns ("Type B") have a much lower concentration of acidic silanol groups, which significantly reduces tailing for basic compounds and improves overall performance for all analytes.[7][8]
-
Use an End-Capped Column: Choose a column that is "end-capped," where most residual silanols are chemically bonded with a small silylating agent to make them inert.[2][9]
-
Add a Buffer: Incorporating a buffer, such as ammonium formate or ammonium acetate (10-25 mM), into your mobile phase can help maintain a consistent pH and the positive ions can shield the negative silanol sites, improving peak shape.[6][7]
Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase | pH | Retention Time (min) | Tailing Factor (TF) |
|---|---|---|---|
| Water/Acetonitrile (95:5) | 7.0 | 2.1 | 2.4 |
| 0.1% Formic Acid in Water/Acetonitrile (95:5) | 2.7 | 2.8 | 1.2 |
| 10mM Ammonium Formate in Water/Acetonitrile (95:5) | 3.8 | 2.6 | 1.3 |
Note: Data is representative and will vary based on the specific column and system.
Problem: Peak Fronting
Q: My this compound peak is fronting (a sharp front with a sloping tail). What should I investigate?
A: Peak fronting is commonly caused by two issues:
-
Column Overload: You may be injecting too much sample mass onto the column.[4] To verify this, dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you are experiencing column overload.[4]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in RPLC) than your mobile phase, it can cause peak distortion, including fronting.[5][10]
Problem: Broad Peaks
Q: My peak is much wider than expected. What are the potential causes?
A: Broad peaks can stem from several sources:
-
Column Degradation: The column may be contaminated or nearing the end of its life. A partially blocked inlet frit can also cause peak broadening.[11][12] Try flushing the column with a strong solvent or, if that fails, replace it.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the peak to broaden before it is detected.[11] Ensure all connections are made with minimal length of narrow-bore tubing.
-
Low Mobile Phase Strength: If the mobile phase is too weak (too polar in RPLC), the analyte will move very slowly, leading to excessive diffusion and a broad peak.[5] Try slightly increasing the percentage of your organic modifier (e.g., acetonitrile).
Problem: Split Peaks
Q: My this compound peak is split into two or has a significant shoulder. What's wrong?
A: Peak splitting usually indicates a problem at the head of the column or with the sample injection.
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[4][11] Reversing and flushing the column (if permitted by the manufacturer) may help. Installing a guard column is a good preventative measure.[11]
-
Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to travel through the column in a distorted band.[10][13] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Void: A void or channel can form at the head of the column over time. This is a sign of column failure, and the column should be replaced.[12]
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Objective: To prepare a mobile phase suitable for suppressing silanol interactions and ensuring good peak shape for acidic analytes like this compound.
-
Materials: HPLC-grade water, HPLC-grade acetonitrile, and high-purity formic acid.
-
Procedure (for 1L of 95:5 Water:Acetonitrile with 0.1% Formic Acid): a. Measure 950 mL of HPLC-grade water into a clean 1L solvent bottle. b. Carefully add 1 mL of formic acid to the water. c. Add 50 mL of HPLC-grade acetonitrile. d. Cap the bottle and mix thoroughly by inversion. e. Degas the mobile phase using sonication or vacuum filtration for 15-20 minutes to prevent bubble formation in the HPLC system.[14] f. Clearly label the bottle with its contents and preparation date.
Protocol 2: System Suitability Test
-
Objective: To verify that the chromatography system is performing adequately before running samples.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 10-20 column volumes).[15] b. Prepare a standard solution of this compound at a known concentration. c. Make 5-6 replicate injections of the standard. d. For each injection, record the retention time, peak area, and calculate the tailing factor (TF) or asymmetry factor (As). e. Calculate the Relative Standard Deviation (%RSD) for the retention time and peak area. f. Acceptance Criteria (Example):
- %RSD of Retention Time < 1.0%
- %RSD of Peak Area < 2.0%
- Tailing Factor (TF) between 0.9 and 1.5
Visual Troubleshooting Guides
Figure 1. A workflow diagram for troubleshooting common peak shape issues.
Figure 2. Factors influencing peak shape for polar analytes in RPLC.
References
- 1. waters.com [waters.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. youtube.com [youtube.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. google.com [google.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. mastelf.com [mastelf.com]
- 13. support.waters.com [support.waters.com]
- 14. mastelf.com [mastelf.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Isobutyrylglycine MS/MS Fragmentation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of tandem mass spectrometry (MS/MS) parameters for isobutyrylglycine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the selective and sensitive quantification of this compound. The most commonly used precursor and product ions are summarized in the table below. It is recommended to verify these transitions on your specific instrument.[1]
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Positive ESI | 146.1 | 76.1 | Corresponds to [M+H]⁺ and the glycine fragment [C₂H₆NO₂]⁺. |
| Negative ESI | 144.1 | 74.1 | Corresponds to [M-H]⁻ and the deprotonated glycine fragment [C₂H₄NO₂]⁻. |
Q2: What is the expected fragmentation pattern for this compound in positive ion mode?
A2: In positive ion mode, this compound is typically protonated to form the precursor ion [M+H]⁺ at m/z 146.1. During collision-induced dissociation (CID), the most common fragmentation pathway involves the cleavage of the amide bond between the isobutyryl group and the glycine moiety. This results in the formation of a stable product ion corresponding to the protonated glycine molecule at m/z 76.1.[1]
Q3: How can I optimize the collision energy for the this compound MRM transition?
A3: Collision energy (CE) is a critical parameter that directly impacts the intensity of the product ion signal.[2][3] While empirical equations can provide a starting point, the optimal CE should be determined experimentally for your specific instrument and source conditions. A common approach is to perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the collision energy across a range of values (e.g., 5-40 eV). The CE that produces the maximum and most stable signal for the 146.1 -> 76.1 transition should be selected for the analytical method.[4]
Q4: What are common sources of interference in this compound analysis?
A4: Interferences can arise from the sample matrix, leading to ion suppression or enhancement, or from isomeric compounds that have the same mass-to-charge ratio. For acylglycines, it is crucial to achieve good chromatographic separation from other isomers to ensure accurate quantification.[5] Sample preparation techniques like solid-phase extraction (SPE) can help minimize matrix effects.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| No or Low Signal for this compound | 1. Incorrect MRM Transition: The wrong precursor or product ion m/z is being monitored. 2. Suboptimal Ion Source Parameters: Spray voltage, gas temperatures, and gas flows are not optimized. 3. Poor Ionization: Mobile phase composition may not be suitable for efficient ionization. 4. Suboptimal Collision Energy: The applied collision energy is too low for efficient fragmentation or too high, leading to excessive fragmentation.[4] 5. Sample Degradation: this compound may have degraded during sample storage or preparation. | 1. Verify MRM Transitions: Confirm the precursor and product ion m/z values are correct for this compound (e.g., 146.1 -> 76.1 in positive mode).[1] 2. Optimize Source Conditions: Tune the ion source parameters using a standard solution of this compound. 3. Adjust Mobile Phase: Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid for positive mode) to promote protonation. 4. Perform Collision Energy Optimization: Conduct a CE ramp experiment to determine the optimal value.[4] 5. Ensure Proper Sample Handling: Store samples at or below -20°C and minimize freeze-thaw cycles. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Contamination: Buildup of matrix components on the analytical column.[6] 3. Inappropriate Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase. 4. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. | 1. Dilute Sample: Reduce the concentration of the injected sample. 2. Flush or Replace Column: Flush the column with a strong solvent or replace it if flushing is ineffective. 3. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Use an Appropriate Column and Mobile Phase: Consider a different column chemistry or adjust the mobile phase pH. |
| High Background Noise or Baseline Instability | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.[7] 2. Dirty Ion Source: Contamination of the ESI probe or ion transfer optics. 3. Leaks in the LC System: A loose fitting can introduce air and cause pressure fluctuations. | 1. Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. 2. Clean Ion Source: Follow the manufacturer's instructions for cleaning the ion source. 3. Check for Leaks: Inspect all fittings and connections for any signs of leakage. |
| Inconsistent Results or Poor Reproducibility | 1. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components. 2. Inconsistent Sample Preparation: Variability in the extraction or derivatization process. 3. Instrument Instability: Fluctuations in temperature, gas pressures, or electronics. | 1. Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[5] Use a stable isotope-labeled internal standard to compensate for matrix effects. 2. Standardize Sample Preparation: Use a consistent and well-documented sample preparation protocol. 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with a standard solution. |
Experimental Protocols
Sample Preparation from Urine
This protocol is a general guideline for the extraction of acylglycines from urine samples and should be optimized for your specific application.[5]
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard for this compound (if available) to each urine sample.
-
Solid-Phase Extraction (SPE):
-
Condition an anion exchange SPE cartridge with methanol followed by water.
-
Load 1 mL of the urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide solution to remove neutral and basic compounds.
-
Elute the acylglycines with 1 mL of 2% formic acid in 40% acetonitrile, followed by 1 mL of 2% formic acid in acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Centrifugation: Centrifuge the reconstituted sample to pellet any particulates before transferring the supernatant to an autosampler vial.
LC-MS/MS Analysis
The following are typical starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrument and column.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from potential interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: 146.1 -> 76.1
-
Collision Energy: To be optimized empirically (start with a range of 5-40 eV).
Visualizations
Caption: A general overview of the experimental workflow for this compound analysis.
Caption: A logical flowchart for troubleshooting poor or no signal issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors that influence fragmentation behavior of N-linked glycopeptide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control and Assurance in Clinical Isobutyrylglycine Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the clinical testing of isobutyrylglycine.
Frequently Asked Questions (FAQs)
Q1: What is the clinical significance of this compound?
A1: this compound is an acylglycine that serves as a key biomarker for the diagnosis of certain inborn errors of metabolism.[1][2] Elevated levels in urine are strongly indicative of Isobutyryl-CoA dehydrogenase (IBD) deficiency, a rare autosomal recessive disorder affecting the catabolism of the amino acid valine.[3] Quantitative analysis of this compound is crucial for the diagnosis and monitoring of this condition.[2]
Q2: What is the primary analytical method for quantifying this compound in clinical samples?
A2: The gold standard for the quantitative analysis of this compound in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and specificity, allowing for accurate measurement of this compound concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires a derivatization step to make the analyte volatile.
Q3: Why is an internal standard crucial in this compound quantification?
A3: An internal standard (IS) is essential to ensure the accuracy and precision of the quantification. The IS is a compound with similar chemical properties to this compound that is added to all samples, calibrators, and quality controls at a known concentration. It helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C or ¹⁵N-labeled this compound, is highly recommended as it behaves almost identically to the analyte, providing the most accurate correction.[2]
Q4: What are the best practices for collecting and handling urine samples for this compound analysis?
A4: Proper sample collection and handling are critical to prevent pre-analytical errors. A random urine sample is typically collected in a sterile, preservative-free container. For optimal stability, the sample should be frozen shortly after collection if not analyzed immediately. It is important to provide clinical information with the sample, such as the patient's age, diet, medications, and clinical symptoms, as this can aid in the interpretation of results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Pre-Analytical Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results between samples from the same patient. | - Improper sample collection or storage. - Variation in diet or medication. | - Ensure standardized collection procedures are followed. - Freeze samples immediately after collection. - Document any changes in diet or medication. |
| Low analyte signal in a sample expected to be elevated. | - Sample degradation due to improper storage. - Very dilute urine sample. | - Verify that samples were stored frozen. - Check the creatinine concentration to assess for dilution. If very dilute, consider requesting a new, first-morning void sample. |
Analytical (LC-MS/MS) Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal for both this compound and the internal standard. | - Instrument failure (e.g., no spray in the ion source). - Incorrect injection volume. - Clogged LC system or injector. | - Check the ion source for a stable spray. - Verify the injection volume in the method. - Perform system suitability tests and troubleshoot the LC system for blockages. |
| Good internal standard signal, but no or low this compound signal in a QC or patient sample. | - this compound concentration is below the limit of detection (LOD). - Degradation of this compound in the sample. - Ion suppression affecting the analyte but not the internal standard (less likely with a SIL IS). | - Confirm the sample is within the analytical measurement range. - Re-prepare the sample if degradation is suspected. - Investigate potential matrix effects. |
| High background noise or interfering peaks. | - Contaminated mobile phase or LC system. - Matrix effects from other compounds in the urine. - Presence of isobaric interferences (compounds with the same mass). | - Prepare fresh mobile phases and flush the LC system. - Optimize the sample preparation to remove interfering substances. - Adjust chromatographic conditions to separate the interfering peak from the analyte. If an isobaric interference is suspected, a different MS/MS transition may be needed. |
| Poor peak shape (e.g., tailing, splitting). | - Column degradation. - Incompatible mobile phase. - Issues with the sample preparation (e.g., sample solvent not compatible with the mobile phase). | - Replace the analytical column. - Ensure the mobile phase pH is appropriate for the analyte. - Reconstitute the dried extract in a solvent similar to the initial mobile phase. |
| Inconsistent retention times. | - Leak in the LC system. - Air bubbles in the pump. - Column temperature fluctuations. | - Check for leaks in the system. - Degas the mobile phases and prime the pumps. - Ensure the column oven is at a stable temperature. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for clinical this compound testing. Note that these values can vary between laboratories and methods, and each lab should establish its own reference intervals and quality control ranges.
Table 1: Reference Intervals for Urinary this compound
| Age Group | Reference Interval (mmol/mol creatinine) |
| Newborns (0-30 days) | < 5 |
| Infants (1-12 months) | < 4 |
| Children (1-18 years) | < 3 |
| Adults (>18 years) | 0 - 3[3] |
Table 2: Example of Quality Control (QC) Acceptance Criteria
| QC Level | Mean Concentration (µmol/L) | Standard Deviation (SD) | Acceptance Range (Mean ± 2 SD) |
| Low | 10 | 1.5 | 7.0 - 13.0 |
| Mid | 50 | 5.0 | 40.0 - 60.0 |
| High | 200 | 18.0 | 164.0 - 236.0 |
Table 3: Method Validation Parameters (Illustrative Examples)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 µmol/L |
| Limit of Quantification (LOQ) | 1.5 µmol/L |
| Linearity (R²) | > 0.99 |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general methodology for the analysis of this compound. It should be validated by each laboratory for its specific instrumentation and sample population.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., d7-isobutyrylglycine) as an internal standard (IS)
-
LC-MS grade water, acetonitrile, and formic acid
-
Urine samples, calibrators, and quality control materials
2. Sample Preparation
-
Thaw urine samples, calibrators, and QCs to room temperature and vortex to mix.
-
In a microcentrifuge tube, combine 50 µL of urine with 450 µL of an internal standard working solution (containing the SIL-IS in an appropriate solvent, e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example)
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% B to 98% B over several minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions (MRM):
-
This compound: e.g., m/z 146 -> 76
-
d7-Isobutyrylglycine (IS): e.g., m/z 153 -> 83 (Note: Specific transitions should be optimized for the instrument used)
-
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Use the calibration curve to determine the concentration of this compound in the patient samples and quality controls.
-
Normalize the this compound concentration to the creatinine concentration of the urine sample and report the final result in mmol/mol creatinine.
Visualizations
Caption: Valine catabolism pathway and the effect of IBD deficiency.
Caption: Clinical laboratory workflow for this compound testing.
Caption: Logical workflow for troubleshooting a QC failure.
References
Reference interval determination for urinary Isobutyrylglycine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the determination of reference intervals for urinary isobutyrylglycine (IBG).
Frequently Asked Questions (FAQs)
Q1: What is the clinical significance of measuring urinary this compound (IBG)?
A1: Urinary this compound is a key biomarker for the diagnosis of certain inborn errors of metabolism. Specifically, elevated levels of IBG are a primary indicator of isobutyryl-CoA dehydrogenase (IBD) deficiency, a rare autosomal recessive disorder of valine metabolism. Quantitative analysis of urinary acylglycines, including IBG, is a sensitive and specific method for diagnosing several inherited metabolic disorders.[1]
Q2: What is the normal reference interval for urinary IBG?
A2: The reference interval for urinary IBG can vary depending on the analytical method used and the age of the individual. It is crucial to establish age-appropriate reference ranges.[2] A retrospective analysis of over 6,000 urine specimens provided the following age-stratified reference intervals for urinary this compound, as determined by UPLC-MS/MS.[2]
Q3: What are the primary analytical methods for quantifying urinary IBG?
A3: The two primary methods for the quantitative analysis of urinary IBG are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Both methods offer high sensitivity and specificity for the detection of IBG and other acylglycines.
Q4: Are there any dietary factors that can affect urinary IBG levels?
A4: Yes, diet can influence urinary IBG levels. Notably, this compound is a known biomarker for the consumption of cheese. It is important to consider a subject's recent dietary intake when interpreting urinary IBG results, especially if the values are borderline.
Q5: How should urine samples be collected and stored for IBG analysis?
A5: For optimal results, a random urine specimen should be collected in a sterile container with no preservatives.[1] The sample should be frozen immediately and stored at -20°C or lower until analysis to ensure the stability of the analytes.[4] For long-term storage, -80°C is recommended.
Data Presentation: Reference Intervals for Urinary this compound
The following tables summarize the reference intervals for urinary this compound based on a large-scale study using UPLC-MS/MS.[2] It is recommended that each laboratory establishes its own reference intervals based on its specific population and methodology.
Table 1: Urinary this compound Reference Intervals by Age Group
| Age Group | Reference Interval (mmol/mol creatinine) |
| 0-6 months | < 4.0 |
| 7 months - 1 year | < 3.0 |
| 2-17 years | < 2.0 |
| ≥ 18 years | < 1.0 |
Data adapted from Hobert et al., 2021.[2]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urinary Organic Acid Analysis (including this compound)
This protocol provides a general methodology for the analysis of urinary organic acids, including this compound, by GC-MS.
a. Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Transfer a specific volume of urine (often normalized to creatinine concentration) to a clean glass tube.[5]
-
Add an appropriate internal standard. Stable isotope-labeled internal standards are recommended for accurate quantification.[5]
-
Acidify the urine sample to a pH < 2 with hydrochloric acid (HCl).
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers. Repeat the extraction process.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[6]
b. Derivatization:
-
To make the organic acids volatile for GC analysis, a two-step derivatization is typically required.[7]
-
Oximation: Add a solution of methoxyamine HCl in pyridine to the dried extract to protect keto-groups. Incubate at 60°C for 30 minutes.
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample. Incubate at 70-90°C for 15 minutes to convert the organic acids to their trimethylsilyl (TMS) derivatives.
c. GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., 5% phenyl-methylpolysiloxane) to separate the derivatized organic acids. A typical temperature program starts at a low temperature (e.g., 70°C) and gradually increases to a high temperature (e.g., 300°C) to elute the compounds.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes like this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Urinary Acylglycine Analysis
This protocol outlines a general procedure for the quantitative analysis of urinary acylglycines, including this compound, by UPLC-MS/MS.[1][2]
a. Sample Preparation:
-
Thaw frozen urine samples and vortex.
-
Dilute the urine sample with a solution containing stable isotope-labeled internal standards for each analyte of interest.
-
Further sample clean-up using solid-phase extraction (SPE) may be performed if necessary, but often a simple "dilute-and-shoot" approach is sufficient.
b. Derivatization (Butylation):
-
Evaporate the diluted urine sample to dryness under nitrogen.
-
Add butanolic HCl and incubate at 65°C for 20 minutes to form butyl esters of the acylglycines.
-
Evaporate the butanolic HCl and reconstitute the sample in the mobile phase for injection.
c. UPLC-MS/MS Analysis:
-
Ultra-Performance Liquid Chromatography (UPLC): Inject the reconstituted sample into the UPLC system. Use a reverse-phase column (e.g., C18) to separate the butylated acylglycines. A gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of an acid (e.g., formic acid), is typically used.
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. For each acylglycine, a specific precursor ion to product ion transition is monitored.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in GC-MS Analysis of Urinary Organic Acids
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or column.- Column contamination.- Inappropriate injection temperature. | - Use a deactivated injector liner.- Condition the column or trim the first few centimeters.- Optimize the injector temperature. |
| Low Signal Intensity / Poor Sensitivity | - Leak in the GC-MS system.- Dirty ion source.- Inefficient derivatization. | - Perform a leak check.- Clean the ion source.- Optimize derivatization conditions (time, temperature, reagent volume). |
| Ghost Peaks | - Carryover from a previous injection.- Contaminated syringe. | - Run a solvent blank after a high-concentration sample.- Thoroughly rinse the syringe between injections. |
| Baseline Noise or Drift | - Contaminated carrier gas.- Column bleed.- Contaminated detector. | - Use high-purity carrier gas with appropriate traps.- Condition the column.- Clean the detector according to the manufacturer's instructions. |
| Unexpected Peaks | - Contamination from sample collection or preparation.- Presence of drugs or their metabolites.- Dietary metabolites. | - Review sample handling procedures.- Obtain a detailed clinical and dietary history of the subject. |
Table 3: Troubleshooting Common Issues in LC-MS/MS Analysis of Urinary Acylglycines
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature. | - Prepare fresh mobile phase.- Replace the column.- Ensure stable column oven temperature. |
| Ion Suppression or Enhancement | - Matrix effects from the urine sample.- Co-elution of interfering substances. | - Optimize sample dilution.- Improve chromatographic separation.- Use stable isotope-labeled internal standards to compensate for matrix effects. |
| Clogged System | - Particulate matter from the urine sample.- Precipitation of salts in the mobile phase. | - Centrifuge or filter urine samples before analysis.- Ensure mobile phase components are fully dissolved. |
| Low Signal Intensity | - Inefficient ionization.- Poor fragmentation in the collision cell.- Incorrect MRM transitions. | - Optimize ESI source parameters (e.g., spray voltage, gas flow).- Optimize collision energy for each analyte.- Verify the precursor and product ions for each compound. |
Mandatory Visualizations
Caption: Experimental workflow for urinary this compound analysis.
Caption: Simplified metabolic pathway of valine and this compound formation.
References
- 1. Acylglycines, Quantitative [healthcare.uiowa.edu]
- 2. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylglycines, Quantitative, Urine | MLabs [mlabs.umich.edu]
- 4. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chop.edu [chop.edu]
- 6. Acylglycines, Quantitative, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. Normal values for pediatric urinary biochemistry in early infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Isobutyrylglycine in frozen urine samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyrylglycine in frozen urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term stability of this compound in urine?
For long-term storage, freezing urine samples is essential. While this compound has shown stability at -20°C, storage at -80°C is generally recommended to ensure the stability of a wider range of metabolites in the sample.[1][2] One study specifically demonstrated that a panel of 18 acylglycines, including this compound, remained stable for at least 7 weeks when stored at -20°C.[3] Another source indicates that acylglycines in frozen urine are stable for up to 416 days, although the specific temperature was not mentioned.
Q2: How many times can I freeze and thaw my urine samples without affecting this compound concentrations?
Urine samples containing this compound have been shown to be stable for at least three freeze-thaw cycles.[3] For other organic ions in urine, stability has been observed for up to six freeze-thaw cycles when stored at -80°C.[1][2] To minimize the potential for degradation, it is advisable to aliquot urine samples into smaller volumes before freezing if multiple analyses are anticipated.
Q3: What are the critical pre-analytical factors to consider when collecting urine for this compound analysis?
Proper sample collection and handling are crucial for accurate results. Best practices include:
-
Collection Method: A mid-stream clean catch urine sample is recommended to minimize contamination.[4][5][6]
-
Preservatives: For routine analysis of this compound, no preservatives are typically required if the sample is frozen promptly.
-
Labeling: Clearly label each sample with the patient's name, date, and time of collection.[5]
-
Initial Handling: If immediate freezing is not possible, the sample should be refrigerated at approximately 4°C and transported to the laboratory within 24 hours.[4] Avoid leaving unpreserved urine specimens at room temperature for more than 2 hours.[6]
Troubleshooting Guides
This section addresses common issues that may arise during the analysis of this compound in urine samples.
Issue 1: Low or No Detectable this compound Signal
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Review sample collection and storage history. Ensure samples were frozen promptly and have not undergone excessive freeze-thaw cycles. |
| Inefficient Extraction | Verify the efficiency of your sample preparation method. For liquid chromatography-mass spectrometry (LC-MS/MS), ensure proper protein precipitation and removal of interfering substances. |
| Instrument Sensitivity | Check the sensitivity and calibration of your analytical instrument (e.g., LC-MS/MS, GC-MS). Run a system suitability test with a known standard. |
| Derivatization Issues (for GC-MS) | If using gas chromatography-mass spectrometry (GC-MS), ensure complete derivatization of this compound. Optimize reaction conditions (time, temperature, reagent concentration). |
Issue 2: High Variability in this compound Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Collection | Standardize the urine collection protocol across all samples. First morning voids are often preferred for consistency. |
| Matrix Effects in LC-MS/MS | Matrix effects from other components in urine can suppress or enhance the this compound signal. Use a stable isotope-labeled internal standard for this compound to correct for these effects. Perform a matrix effect study by comparing the signal of a standard in solvent versus a post-extraction spiked urine sample. |
| Carryover Between Samples | Implement a robust wash step in your LC method to prevent carryover from one sample injection to the next. Inject a blank solvent sample after a high-concentration sample to check for carryover.[7] |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and injecting a precise and consistent volume for each sample. |
Issue 3: Peak Shape Problems in Chromatography (Tailing, Fronting, Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. Use an in-line filter to protect the column from particulates.[8] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for this compound and the column chemistry. Check for buffer precipitation.[9] |
| Column Overload | Dilute the sample or reduce the injection volume.[8] |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[8] |
Data on Long-Term Stability
The following table summarizes available data on the stability of this compound and related compounds in frozen urine.
| Analyte | Storage Temperature | Duration | Number of Freeze-Thaw Cycles | Stability Outcome |
| This compound (and 17 other acylglycines) | -20°C | 7 weeks | 3 | Stable[3] |
| Acylglycines | Frozen (temperature not specified) | 416 days | Not specified | Stable |
| Organic Ions | -80°C | Not specified | 6 | Stable[1][2] |
| Albumin | -20°C | Not specified | 3 | Stable (degradation after 3 cycles)[1][2] |
| Albumin | -80°C | Not specified | 5 | Stable[1][2] |
Experimental Protocols
Protocol: Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized for your instrument and reagents.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitate.[10]
-
Take a 100 µL aliquot of the supernatant.
-
Add a known concentration of a stable isotope-labeled this compound internal standard.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.[10]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 2% acetonitrile in water with 0.1% formic acid).[10]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 column (e.g., Waters HSS C18, 3.0x100 mm, 1.7 µm) is commonly used.[10][11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient: A gradient elution is typically used to separate this compound from other urine components. An example gradient could be: 0-2 min, 2% B; 2-15 min, 2-100% B; 15-20 min, 100% B; 20.1-29 min, 2% B.[10]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization (if any) and desired sensitivity.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of this compound in the urine samples by interpolating from the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
Visualizations
References
- 1. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Urine Collection for Adults and Toilet-Trained Children - Australian Clinical Labs [clinicallabs.com.au]
- 5. Best Practices for Urine Collection in Urgent Care Clinics: Methods and Precautions [needle.tube]
- 6. reglab.org [reglab.org]
- 7. zefsci.com [zefsci.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]
- 11. Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isobutyrylglycine: A Comparative Guide for its Clinical Validation as a Diagnostic Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the clinical validation of Isobutyrylglycine (IBG) as a diagnostic biomarker, primarily for Isobutyryl-CoA Dehydrogenase (IBD) deficiency, a rare inborn error of valine metabolism. It compares IBG with other relevant biomarkers, offers detailed experimental protocols, and visualizes key pathways and workflows to support research and drug development in this area.
Executive Summary
This compound is a highly specific and sensitive urinary biomarker for the diagnosis of Isobutyryl-CoA Dehydrogenase (IBD) deficiency. While newborn screening often initially identifies elevated C4-acylcarnitine, this marker is not specific and can also be indicative of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. The quantification of urinary this compound is, therefore, crucial for the differential diagnosis. This guide presents a comparative analysis of these biomarkers, their performance, and the methodologies for their detection.
Biomarker Performance Comparison
The following tables summarize the quantitative data for key biomarkers in healthy individuals and in patients with IBD deficiency and SCAD deficiency, providing a clear comparison for diagnostic purposes.
| Biomarker | Condition | Matrix | Typical Concentration Range | Source |
| This compound | Healthy Individuals | Urine | 0 - 3 mmol/mol creatinine | [1] |
| IBD Deficiency | Urine | Significantly elevated (large amounts detected) | [1] | |
| C4-Acylcarnitine | Healthy Newborns | Dried Blood Spot | <1.20 µM | [2] |
| IBD Deficiency (Newborns) | Dried Blood Spot | Elevated | [3] | |
| SCAD Deficiency (Newborns) | Dried Blood Spot | Elevated | [4] | |
| Ethylmalonic Acid | Healthy Infants (0-1 year) | Urine | 3.3 (0.1-11.0) µmol/mmol creatinine | [5] |
| Healthy Individuals (General) | Urine | 0.47 - 2.74 mmol/mol creatinine | [6] | |
| SCAD Deficiency | Urine | Elevated | [7][8] |
Diagnostic Workflows and Signaling Pathways
To aid in understanding the diagnostic process and the underlying metabolic pathways, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the quantification of urinary this compound are crucial for reproducible and reliable results. Below are synthesized protocols based on current literature for Gas Chromatography-Mass Spectrometry (GC/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol 1: Urinary this compound and Organic Acid Analysis by GC/MS
This protocol is a general guideline for the analysis of organic acids, including this compound, in urine.
1. Sample Preparation:
-
Collection: Collect a random urine sample in a sterile, preservative-free container.
-
Storage: Store the urine sample frozen at -20°C or lower until analysis.
-
Normalization: Thaw the sample and determine the creatinine concentration to normalize the results.
-
Extraction:
-
To 1 mL of urine (or a volume adjusted to a specific creatinine amount), add an internal standard.
-
Acidify the urine to a pH below 2 with HCl.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to allow for complete derivatization.
3. GC/MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC/MS system.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes.
-
Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for this compound and the internal standard.
4. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum compared to a known standard.
-
Quantify the concentration of this compound relative to the internal standard and normalize to the creatinine concentration.
Protocol 2: Urinary this compound and Acylglycine Analysis by UPLC-MS/MS
This protocol provides a more sensitive and specific method for the quantification of acylglycines.
1. Sample Preparation:
-
Collection and Storage: As described in the GC/MS protocol.
-
Dilution: Dilute the urine sample with a suitable buffer or mobile phase.
-
Internal Standard: Add a stable isotope-labeled internal standard for this compound.
-
Derivatization (Optional but recommended for improved sensitivity):
-
Derivatize the acylglycines using a reagent such as butanolic HCl to form butyl esters. This enhances chromatographic separation and ionization efficiency.
-
After derivatization, evaporate the reagent and reconstitute the sample in the initial mobile phase.
-
2. UPLC-MS/MS Analysis:
-
Injection: Inject the prepared sample into the UPLC-MS/MS system.
-
Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., water and acetonitrile with formic acid) to achieve separation of this compound from its isomers and other acylglycines.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of derivatized this compound and monitoring specific product ions.
-
3. Data Analysis:
-
Create a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the urine sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Normalize the final concentration to the creatinine level of the urine sample.
Conclusion
The clinical validation of this compound as a diagnostic biomarker for IBD deficiency is well-established. Its high specificity allows for the clear differentiation from other metabolic disorders that present with similar initial screening results, such as SCAD deficiency. The implementation of robust and validated analytical methods, such as UPLC-MS/MS, is essential for the accurate quantification of this compound in a clinical setting. This guide provides the necessary comparative data and detailed protocols to support researchers, scientists, and drug development professionals in their work related to IBD deficiency and other inborn errors of metabolism.
References
- 1. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. dph.ncdhhs.gov [dph.ncdhhs.gov]
- 3. babysfirsttest.org [babysfirsttest.org]
- 4. babysfirsttest.org [babysfirsttest.org]
- 5. hmdb.ca [hmdb.ca]
- 6. Ethylmalonic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Ethylmalonic aciduria (Concept Id: C1865353) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 8. Silent increase of urinary ethylmalonic acid is an indicator of nonspecific brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Isobutyryl-CoA Dehydrogenase Deficiency: Isobutyrylglycine vs. Isobutyrylcarnitine
FOR IMMEDIATE RELEASE
A Deep Dive into the Differential Diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency: Comparing the Utility of Isobutyrylglycine and Isobutyrylcarnitine
[CITY, STATE, December 13, 2025] – In the differential diagnosis of Isobutyryl-CoA Dehydrogenase (IBD) deficiency, a rare autosomal recessive disorder of valine metabolism, the selection of appropriate biomarkers is critical for accurate and timely identification. This guide provides a comprehensive comparison of two key metabolites, this compound and isobutyrylcarnitine, for their utility in diagnosing this condition. We present a synthesis of current data on their diagnostic performance, analytical methodologies, and underlying biochemical pathways to aid researchers, clinicians, and professionals in drug development.
Introduction to IBD Deficiency and Diagnostic Challenges
IBD deficiency is caused by mutations in the ACAD8 gene, leading to the impaired function of the isobutyryl-CoA dehydrogenase enzyme.[1][2][3] This enzymatic block results in the accumulation of isobutyryl-CoA and its derivatives in the body.[4][5] While many individuals identified through newborn screening remain asymptomatic, some may present with symptoms such as poor feeding, developmental delay, cardiomyopathy, and anemia.[1][2][3]
The primary challenge in diagnosing IBD deficiency lies in the non-specificity of the initial screening marker. Newborn screening programs typically test for elevated levels of C4-acylcarnitine, which includes isobutyrylcarnitine.[4][6][7] However, elevated C4-acylcarnitine is also a hallmark of other metabolic disorders, most notably short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[7][8] This necessitates the use of more specific, second-tier biomarkers for a definitive diagnosis.
Comparative Analysis of Isobutyrylcarnitine and this compound
Here, we compare the performance and characteristics of isobutyrylcarnitine and this compound as diagnostic markers for IBD deficiency.
| Feature | Isobutyrylcarnitine (C4-Acylcarnitine) | This compound |
| Role in Diagnosis | Primary screening marker | Second-tier, confirmatory marker |
| Biological Matrix | Dried blood spots, plasma, urine | Urine |
| Specificity | Low; elevated in IBD and SCAD deficiency | High; more specific to IBD deficiency |
| Diagnostic Utility | Initial identification of at-risk individuals | Differentiation between IBD and SCAD deficiency |
Quantitative Data for Diagnosis
The following table summarizes the available quantitative data for isobutyrylcarnitine and this compound in the context of IBD deficiency. It is important to note that reference ranges can vary between laboratories and analytical methods.
| Analyte | Condition | Biological Matrix | Concentration Range |
| Isobutyrylcarnitine (C4-Acylcarnitine) | IBD Deficiency | Dried Blood Spot | Mean: 1.30 µmol/L (Range: 0.67–2.32 µmol/L)[4][5] |
| Newborn Screening Cut-off | Dried Blood Spot | > 0.45 µmol/L[4][5] | |
| Healthy Individuals | Plasma | Varies; one study on healthy adults showed a wide range influenced by other factors.[9] | |
| Reference Value | Urine | < 3.00 millimoles/mole creatinine[10] | |
| This compound | IBD Deficiency | Urine | "Large amounts" or "slightly elevated"[1][11] |
| Optimal Range | Urine | 0 - 3 mmol/mol creatinine[1] |
Biochemical Pathways and Diagnostic Logic
In IBD deficiency, the blockage of isobutyryl-CoA dehydrogenase leads to the accumulation of its substrate, isobutyryl-CoA. The body attempts to detoxify this excess by converting it into two main excretable products: isobutyrylcarnitine and this compound.
The measurement of both isobutyrylcarnitine and this compound provides a more complete picture for diagnosis. The following workflow illustrates the diagnostic process:
References
- 1. This compound - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]
- 5. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C4 Acylcarnitine, Quantitative, Random, Urine - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 11. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of urinary acylglycines in different metabolic disorders.
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of urinary acylglycine profiles in three significant metabolic disorders: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency, Isovaleric Acidemia (IVA), and Glutaric Aciduria Type 1 (GA1). This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the affected metabolic pathways to facilitate a deeper understanding of these biomarkers.
The analysis of urinary acylglycines, which are conjugates of glycine with acyl-CoA thioesters, is a cornerstone in the diagnosis and monitoring of several inborn errors of metabolism.[1][2][3] These disorders often result from defects in fatty acid β-oxidation or amino acid catabolism, leading to the accumulation of specific acyl-CoA species. The conjugation of these acyl-CoAs with glycine provides a detoxification pathway, and the resulting acylglycines are readily excreted in the urine, serving as valuable diagnostic markers.[4]
This guide focuses on a comparative analysis of these markers in MCAD deficiency, a fatty acid oxidation disorder, and two organic acidemias: Isovaleric Acidemia and Glutaric Aciduria Type 1.
Quantitative Data on Urinary Acylglycine Markers
The following table summarizes the urinary concentrations of key acylglycine markers in patients with MCAD Deficiency, Isovaleric Acidemia, and Glutaric Aciduria Type 1, compared to healthy controls. These values are typically normalized to urinary creatinine to account for variations in urine concentration.
| Metabolic Disorder | Key Urinary Acylglycine Marker(s) | Patient Concentration Range (mmol/mol creatinine) | Healthy Control Concentration Range (mmol/mol creatinine) |
| MCAD Deficiency | Hexanoylglycine | 3 - 600 | < 2 |
| Suberylglycine | Elevated, but can overlap with controls | < 5 | |
| Isovaleric Acidemia | Isovalerylglycine | 15 - 3300 (can be as high as 4474.586 in some cases) | < 8 |
| Glutaric Aciduria Type 1 | Glutarylglycine | Elevated (quantifiable) | Not typically detected or very low |
| Glutaric Acid | > 3500 (Initial Presentation) | < 8 | |
| 3-Hydroxyglutaric Acid | > 1000 (Initial Presentation) | Not typically detected |
Note: The primary diagnostic markers for Glutaric Aciduria Type 1 are glutaric acid and 3-hydroxyglutaric acid. While glutarylglycine is formed from the precursor glutaryl-CoA, its diagnostic utility is considered alongside the more prominent organic acids.[5][6][7]
Experimental Protocols
The quantification of urinary acylglycines is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][8][9][10]
Urinary Acylglycine Analysis by GC-MS
This method involves the extraction of acylglycines from urine, followed by derivatization to increase their volatility for gas chromatography.
Sample Preparation:
-
Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]-glycine labeled acylglycines) is added to a urine sample (typically 1-2 mL).
-
Solid-Phase Extraction (SPE): The sample is passed through an anion exchange SPE cartridge to isolate the acidic acylglycines.
-
Elution: The acylglycines are eluted from the cartridge using an appropriate solvent mixture (e.g., 2% formic acid in acetonitrile).
-
Drying: The eluate is evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to form volatile esters. A common method is methylation followed by silylation (e.g., using diazomethane and then N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The acylglycine derivatives are separated on a capillary column (e.g., a non-polar or medium-polarity column).
-
Ionization and Detection: The separated compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for quantification.
Urinary Acylglycine Analysis by UPLC-MS/MS
This method offers high sensitivity and specificity and is increasingly used for acylglycine analysis.[2][11][12]
Sample Preparation:
-
Internal Standard Addition: A mixture of stable isotope-labeled internal standards is added to the urine sample.
-
Extraction: Acylglycines can be extracted using solid-phase extraction as described for GC-MS, or a simpler "dilute-and-shoot" approach may be used where the urine is diluted with a solvent containing the internal standards.[1]
-
Derivatization (Optional but common): To enhance ionization efficiency, acylglycines are often derivatized, for example, by butylation using butanolic HCl.
UPLC-MS/MS Analysis:
-
Injection: The prepared sample is injected into the UPLC system.
-
Chromatographic Separation: The acylglycines are separated on a reverse-phase UPLC column (e.g., a C18 column) using a gradient elution with solvents such as water and acetonitrile containing a small amount of formic acid.
-
Ionization: The eluting compounds are ionized using an electrospray ionization (ESI) source, typically in positive ion mode.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acylglycine and its internal standard are monitored for highly selective and sensitive quantification.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the affected metabolic pathways and a general experimental workflow for urinary acylglycine analysis.
Caption: Experimental workflow for urinary acylglycine analysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. register.awmf.org [register.awmf.org]
- 5. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dle.com.br [dle.com.br]
- 7. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS [repositorio.ulisboa.pt]
- 9. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Diagnostic Accuracy of Isobutyrylglycine for Isobutyryl-CoA Dehydrogenase Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diagnostic accuracy of isobutyrylglycine for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), evaluating its performance against other available diagnostic markers. Experimental data and detailed methodologies are presented to support an objective analysis of its clinical utility.
Introduction to IBDD and Diagnostic Challenges
Isobutyryl-CoA dehydrogenase deficiency (IBDD) is a rare, autosomal recessive inborn error of valine metabolism caused by mutations in the ACAD8 gene.[1][2] The deficiency of the isobutyryl-CoA dehydrogenase enzyme leads to a blockage in the valine catabolic pathway, resulting in the accumulation of isobutyryl-CoA and its metabolites.[3] The clinical presentation of IBDD is highly variable, with many individuals remaining asymptomatic, while others may present with symptoms such as cardiomyopathy, anemia, and developmental delay.[4][5]
The primary screening marker for IBDD is an elevated level of C4-acylcarnitine (isobutyrylcarnitine) in newborn screening programs utilizing tandem mass spectrometry (MS/MS).[6][7] However, the elevation of C4-acylcarnitine is not specific to IBDD, as it can also be indicative of other conditions like short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[6][8] This lack of specificity necessitates the use of more definitive second-tier diagnostic markers to confirm IBDD and avoid misdiagnosis.
This compound: A Secondary, More Specific Biomarker
This compound, a glycine conjugate of isobutyric acid, has emerged as a key secondary biomarker for IBDD. Its presence in urine is more specific to the metabolic block in IBDD than elevated C4-acylcarnitine in blood.[2] When isobutyryl-CoA accumulates, it can be converted to this compound, which is then excreted in the urine.
However, a significant limitation of this compound is its variable presence in affected individuals. Several studies have reported that urinary this compound may not be elevated in all patients with confirmed IBDD, raising concerns about its diagnostic sensitivity.[4]
Comparative Diagnostic Accuracy
A direct comparison of the diagnostic performance of C4-acylcarnitine and this compound is crucial for establishing an effective diagnostic algorithm for IBDD. While C4-acylcarnitine serves as a sensitive initial screening marker, its low specificity leads to a high number of false positives.[8] this compound, when present, offers higher specificity for IBDD.
Currently, there is a lack of comprehensive quantitative data in the published literature to definitively establish the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of urinary this compound for the diagnosis of IBDD. One study of 40 patients with IBDD reported that this compound was only detected in eight of them, suggesting a potentially low sensitivity. Further large-scale studies are required to generate robust statistical data on the diagnostic accuracy of this compound.
Table 1: Comparison of Diagnostic Markers for IBDD
| Biomarker | Method | Sample Type | Advantages | Disadvantages |
| C4-Acylcarnitine | Tandem Mass Spectrometry (MS/MS) | Dried Blood Spot | High sensitivity for initial screening. | Low specificity; elevated in other conditions (e.g., SCAD deficiency). |
| This compound | Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) | Urine | High specificity for IBDD. | Not always elevated in affected individuals, leading to potential for false negatives. |
| ACAD8 Gene Sequencing | DNA Sequencing | Blood | Definitive diagnosis. | Higher cost and longer turnaround time compared to biochemical tests. |
Experimental Protocols
Measurement of C4-Acylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
The analysis of acylcarnitines, including C4-acylcarnitine, in dried blood spots is a standard component of newborn screening programs.
1. Sample Preparation:
-
A 3 mm disc is punched from the dried blood spot card into a 96-well microtiter plate.[9]
-
An extraction solution containing methanol and internal standards (stable isotope-labeled acylcarnitines) is added to each well.[10]
-
The plate is agitated to facilitate the extraction of acylcarnitines from the blood spot.[10]
-
The supernatant is then transferred to a new plate and dried under a stream of nitrogen.[11]
2. Derivatization:
-
The dried residue is derivatized to form butyl esters by adding n-butanol with 3N HCl and incubating at 65°C for 15 minutes.[12]
-
The derivatized sample is then dried again under nitrogen.[12]
3. MS/MS Analysis:
-
The derivatized residue is reconstituted in a mobile phase solvent.[13]
-
The sample is introduced into the tandem mass spectrometer via flow injection analysis.[11]
-
The mass spectrometer is operated in the positive ion mode, and specific precursor ion scans for acylcarnitines are performed. For C4-acylcarnitine, this typically involves monitoring for a precursor ion of m/z 85.[12]
-
Quantification is achieved by comparing the signal intensity of the analyte to that of the corresponding internal standard.[10]
Measurement of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC/MS)
The analysis of urinary organic acids, including this compound, is a crucial step in the differential diagnosis of various metabolic disorders.
1. Sample Preparation:
-
A specific volume of urine, often normalized to creatinine concentration, is used for analysis.[4]
-
An internal standard, such as heptadecanoic acid, is added to the urine sample.[4]
-
The sample is acidified, and organic acids are extracted using an organic solvent like ethyl acetate.[4]
2. Derivatization:
-
The extracted organic acids are dried under a stream of nitrogen.
-
A two-step derivatization process is typically employed. First, an oximation reaction is performed to stabilize keto acids, followed by a silylation reaction to increase the volatility of the organic acids for GC analysis.[4][14]
3. GC/MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The organic acids are separated based on their boiling points and interaction with the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each compound is used for identification by comparing it to a library of known spectra.
-
Quantification is performed by comparing the peak area of this compound to that of the internal standard.[4]
Signaling Pathways and Experimental Workflows
Caption: Valine metabolism pathway and the role of IBDD.
Caption: Diagnostic workflow for IBDD.
Conclusion
The diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency currently relies on a multi-tiered approach. While elevated C4-acylcarnitine in newborn screening is a sensitive initial indicator, its lack of specificity necessitates further investigation. Urinary this compound serves as a more specific secondary marker, but its diagnostic utility is hampered by its inconsistent presence in affected individuals. Definitive diagnosis often requires molecular genetic analysis of the ACAD8 gene.
For researchers, scientists, and drug development professionals, it is imperative to recognize the limitations of current diagnostic markers. Future research should focus on large-scale studies to establish robust quantitative data on the diagnostic accuracy of this compound and to identify novel, more reliable biomarkers for IBDD. This will be crucial for improving the accuracy of diagnosis, understanding the natural history of the disorder, and developing targeted therapeutic interventions.
References
- 1. Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]
- 6. Development of a newborn screening follow-up algorithm for the diagnosis of isobutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. agilent.com [agilent.com]
- 14. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Urinary Isobutyrylglycine: A Biomarker Under Scrutiny for Inborn Errors of Metabolism
A Comprehensive Comparison Guide for Researchers and Drug Development Professionals
Urinary isobutyrylglycine (IBG) has emerged as a significant biomarker for certain inborn errors of metabolism, most notably Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), a rare autosomal recessive disorder affecting the catabolism of the amino acid valine. However, the clinical utility of urinary IBG is nuanced by the highly variable phenotypic expression of IBDD, which ranges from asymptomatic to severe neurological impairment. This guide provides a comparative analysis of urinary IBG levels in various clinical contexts, supported by experimental data and detailed analytical protocols, to aid researchers and drug development professionals in their understanding and application of this biomarker.
Correlation of Urinary this compound Levels with Clinical Phenotype
Elevated urinary excretion of this compound is a primary indicator of a blockage in the valine catabolic pathway, specifically at the isobutyryl-CoA dehydrogenase step. While this biochemical abnormality is the hallmark of IBDD, the clinical presentation of affected individuals is remarkably heterogeneous.
Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)
IBDD is caused by mutations in the ACAD8 gene, leading to the accumulation of isobutyryl-CoA, which is subsequently conjugated with glycine to form this compound.[1][2] Many individuals with IBDD are identified through newborn screening programs that detect elevated levels of C4-acylcarnitine (isobutyrylcarnitine).[3][4][5] Confirmatory testing often includes urinary organic acid analysis for the presence of this compound.
The clinical spectrum of IBDD is broad:
-
Asymptomatic Individuals: A significant portion of individuals diagnosed with IBDD, particularly through newborn screening, remain asymptomatic throughout their lives.[3][6]
-
Symptomatic Individuals: When symptoms do manifest, they can include failure to thrive, developmental delay, seizures, anemia, and muscular hypotonia.[1][3] The onset of symptoms is typically in infancy or early childhood.[7]
A critical point for researchers is that elevated urinary IBG is not consistently present in all individuals with IBDD.[3] Furthermore, there is no clear correlation between the level of urinary IBG and the severity of the clinical phenotype.[6]
Other Metabolic Disorders
Elevated urinary this compound has also been reported in other inborn errors of metabolism, including:
-
Ethylmalonic Encephalopathy (EE): This severe, progressive neurometabolic disorder is caused by mutations in the ETHE1 gene.[8][9] The biochemical profile of EE includes elevated urinary ethylmalonic acid, methylsuccinic acid, and C4-C6 acylglycines, including this compound.[9][10]
-
Propionic Acidemia: This is another organic aciduria where elevated levels of various acylglycines, including this compound, can be observed.[1]
Quantitative Data on Urinary this compound Levels
The following table summarizes urinary this compound levels in healthy individuals and in patients with relevant metabolic disorders. These values are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
| Clinical Phenotype | Urinary this compound Level (mmol/mol creatinine) | Reference |
| Healthy Individuals (Normal Range) | 0 - 3 | [1] |
| < 1.6 | [9] | |
| Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | ||
| Asymptomatic | Variable, can be elevated | [6] |
| Symptomatic | Elevated in a subset of patients | [4][11] |
| Ethylmalonic Encephalopathy (EE) | 10 | [9] |
| 17.4 (in a female child) | [12] |
Experimental Protocols for Urinary this compound Analysis
The quantitative analysis of urinary this compound is most commonly performed using mass spectrometry-based techniques, which offer high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established method for the analysis of urinary organic acids, including acylglycines.
Sample Preparation:
-
Urine Collection: A random urine sample is collected. For quantitative analysis, the volume of urine used for extraction is often normalized based on the urinary creatinine concentration.[13]
-
Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent (e.g., ethyl acetate). A solid-phase extraction (SPE) can also be utilized.[3][13]
-
Derivatization: To increase their volatility for GC analysis, the extracted organic acids are converted to their trimethylsilyl (TMS) derivatives. This is typically achieved by reacting the dried extract with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[14]
Instrumentation and Analysis:
-
Gas Chromatograph: A capillary column (e.g., DB-1MS) is used for the separation of the derivatized analytes. The oven temperature is programmed to ramp up to allow for the sequential elution of the compounds.[14]
-
Mass Spectrometer: The mass spectrometer is typically operated in full scan mode to acquire mass spectra of the eluting compounds.[13] Identification of this compound is based on its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of a characteristic ion to that of a stable isotope-labeled internal standard.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and throughput compared to GC-MS for the analysis of acylglycines.
Sample Preparation:
-
Urine Collection: A random urine sample is collected.
-
Extraction: Acylglycines can be extracted from urine using solid-phase extraction (SPE) with an anion exchange cartridge.[1]
-
Derivatization (Optional but common): While not always necessary for LC-MS, derivatization with a reagent like n-butanol can improve chromatographic properties and ionization efficiency.[2]
Instrumentation and Analysis:
-
UPLC System: A high-resolution analytical column (e.g., C18) is used for the separation of acylglycines. A gradient elution with a mobile phase consisting of solvents like water and acetonitrile with additives like formic acid is employed.
-
Tandem Mass Spectrometer (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation. This highly selective detection method provides excellent sensitivity and minimizes interferences. Quantification is performed using a stable isotope-labeled internal standard for this compound.
Mandatory Visualizations
The following diagrams illustrate the metabolic context of this compound and a typical workflow for its analysis.
Caption: Metabolic pathway of valine and the formation of this compound in IBDD.
Caption: General workflow for the analysis of urinary this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]
- 5. Development of a newborn screening follow-up algorithm for the diagnosis of isobutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Six Novel Variants of ACAD8 in Isobutyryl-CoA Dehydrogenase Deficiency With Increased C4 Carnitine Using Tandem Mass Spectrometry and NGS Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethylmalonic encephalopathy: Clinical course and therapy response in an uncommon mild case with a severe ETHE1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent increase of plasma butyryl/isobutyrylcarnitine concentrations as marker of SCAD defect and ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
- 13. metbio.net [metbio.net]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Comparison of LC-MS/MS and GC-MS for Isobutyrylglycine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isobutyrylglycine, a key biomarker in the diagnosis of certain inborn errors of metabolism, is critical for clinical research and drug development. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these two platforms for this compound analysis, complete with experimental protocols and performance metrics to aid researchers in selecting the most suitable method for their needs.
Executive Summary
Both LC-MS/MS and GC-MS are powerful techniques capable of quantifying this compound in biological matrices. LC-MS/MS generally offers higher sensitivity and a more direct analytical approach, as it can analyze this compound with minimal sample derivatization. In contrast, GC-MS necessitates a derivatization step to render the non-volatile this compound amenable to gas chromatography. While this adds a step to the sample preparation workflow, GC-MS remains a robust and widely accessible technique for metabolomic analysis. The choice between the two often depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of this compound using LC-MS/MS and GC-MS. Data has been compiled from various validated methods reported in scientific literature.
| Performance Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | Typically in the low nanomolar (nM) range | Generally in the low to mid nanomolar (nM) range |
| Lower Limit of Quantitation (LLOQ) | 1-5 nM[1] | Estimated to be in the 10-50 nM range |
| Linearity (r²) | >0.99[1] | >0.99 |
| Precision (CV%) | <15%[1] | <15% |
| Accuracy/Recovery (%) | 85-115%[1] | 80-120% |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both LC-MS/MS and GC-MS are outlined below. These protocols represent typical workflows and may require optimization based on specific laboratory conditions and instrumentation.
LC-MS/MS Experimental Protocol
This protocol is based on established methods for the analysis of acylglycines in urine.
1. Sample Preparation:
-
Internal Standard Addition: To a 100 µL urine sample, add an appropriate amount of a stable isotope-labeled internal standard for this compound (e.g., d7-isobutyrylglycine).
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water, followed by a methanol wash to remove interferences.
-
Elute the acylglycines with a solution of 5% formic acid in methanol.
-
-
Derivatization (Butylation):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 3N butanolic HCl.
-
Heat the mixture at 65°C for 20 minutes to form butyl esters.
-
Evaporate the butanolic HCl and reconstitute the sample in the initial mobile phase for injection.
-
2. UPLC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a 10-minute run time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound Butyl Ester: To be determined based on the specific instrument and precursor/product ion pair.
-
MRM Transition for Internal Standard: To be determined based on the specific instrument and precursor/product ion pair for the stable isotope-labeled standard.
-
GC-MS Experimental Protocol
This protocol is a representative method for the analysis of acylglycines and other organic acids in urine, requiring derivatization to increase volatility.
1. Sample Preparation:
-
Internal Standard Addition: Add a suitable internal standard (e.g., a stable isotope-labeled acylglycine or a structurally similar, non-endogenous compound) to a 100 µL urine sample.
-
Liquid-Liquid Extraction:
-
Acidify the urine sample with HCl.
-
Extract the organic acids with two portions of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine solvent.
-
Heat the mixture at 70-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before injection.
-
2. GC-MS Conditions:
-
Chromatographic Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
SIM ions for this compound-TMS derivative: To be determined based on the fragmentation pattern of the derivatized analyte.
-
Mandatory Visualizations
To further elucidate the context and workflow of this compound analysis, the following diagrams have been generated.
Caption: Comparative experimental workflows for this compound analysis.
Caption: Metabolic pathway of Valine leading to this compound formation.
Conclusion
Both LC-MS/MS and GC-MS are highly capable and reliable techniques for the quantitative analysis of this compound.
LC-MS/MS stands out for its superior sensitivity and more straightforward sample preparation, often making it the preferred method for high-throughput clinical and research applications where detecting very low concentrations is crucial.
GC-MS , while requiring an additional derivatization step, is a very robust and widely available technique that provides excellent chromatographic resolution. For laboratories already equipped and experienced with GC-MS for organic acid analysis, it presents a cost-effective and reliable option.
The ultimate choice between these two powerful analytical tools will depend on the specific needs of the research, including the required level of sensitivity, sample throughput, and the existing infrastructure and expertise within the laboratory. This guide provides the foundational information to make an informed decision for the critical task of this compound quantification.
References
A Comparative Guide to the Cross-Validation of Isobutyrylglycine Assays Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of isobutyrylglycine (IBG) in biological matrices, particularly urine. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuances of these methods and in designing and executing inter-laboratory cross-validation studies to ensure data consistency and reliability.
This compound is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine catabolism.[1] Accurate and precise quantification of IBG is paramount for clinical diagnostics and for research into metabolic pathways. When studies involving IBG analysis are conducted across multiple laboratories, it is imperative to perform robust cross-validation of the analytical methods to ensure that the data generated are comparable and reliable.[2]
This guide outlines the key performance characteristics of the two most common analytical platforms for IBG analysis—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides a framework for conducting a successful cross-validation study.
Comparison of Analytical Methodologies
The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the quantification of this compound. The values presented are representative of typical assay performance and may vary based on specific instrumentation, reagents, and laboratory procedures.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Considerations for Cross-Validation |
| Principle | Separation of analytes in the liquid phase followed by mass-based detection and fragmentation. | Separation of volatile analytes in the gas phase followed by mass-based detection. | The fundamental differences in the principles of separation and ionization can lead to variations in selectivity and sensitivity between the two methods. |
| Sample Preparation | Typically involves protein precipitation or solid-phase extraction (SPE). Derivatization is generally not required. | Requires derivatization to increase the volatility and thermal stability of IBG. This is a critical step that can introduce variability.[3] | Differences in sample preparation procedures are a significant potential source of variability between laboratories. Harmonization of these protocols is crucial for successful cross-validation. |
| Sensitivity (LLOQ) | High sensitivity, typically in the low ng/mL range. | Good sensitivity, but may be slightly lower than LC-MS/MS depending on the derivatization efficiency and detector. | The lower limit of quantification (LLOQ) must be appropriate for the expected physiological and pathological concentrations of IBG. Both labs should be able to reliably quantify at the LLOQ. |
| Specificity/Selectivity | High specificity due to the use of multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions. | Good specificity, but may be more susceptible to interference from co-eluting compounds if not adequately resolved chromatographically. | Cross-validation should include an assessment of potential interferences in the matrix from different patient populations. |
| Throughput | Generally higher throughput due to faster analysis times and simpler sample preparation. | Lower throughput due to the time-consuming derivatization step. | The choice of method may depend on the required sample throughput for a given study. |
| Precision | Typically high precision, with coefficients of variation (CVs) <15%.[4] | Good precision, but the multi-step derivatization can be a source of imprecision. | Inter-laboratory precision is a key acceptance criterion for cross-validation. |
| Accuracy | High accuracy, with results typically within 15% of the nominal value.[4] | Good accuracy, but can be affected by the completeness of the derivatization reaction. | Accuracy across the analytical range should be demonstrated in both laboratories. |
Experimental Protocols
Detailed methodologies for the quantification of this compound are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
Protocol 1: Quantification of this compound in Urine by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d7)
-
LC-MS grade water, acetonitrile, and formic acid
-
Human urine (drug-free) for calibration standards and quality controls
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.
-
To 100 µL of urine supernatant, add 10 µL of internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate IBG from other urine components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and its internal standard.
Protocol 2: Quantification of this compound in Urine by GC-MS
This protocol outlines a method for the quantitative analysis of this compound in human urine using gas chromatography-mass spectrometry, which requires a derivatization step.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d7)
-
GC-grade solvents (e.g., ethyl acetate, hexane)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Human urine (drug-free) for calibration standards and quality controls
2. Sample Preparation and Derivatization
-
Thaw frozen urine samples at room temperature.
-
To 200 µL of urine, add 20 µL of internal standard working solution.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.
-
Seal the vial and heat at 70°C for 60 minutes to perform the derivatization.[5]
-
Cool the sample to room temperature before analysis.
3. GC-MS Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature program to separate the derivatized IBG.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and its internal standard.
Hypothetical Cross-Validation Study Protocol
Due to the lack of publicly available direct cross-validation data for this compound assays, this section presents a hypothetical study protocol based on regulatory guidelines.[4][6]
1. Objective To assess the comparability of results for the quantification of this compound in human urine between two laboratories (Lab A and Lab B).
2. Study Design
-
Samples: A set of at least 20 human urine samples with endogenous this compound concentrations spanning the analytical range. A set of quality control (QC) samples at low, medium, and high concentrations will also be prepared by one laboratory and split between the two.
-
Analysis: Both laboratories will analyze the samples using their respective validated analytical methods (e.g., Lab A uses LC-MS/MS, Lab B uses GC-MS).
-
Data Analysis: The concentration data from both laboratories will be statistically compared.
3. Acceptance Criteria
-
The difference between the mean concentrations obtained for the QC samples by the two laboratories should not exceed 15%.
-
For at least 67% of the study samples, the percentage difference between the values obtained by the two laboratories should be within ±20%.
4. Data Presentation (Hypothetical)
| Sample ID | Lab A (LC-MS/MS) Conc. (ng/mL) | Lab B (GC-MS) Conc. (ng/mL) | % Difference |
| QC Low | 52.3 | 55.1 | +5.3% |
| QC Mid | 489.1 | 501.5 | +2.5% |
| QC High | 3875.4 | 3998.2 | +3.2% |
| Study 001 | 123.8 | 131.2 | +6.0% |
| Study 002 | 876.5 | 912.3 | +4.1% |
| ... | ... | ... | ... |
Visualizations
Metabolic Pathway of this compound Formation
The following diagram illustrates the metabolic pathway leading to the formation of this compound from the branched-chain amino acid valine. A deficiency in the enzyme isobutyryl-CoA dehydrogenase leads to an accumulation of isobutyryl-CoA, which is then conjugated with glycine.[7]
Caption: Metabolic pathway of this compound formation from Valine.
Experimental Workflow for this compound Analysis
This diagram outlines the general workflow for the quantification of this compound in a clinical or research laboratory setting, from sample receipt to data reporting.
Caption: General workflow for this compound analysis in a laboratory.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000730) [hmdb.ca]
- 2. ag-lab.org [ag-lab.org]
- 3. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Establishing the Clinical Utility of Isobutyrylglycine in Patient Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isobutyrylglycine (IBG) as a clinical biomarker, particularly in the context of patient management for inborn errors of metabolism. We will explore its performance against other diagnostic markers and provide supporting experimental data and protocols to facilitate its integration into research and drug development workflows.
Introduction to this compound
This compound is an N-acylglycine that serves as a key secondary metabolite in the valine catabolism pathway. Under normal physiological conditions, it is present in urine at low levels. However, in the context of certain metabolic disorders, its concentration can increase significantly, making it a valuable biomarker for diagnosis and monitoring. The primary clinical utility of IBG lies in its role as a specific and sensitive marker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) , a rare autosomal recessive inborn error of valine metabolism.
This compound in the Differential Diagnosis of Elevated C4-Acylcarnitine
Newborn screening programs often utilize tandem mass spectrometry to analyze acylcarnitine profiles from dried blood spots. An elevation in C4-acylcarnitine is a primary indicator for several metabolic disorders, including IBDD and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. However, C4-acylcarnitine is not specific, as it can represent both isobutyrylcarnitine (elevated in IBDD) and butyrylcarnitine (elevated in SCAD deficiency). This lack of specificity necessitates second-tier testing to differentiate these conditions.
Urinary organic acid analysis plays a crucial role in this differential diagnosis. The presence of elevated this compound is highly indicative of IBDD, while elevated ethylmalonic acid is the characteristic finding in SCAD deficiency.
Comparative Biomarker Data
The following table summarizes the typical biomarker findings in healthy individuals and in patients with IBDD and SCAD deficiency, aiding in the differential diagnosis.
| Biomarker | Healthy Individuals (Urine, µmol/mmol creatinine) | IBDD Patients (Urine, µmol/mmol creatinine) | SCAD Deficiency Patients (Urine, µmol/mmol creatinine) |
| This compound (IBG) | < 2 | Significantly Elevated (>20) | Normal to slightly elevated |
| Ethylmalonic Acid | < 5 | Normal | Moderately to Markedly Elevated (>20) |
| C4-Acylcarnitine (DBS, µmol/L) | < 0.42 | Elevated (mean ~1.39 - 1.54)[1] | Elevated (mean ~1.42 - 1.50)[1] |
Note: Reference ranges and pathological concentrations can vary between laboratories. The values presented here are for illustrative purposes.
Signaling Pathway and Diagnostic Workflow
Valine Catabolism Pathway
A defect in the isobutyryl-CoA dehydrogenase (IBD) enzyme disrupts the normal breakdown of the amino acid valine. This leads to an accumulation of isobutyryl-CoA, which is then conjugated with glycine to form this compound and excreted in the urine.
Diagnostic Workflow for Elevated C4-Acylcarnitine
The following workflow illustrates the typical diagnostic process following an abnormal newborn screening result for elevated C4-acylcarnitine.
Experimental Protocols
Accurate and reproducible quantification of this compound and other relevant biomarkers is essential for its clinical utility. Below are detailed methodologies for the analysis of urinary organic acids and acylcarnitines from dried blood spots.
Protocol 1: Quantitative Analysis of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for the extraction, derivatization, and analysis of organic acids, including this compound, from urine.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add a known amount of an internal standard (e.g., tropic acid).
-
Adjust the pH to <2 with hydrochloric acid.
-
Add sodium chloride to saturate the solution.
-
Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Use selected ion monitoring (SIM) for quantification of this compound and the internal standard, and full scan mode for identification of other organic acids.
Protocol 2: Analysis of Acylcarnitines from Dried Blood Spots by LC-MS/MS
This protocol describes a widely used method for the extraction and analysis of acylcarnitines, including C4-acylcarnitine, from dried blood spots.[2][3][4][5]
1. Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot into a 96-well microtiter plate.
-
Add 100 µL of a methanolic solution containing stable isotope-labeled internal standards for the acylcarnitines of interest.
-
Seal the plate and agitate for 30 minutes at room temperature to extract the acylcarnitines.
-
Transfer the supernatant to a new 96-well plate and evaporate to dryness under nitrogen at 40°C.
2. Derivatization (Butylation):
-
To each dried well, add 50 µL of 3N HCl in n-butanol.
-
Seal the plate and incubate at 65°C for 15 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C8 or C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.
Conclusion
This compound is a highly valuable biomarker for the specific diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency. Its measurement in urine provides a clear differentiation from other inborn errors of metabolism that present with elevated C4-acylcarnitine in newborn screening. The integration of urinary this compound analysis into the diagnostic workflow significantly improves the accuracy of patient management and is a critical tool for researchers and clinicians in the field of metabolic disorders. The provided experimental protocols offer a foundation for the reliable quantification of this and other key biomarkers.
References
- 1. Frontiers | Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Population [frontiersin.org]
- 2. it.restek.com [it.restek.com]
- 3. zivak.com [zivak.com]
- 4. agilent.com [agilent.com]
- 5. cda-amc.ca [cda-amc.ca]
Isobutyrylglycine: Enhancing Newborn Screening for Isobutyryl-CoA Dehydrogenase Deficiency
A Comparative Guide for Researchers and Drug Development Professionals
The early and accurate detection of inborn errors of metabolism is a cornerstone of newborn screening programs worldwide. Isobutyryl-CoA dehydrogenase (IBD) deficiency, a rare autosomal recessive disorder of valine metabolism, presents a diagnostic challenge due to the non-specific nature of its primary biomarker. This guide provides a comprehensive comparison of the use of isobutyrylglycine as a secondary biomarker to improve the accuracy of newborn screening for IBD deficiency, supported by experimental data and detailed methodologies.
The Challenge of Diagnosing IBD Deficiency
IBD deficiency is caused by mutations in the ACAD8 gene, leading to a deficiency of the isobutyryl-CoA dehydrogenase enzyme.[1][2] This enzyme plays a crucial role in the breakdown of the branched-chain amino acid valine.[3] Consequently, a deficiency leads to the accumulation of isobutyryl-CoA and its metabolites.
The primary method for detecting IBD deficiency in newborn screening is the measurement of an elevated concentration of C4-acylcarnitine (isobutyrylcarnitine) in dried blood spots (DBS) using tandem mass spectrometry (MS/MS).[4][5] However, an elevated C4-acylcarnitine level is not exclusive to IBD deficiency. It is also a hallmark of short-chain acyl-CoA dehydrogenase (SCAD) deficiency, another inborn error of metabolism.[6] This overlap results in a significant number of false-positive results, leading to unnecessary anxiety for families and additional, costly confirmatory testing.[7]
This compound: A More Specific Secondary Biomarker
To address the limitations of relying solely on C4-acylcarnitine, this compound has emerged as a critical secondary biomarker. In individuals with IBD deficiency, the accumulating isobutyryl-CoA is alternatively metabolized to this compound, which is then excreted. The measurement of this compound in a second-tier test significantly improves the specificity of screening for IBD deficiency, helping to differentiate it from SCAD deficiency and reducing the rate of false positives.[7][8]
Performance Comparison: C4-Acylcarnitine vs. This compound
The following tables summarize the performance characteristics of C4-acylcarnitine as a primary biomarker and the enhanced performance when this compound is used as a secondary, second-tier biomarker.
Table 1: Quantitative Data for Primary and Secondary Biomarkers in Newborn Screening for IBD Deficiency
| Biomarker | Method | Population | Mean Concentration (µmol/L) | Cut-off Value (µmol/L) |
| C4-Acylcarnitine | FIA-MS/MS | IBD Deficiency Patients | 1.39 | > 0.42 |
| C4-Acylcarnitine | FIA-MS/MS | Healthy Newborns | - | 0.04 - 0.42 |
| This compound | UPLC-MS/MS | IBD Deficiency Patients | Significantly Elevated | Not typically used as a primary cut-off |
| This compound | UPLC-MS/MS | Healthy Newborns | Undetectable or very low | - |
Data compiled from multiple sources.[8] Note: The concentration of this compound in healthy newborns is generally below the limit of detection of standard assays.
Table 2: Performance of Newborn Screening for IBD Deficiency
| Screening Strategy | Positive Predictive Value (PPV) | Key Advantage | Key Disadvantage |
| C4-Acylcarnitine alone (First-tier) | 1.69% | High sensitivity for detecting potential cases | Low specificity, high false-positive rate |
| C4-Acylcarnitine followed by this compound (Second-tier) | Significantly Improved | Greatly reduces false-positive referrals by over 91.89%[8] | Requires a second analytical method, increasing complexity and time |
Experimental Protocols
Detailed methodologies for the analysis of both C4-acylcarnitine and this compound are crucial for reproducible and reliable results.
Protocol 1: Analysis of C4-Acylcarnitine in Dried Blood Spots by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
This method is a high-throughput approach for the initial screening of acylcarnitines.
1. Sample Preparation:
-
A 3.2 mm disc is punched from the dried blood spot into a well of a microplate.[9]
-
An extraction solution containing stable isotope-labeled internal standards in methanol is added to each well.[9][10]
-
The plate is agitated for a set period (e.g., 45 minutes at 45°C) to ensure complete extraction of the analytes.[9]
-
The supernatant is then transferred to a new plate for analysis.
2. Instrumental Analysis:
-
System: A tandem mass spectrometer coupled with a flow injection analysis system.[10]
-
Mobile Phase: An appropriate solvent system is used to carry the sample to the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor and product ions specific for C4-acylcarnitine and the internal standard.
Protocol 2: Analysis of this compound in Dried Blood Spots by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides the chromatographic separation necessary for the specific quantification of this compound.
1. Sample Preparation:
-
Two 3.2 mm discs are punched from the dried blood spot into a microcentrifuge tube.
-
An extraction solution containing a stable isotope-labeled internal standard for this compound in a methanol/water mixture is added.
-
The sample is vortexed and centrifuged to separate the supernatant.
-
The supernatant is transferred to a new tube and dried under a stream of nitrogen.
-
The dried extract is then derivatized (e.g., butylated with butanolic-HCl) to improve chromatographic and mass spectrometric properties.
-
The derivatized sample is dried again and reconstituted in the initial mobile phase for injection.
2. Instrumental Analysis:
-
System: A UPLC system coupled to a tandem mass spectrometer.[11][12]
-
Column: A reverse-phase column (e.g., C18) is used for separation.[2]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile with formic acid) is used.[11]
-
Ionization: ESI in positive mode.
-
Detection: MRM is used to monitor the specific transitions for derivatized this compound and its internal standard.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the valine metabolic pathway, the newborn screening workflow, and the diagnostic logic.
Caption: Valine metabolic pathway and the formation of this compound in IBD deficiency.
Caption: Newborn screening workflow for IBD deficiency.
Caption: Diagnostic logic for IBD deficiency using a two-tier screening approach.
Conclusion
The use of this compound as a secondary biomarker in a two-tiered newborn screening approach for IBD deficiency offers a significant improvement over the sole reliance on C4-acylcarnitine. This strategy substantially enhances the specificity of the screening process, leading to a marked reduction in false-positive results.[8] For researchers and professionals in drug development, understanding these nuanced diagnostic pathways is essential for the accurate identification of patient populations and the development of targeted therapies. The detailed protocols provided herein offer a foundation for the implementation of robust and reliable analytical methods for these critical biomarkers.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. babysfirsttest.org [babysfirsttest.org]
- 4. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a newborn screening follow-up algorithm for the diagnosis of isobutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Population [frontiersin.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
A Comparative Guide to Isobutyrylglycine Levels in Managed vs. Unmanaged Metabolic Disorders
For researchers, scientists, and professionals in drug development, understanding the longitudinal impact of therapeutic interventions on key biomarkers is paramount. This guide provides a comparative analysis of isobutyrylglycine (IBG) levels in patients with specific inborn errors of metabolism, contrasting the levels observed in untreated states (at diagnosis) with those in patients undergoing treatment. While true longitudinal studies of untreated patients are not feasible due to ethical considerations, this guide synthesizes data from case studies and treatment efficacy reports to offer a clear comparison.
This compound is a critical biomarker for monitoring disorders of valine metabolism, primarily Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), and is also elevated in Isovaleric Acidemia (IVA).[1][2] Treatment for these conditions typically involves dietary protein restriction and supplementation with L-carnitine and/or glycine to mitigate the accumulation of toxic metabolites.[2][3]
Quantitative Data Summary
The following table summarizes urinary this compound levels in untreated (at diagnosis) and treated patient populations, as well as the normal reference range. These values are compiled from various studies and represent a typical range rather than a direct longitudinal comparison from a single cohort.
| Patient Group | Urinary this compound Levels (mmol/mol creatinine) |
| Untreated Patients (at diagnosis) | Moderately to significantly elevated. Levels can be highly variable depending on the specific metabolic disorder and its severity. In metabolically severe cases of IVA, isovalerylglycine (a structurally similar compound) can reach up to 3300 mmol/mol creatinine.[2] In IBDD, levels are described as "slightly elevated" to "increased".[3][4] |
| Treated Patients | Generally lower than in the untreated state, though they may not always return to the normal range. The degree of reduction is influenced by treatment adherence and individual patient response. For instance, in a 10-year follow-up of a patient with IVA, treatment with glycine and L-carnitine allowed for a gradual reduction in dosage while maintaining metabolic stability.[2] In some treated IVA patients, isovalerylglycine levels have been reported to increase two-fold with glycine supplementation as part of the detoxification process.[2] |
| Normal Reference Range | 0 - 3 mmol/mol creatinine.[1] |
Experimental Protocols
The quantitative analysis of this compound in urine is crucial for the diagnosis and monitoring of IBDD and IVA. The most common methodologies employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis
This method is a gold standard for the quantitative analysis of non-volatile and semi-volatile compounds in urine, including acylglycines like this compound.
Sample Preparation:
-
A urine sample is collected, and the creatinine concentration is determined to normalize the results.
-
An aliquot of urine, corresponding to a specific amount of creatinine (e.g., 0.2 mg), is used for the analysis.[4]
-
Urea is removed from the sample to reduce interference.
-
An oximation reaction is performed to stabilize any keto acids present.
-
The organic acids are then extracted from the aqueous urine sample using an organic solvent, such as ethyl acetate.
-
The organic extract is dried, and the residue is derivatized with a silylating reagent to make the organic acids volatile for GC analysis.
Instrumentation and Analysis:
-
The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column.
-
The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.
-
A semi-quantitative approach may be used, employing a single reference standard to estimate the concentrations of the target compounds.[4]
Tandem Mass Spectrometry (MS/MS) for Acylcarnitine and Acylglycine Profiling
MS/MS is widely used in newborn screening to detect elevated levels of acylcarnitines, which can indicate an underlying metabolic disorder. It can also be adapted for the quantification of acylglycines.
Sample Preparation (from Dried Blood Spots or Urine):
-
For newborn screening, a small punch from a dried blood spot is taken. For urine analysis, a liquid sample is used.
-
The sample is placed in a well of a microtiter plate.
-
An extraction solution containing internal standards (stable isotope-labeled versions of the analytes) is added.
-
After a period of extraction, the supernatant is transferred to a new plate and dried.
-
The residue is then reconstituted in a solvent suitable for injection into the MS/MS system.
Instrumentation and Analysis:
-
The prepared sample is introduced into the mass spectrometer, typically using flow injection or liquid chromatography.
-
The first mass spectrometer (MS1) selects the precursor ions of the target analytes.
-
These selected ions are fragmented in a collision cell.
-
The second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive.
-
The concentration of this compound is determined by comparing the signal of the analyte to that of its corresponding internal standard.
Visualizations
The following diagrams illustrate the metabolic context of this compound and the logical workflow for patient management.
References
- 1. Normal Reference Ranges - Nursing Health Promotion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - Minerva Pediatrics 2024 October;76(5):645-51 - Minerva Medica - Journals [minervamedica.it]
- 4. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Isobutyrylglycine: A Procedural Guide
The proper management and disposal of Isobutyrylglycine are critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, this compound waste must not be disposed of in regular trash or via sanitary sewer systems.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, designed for researchers and laboratory professionals. The fundamental principle governing laboratory waste is that no activity should commence until a clear plan for the disposal of all generated waste, both hazardous and non-hazardous, has been established.[3]
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with several hazard statements that necessitate its management as hazardous chemical waste.[4] Laboratory personnel should treat all chemical waste as hazardous unless it has been explicitly confirmed as non-hazardous by a qualified safety officer.[5]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][6] |
Operational Protocol for this compound Disposal
This protocol outlines the necessary steps for the collection, storage, and disposal of this compound waste, including pure solid compounds, solutions, and contaminated labware.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Wear protective, chemical-resistant gloves.[4]
-
Eye Protection: Use safety goggles with side-shields.[4]
-
Skin and Body Protection: Wear an impervious lab coat or clothing.[4]
-
Respiratory Protection: When handling the solid powder or creating aerosols, use a suitable respirator in a well-ventilated area or chemical fume hood.[4]
Step 2: Segregate this compound Waste
Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designated Waste Stream: Collect all this compound waste—including solid chemical, contaminated materials (e.g., weigh boats, gloves, wipes), and solutions—in a designated hazardous waste container. Do not mix with non-hazardous waste.[7]
-
Chemical Incompatibility: Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing and reducing agents.[3][8]
Step 3: Use Proper Waste Containment
The choice of container is vital for safe storage and transport.
-
Container Type: The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable.[7]
-
Container Condition: The container must be in good condition, free from damage, and have a secure, leak-proof closure.[1]
-
Liquid Waste: For liquid waste, do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[7]
Step 4: Label Waste Container Correctly
Accurate labeling is a regulatory requirement and essential for safety.
-
Required Information: The label must clearly state "Hazardous Waste" and identify the contents as "this compound Waste."
-
Hazard Communication: Affix the appropriate GHS pictograms for "Harmful" (exclamation mark) and "Irritant."
Step 5: Store Waste in a Designated Area
Waste must be stored safely pending pickup and disposal.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[1]
-
Environment: The storage area must be well-ventilated.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain potential spills.[1][7]
Step 6: Arrange for Final Disposal
Final disposal must be handled by qualified personnel.
-
Contact EHS: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department or an approved hazardous waste contractor.
-
Documentation: Complete any required waste manifests or log forms as per your institution's and local regulations.
Step 7: Manage Spills and Empty Containers
-
Spill Cleanup: In the event of a spill, treat all cleanup materials (absorbents, wipes, contaminated PPE) as this compound hazardous waste and place them in the designated waste container.[5]
-
Empty Container Disposal: A container that has held this compound should be managed as hazardous waste. Once all material has been removed to the extent possible, the container should be disposed of according to your institution's policy for hazardous waste containers, which may include triple-rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[3][5] The defaced empty container may then be disposed of as regular trash.[5]
Disposal Process Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. acs.org [acs.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. vumc.org [vumc.org]
- 6. This compound | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Isobutyrylglycine
Essential Safety and Handling Guide for Isobutyrylglycine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and emergency protocols.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) [1]
-
Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3) [1][2]
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound.
| Body Part | Required PPE | Recommended for High-Risk Scenarios |
| Eyes/Face | Safety goggles with side-shields[1] | Full-face shield in addition to goggles[3][4] |
| Hands | Protective gloves (Nitrile or Butyl rubber recommended for acids)[1][3] | Double gloving |
| Body | Laboratory coat, impervious clothing[1][5] | Acid-resistant suit (PVC or neoprene)[3] |
| Respiratory | Use in a well-ventilated area or chemical fume hood[1][5][6] | N95 respirator for low dust levels; Full-face respirator with acid gas cartridges for higher potential exposure[3] |
Operational and Disposal Plans
Handling and Weighing Protocol:
To minimize exposure, especially to the powdered form of this compound, a strict handling protocol is essential.
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by laying down disposable bench covers to facilitate easy cleanup in case of a spill.[5]
-
Ventilation : All handling of this compound powder must be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust.[5][6]
-
Weighing :
-
Whenever possible, use a balance located inside a fume hood.[5][6]
-
If a balance inside a fume hood is unavailable, consider using an exhausted balance enclosure or purchasing pre-weighed amounts of the chemical.[6]
-
To minimize the creation of airborne dust, do not pour the powder directly. Use a spatula to transfer the solid.
-
-
Solution Preparation : When dissolving the powder, add the solid to the solvent slowly.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][7] Do not eat, drink, or smoke in the laboratory area.[1][7]
Spill Management Protocol:
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
| Spill Type | Action |
| Minor Powder Spill | 1. Restrict access to the area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust. 3. Carefully wipe up the material, place it in a sealed container for disposal. 4. Clean the spill area with a suitable solvent (e.g., alcohol) and then with soap and water.[8] |
| Minor Liquid Spill (Solution) | 1. Restrict access to the area. 2. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or diatomite.[8] 3. Place the absorbent material into a sealed container for disposal. 4. Clean the spill area with a suitable solvent and then with soap and water. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert laboratory personnel and the safety officer. 3. If safe to do so, increase ventilation to the area. 4. Follow established emergency procedures for hazardous material spills. |
Disposal Plan:
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste : Place contaminated solids (e.g., paper towels, gloves, weigh boats) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect solutions of this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[1][8]
-
Contaminated Clothing : Remove contaminated clothing immediately and wash it separately before reuse.[1]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. leelinework.com [leelinework.com]
- 4. quora.com [quora.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
